Product packaging for Dichloro-bis(4-methylphenyl)silane(Cat. No.:CAS No. 18414-38-5)

Dichloro-bis(4-methylphenyl)silane

Cat. No.: B097429
CAS No.: 18414-38-5
M. Wt: 281.2 g/mol
InChI Key: JRAHXNQYHZPMCW-UHFFFAOYSA-N
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Description

Dichloro-bis(4-methylphenyl)silane is a useful research compound. Its molecular formula is C14H14Cl2Si and its molecular weight is 281.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Cl2Si B097429 Dichloro-bis(4-methylphenyl)silane CAS No. 18414-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-bis(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAHXNQYHZPMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374456
Record name Dichloro-bis(4-methylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18414-38-5
Record name Dichloro-bis(4-methylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dichloro-bis(4-methylphenyl)silane (CAS 18414-38-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dichloro-bis(4-methylphenyl)silane (CAS 18414-38-5), a versatile organosilicon compound. It details the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its potential applications in medicinal chemistry and drug development. This document aims to serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical sciences by providing detailed experimental protocols and outlining the compound's role as a key synthetic intermediate.

Introduction

This compound is an organohalosilane characterized by a central silicon atom bonded to two chlorine atoms and two 4-methylphenyl (p-tolyl) groups. The presence of reactive silicon-chlorine bonds makes it a valuable precursor for the synthesis of a wide range of other organosilicon compounds, including silanols, siloxanes, and other functionalized silanes. While direct applications in drug development are not extensively documented, its utility as a synthetic intermediate for creating molecules with tailored biological and pharmacological properties is of significant interest to the medicinal chemistry community.[1][2] The incorporation of silicon into organic molecules can enhance properties such as lipophilicity, metabolic stability, and binding affinity, making organosilicon compounds an emerging area in drug discovery.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 18414-38-5[5][6][7][8]
Molecular Formula C₁₄H₁₄Cl₂Si[6][7][8]
Molecular Weight 281.26 g/mol [6][7][8]
IUPAC Name This compound[6][7]
Synonyms Di-p-tolyldichlorosilane[6][7][8][9]
Appearance Colorless to transparent liquid[7]
Density 1.16 g/cm³[9]
Boiling Point 334.9 °C at 760 mmHg[9]
Flash Point 148.1 °C[9]
Refractive Index 1.568[9]
Purity Typically >95%[7]

Synthesis

The primary and most versatile method for the synthesis of this compound is the Grignard reaction. This well-established organometallic reaction involves the treatment of silicon tetrachloride with p-tolylmagnesium bromide.

Grignard Reaction Protocol

This protocol outlines the synthesis of this compound from 4-bromotoluene and silicon tetrachloride via a Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-bromotoluene

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous toluene

  • n-Heptane (for purification)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromotoluene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.

  • Reaction with Silicon Tetrachloride:

    • In a separate flame-dried, three-necked flask, prepare a solution of silicon tetrachloride in anhydrous toluene.

    • Cool the silicon tetrachloride solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the silicon tetrachloride solution with vigorous stirring. The stoichiometry should be carefully controlled to favor the formation of the di-substituted product. A molar ratio of approximately 2:1 of Grignard reagent to silicon tetrachloride is recommended.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to drive the reaction to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and dilute hydrochloric acid to dissolve the magnesium salts.

    • Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure. The use of an aliphatic or cycloparaffinic hydrocarbon solvent like n-heptane during the coupling reaction can facilitate purification.[10]

Below is a diagram illustrating the synthesis workflow.

G Synthesis of this compound cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction 4-Bromotoluene 4-Bromotoluene p-Tolylmagnesium bromide p-Tolylmagnesium bromide 4-Bromotoluene->p-Tolylmagnesium bromide Anhydrous Ether/THF Mg Mg Mg->p-Tolylmagnesium bromide This compound This compound p-Tolylmagnesium bromide->this compound Toluene Silicon Tetrachloride Silicon Tetrachloride Silicon Tetrachloride->this compound

Caption: Grignard synthesis workflow.

Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the two silicon-chlorine bonds, which are susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups, making it a key intermediate in the synthesis of more complex organosilicon molecules.

Hydrolysis to Silanediol

Hydrolysis of this compound replaces the chlorine atoms with hydroxyl groups, yielding the corresponding silanediol, bis(4-methylphenyl)silanediol. Silanols and silanediols are of particular interest in medicinal chemistry as they can act as isosteres for alcohols and diols, potentially offering improved pharmacological properties due to their enhanced hydrogen-bonding capabilities.[1]

Experimental Protocol for Hydrolysis:

  • Dissolve this compound in a suitable organic solvent such as diethyl ether or acetone.

  • Slowly add a stoichiometric amount of water, often in the presence of a weak base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • The resulting silanediol can be purified by recrystallization.

The following diagram illustrates the hydrolysis reaction pathway.

G Hydrolysis of this compound This compound This compound Bis(4-methylphenyl)silanediol Bis(4-methylphenyl)silanediol This compound->Bis(4-methylphenyl)silanediol + 2 H2O - 2 HCl H2O H2O H2O->Bis(4-methylphenyl)silanediol HCl HCl

Caption: Hydrolysis reaction pathway.

Role in Drug Development

While this compound itself is not a therapeutic agent, it serves as a valuable building block in the synthesis of biologically active organosilicon compounds. The introduction of silyl groups can be a strategic approach to modify the properties of drug candidates.[1][2][3]

  • Bioisosterism: The di-p-tolylsilyl moiety can be used as a bioisostere for other lipophilic groups in drug molecules. The larger size and different bond angles of silicon compared to carbon can lead to altered binding conformations and potencies.[1]

  • Improving Pharmacokinetics: The increased lipophilicity of organosilicon compounds can enhance cell membrane permeability and bioavailability.[1]

  • Protecting Groups: this compound can be a precursor for silylating agents used to protect hydroxyl and other functional groups during multi-step organic syntheses of complex drug molecules.[11][12][13][14] The stability of the resulting silyl ethers can be tuned by the nature of the substituents on the silicon atom.[15]

The logical relationship for its potential role in drug development is depicted below.

G Role in Drug Development This compound This compound Functionalized Silanes Functionalized Silanes This compound->Functionalized Silanes Silanols Silanols This compound->Silanols Silylating Agents Silylating Agents This compound->Silylating Agents Bioactive Organosilicon Compounds Bioactive Organosilicon Compounds Functionalized Silanes->Bioactive Organosilicon Compounds Silanols->Bioactive Organosilicon Compounds Drug Candidates Drug Candidates Silylating Agents->Drug Candidates Protecting Group Bioactive Organosilicon Compounds->Drug Candidates

Caption: Potential role in drug development.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and will react with moisture in the air to release hydrochloric acid. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and, by extension, in drug discovery and development. Its straightforward synthesis via the Grignard reaction and the reactivity of its Si-Cl bonds allow for the creation of a diverse range of organosilicon compounds with tunable properties. For medicinal chemists, this compound offers a gateway to exploring the unique chemical space of organosilicon molecules and their potential to address challenges in modern drug design. Further research into the biological activities of derivatives of this compound is warranted to fully exploit its potential in the pharmaceutical sciences.

References

Dichloro-bis(4-methylphenyl)silane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro-bis(4-methylphenyl)silane, also known as di-p-tolyldichlorosilane, is an organosilicon compound with the chemical formula C₁₄H₁₄Cl₂Si. It belongs to the class of diaryldichlorosilanes, which are versatile intermediates in organic and organometallic synthesis. The presence of two reactive silicon-chlorine bonds allows for a variety of substitution reactions, making it a valuable building block for the synthesis of more complex organosilicon structures, including polymers and materials with tailored electronic and physical properties. The two 4-methylphenyl (p-tolyl) groups influence the steric and electronic properties of the silicon center, imparting specific reactivity and stability to the molecule. This technical guide provides a detailed overview of the molecular structure, properties, synthesis, and handling of this compound.

Molecular Structure and Properties

The central atom in this compound is silicon, which is bonded to two chlorine atoms and two 4-methylphenyl groups in a tetrahedral geometry. The key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 18414-38-5[1]
Molecular Formula C₁₄H₁₄Cl₂Si[1]
Molecular Weight 281.2 g/mol [1]
Appearance Transparent liquid
Boiling Point 225-226 °C at 50 mmHg
Density 1.1 g/cm³
IUPAC Name This compound
InChI 1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKey JRAHXNQYHZPMCW-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC=C(C=C1)--INVALID-LINK--(Cl)Cl

Synthesis

The primary and most common method for the synthesis of this compound is the Grignard reaction.[1] This involves the reaction of silicon tetrachloride (SiCl₄) with p-tolylmagnesium bromide (CH₃C₆H₄MgBr). The reaction proceeds in a stepwise manner, with the sequential substitution of chloride ions on the silicon atom by the p-tolyl groups. Careful control of the stoichiometry is essential to maximize the yield of the desired disubstituted product and minimize the formation of mono- and trisubstituted byproducts.[1]

Experimental Protocol: Grignard Synthesis of this compound (General Procedure)

Disclaimer: The following is a generalized protocol for the synthesis of diaryldichlorosilanes and should be adapted and optimized for the specific synthesis of this compound. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • Magnesium turnings

  • 4-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Silicon tetrachloride (SiCl₄)

  • Iodine crystal (as initiator)

  • Anhydrous hexane or pentane for extraction

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle

  • Inert gas supply (N₂ or Ar)

  • Schlenk line or glovebox

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (2.1 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromotoluene (2.0 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution at 0 °C. An exothermic reaction will occur, and a white precipitate of magnesium salts will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with two portions of anhydrous diethyl ether or hexane.

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflows

The synthesis and subsequent reactions of this compound involve a series of well-defined steps. The following diagram illustrates a typical experimental workflow for its synthesis via the Grignard reaction.

SynthesisWorkflow start Start reagents Reactants: - 4-Bromotoluene - Magnesium Turnings - Silicon Tetrachloride start->reagents 1. Prepare grignard_formation Grignard Reagent Formation (p-tolylmagnesium bromide) reagents->grignard_formation 2. React reaction Reaction with SiCl4 grignard_formation->reaction 3. Add to SiCl4 workup Aqueous Work-up (Quenching & Extraction) reaction->workup 4. Process drying Drying of Organic Phase workup->drying 5. Separate & Dry purification Purification (Fractional Distillation) drying->purification 6. Purify product This compound purification->product 7. Isolate

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Dichloro-bis(4-methylphenyl)silane

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a key intermediate in organosilicon chemistry. The document details the well-established Grignard reaction route and the direct synthesis method. It includes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflows to facilitate understanding and replication by researchers and professionals in drug development and materials science.

Introduction

This compound, also known as di-p-tolyldichlorosilane, is a versatile organosilicon compound of significant interest in organic synthesis and materials science. Its bifunctional nature, arising from the two reactive silicon-chlorine bonds, allows for its use as a precursor in the synthesis of a wide array of more complex silicon-containing molecules, including polymers, resins, and pharmacologically active compounds. The presence of the p-tolyl groups imparts specific steric and electronic properties to the silicon center, influencing the reactivity and stability of the resulting derivatives. This guide focuses on the two primary synthetic routes to this important compound: the Grignard reaction and the direct synthesis pathway.

Synthesis Pathways

The synthesis of this compound is predominantly achieved through two established methods: the Grignard reaction and, to a lesser extent, a direct synthesis approach.

Grignard Reaction Pathway

The most common and versatile method for the synthesis of this compound involves the reaction of silicon tetrachloride (SiCl₄) with a Grignard reagent, specifically p-tolylmagnesium bromide (CH₃C₆H₄MgBr). This reaction proceeds in a stepwise manner, allowing for the sequential substitution of chloride ions on the silicon atom.

The overall reaction is as follows:

2 CH₃C₆H₄MgBr + SiCl₄ → (CH₃C₆H₄)₂SiCl₂ + 2 MgBrCl

A critical aspect of this synthesis is the careful control of stoichiometry. The reaction first produces trichloro(4-methylphenyl)silane as an intermediate. The addition of a second equivalent of the Grignard reagent leads to the desired this compound. Using an excess of the Grignard reagent can lead to the formation of the tri- and tetra-substituted silanes, reducing the yield of the target compound.

Logical Relationship of Grignard Reaction Pathway

Grignard_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product p_bromotoluene p-Bromotoluene Grignard p-Tolylmagnesium Bromide p_bromotoluene->Grignard + Mg Mg Magnesium Mg->Grignard SiCl4 Silicon Tetrachloride Mono_Substituted Trichloro(4-methylphenyl)silane SiCl4->Mono_Substituted Grignard->Mono_Substituted + SiCl₄ (1 eq.) Product This compound Mono_Substituted->Product + p-Tolylmagnesium Bromide (1 eq.)

Caption: Stepwise synthesis via the Grignard reaction.

Direct Synthesis Pathway

An alternative, though less frequently employed, route to this compound is the direct reaction of dichlorosilane (H₂SiCl₂) with 4-methylphenol in the presence of a base.[1] This method can be considered more atom-economical and avoids the preparation of the organometallic Grignard reagent.

The reaction is typically carried out in an inert solvent, with a tertiary amine such as triethylamine (Et₃N) acting as a base to facilitate the deprotonation of the phenol. The resulting phenoxide then acts as a nucleophile, attacking the silicon center and displacing the chloride ions.

The overall reaction is as follows:

2 CH₃C₆H₄OH + H₂SiCl₂ + 2 Et₃N → (CH₃C₆H₄)₂SiCl₂ + 2 Et₃NH⁺Cl⁻ + H₂

Experimental Workflow for Direct Synthesis

Direct_Synthesis_Workflow Reactants 4-Methylphenol Dichlorosilane Triethylamine Reaction Reaction in Inert Solvent (e.g., Dichloromethane) Reactants->Reaction Filtration Filtration to remove Triethylamine Hydrochloride Reaction->Filtration Purification Purification of the Filtrate (e.g., Distillation) Filtration->Purification Product This compound Purification->Product

Caption: Workflow for the direct synthesis method.

Experimental Protocols

Grignard Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous diaryldichlorosilanes.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer

  • Magnesium turnings

  • p-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Silicon tetrachloride (SiCl₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Preparation of p-Tolylmagnesium Bromide:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of p-bromotoluene in anhydrous diethyl ether or THF.

    • Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride:

    • Cool the freshly prepared p-tolylmagnesium bromide solution in an ice bath.

    • Prepare a solution of silicon tetrachloride in anhydrous diethyl ether or THF.

    • Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution. The molar ratio of Grignard reagent to silicon tetrachloride should be carefully controlled to be approximately 2:1.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation to yield this compound as a transparent liquid.

Direct Synthesis of this compound

This protocol is based on the general procedure for the direct synthesis of aryloxysilanes.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • 4-Methylphenol

  • Dichlorosilane (H₂SiCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-methylphenol and triethylamine in anhydrous dichloromethane.

    • Cool the solution in an ice bath.

  • Addition of Dichlorosilane:

    • Slowly add dichlorosilane to the stirred solution. An exothermic reaction is expected.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • The reaction mixture will contain a precipitate of triethylamine hydrochloride. Remove this by filtration under an inert atmosphere.

    • Wash the precipitate with anhydrous dichloromethane.

    • Combine the filtrate and the washings.

    • Remove the solvent by rotary evaporation.

    • Purify the resulting crude product by vacuum distillation.

Quantitative Data

The following table summarizes typical data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

Synthesis PathwayReactantsKey ConditionsTypical YieldProduct PurityReference(s)
Grignard Reactionp-Tolylmagnesium bromide, SiCl₄Anhydrous ether/THF, inert atmosphere, controlled stoichiometry60-80%>95%
Direct Synthesis4-Methylphenol, Dichlorosilane, Et₃NAnhydrous dichloromethane, inert atmosphereModerate>90%[1]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

TechniqueExpected Data
¹H NMR (CDCl₃)Aromatic protons (multiplet, ~7.2-7.6 ppm), Methyl protons (singlet, ~2.4 ppm)
¹³C NMR (CDCl₃)Aromatic carbons (~128-140 ppm), Methyl carbon (~21 ppm)
²⁹Si NMR (CDCl₃)A single resonance characteristic of a diaryldichlorosilane.
FT-IR (neat)Si-Cl stretching (~540-580 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1490-1600 cm⁻¹)
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (281.26 g/mol ).

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, providing comprehensive experimental protocols and expected data for researchers in the field. The Grignard reaction remains the most robust and high-yielding method, while the direct synthesis offers a viable alternative with potential environmental benefits. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product suitable for further applications in research and development.

References

Spectroscopic and Synthetic Profile of Dichloro-bis(4-methylphenyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for dichloro-bis(4-methylphenyl)silane. Due to the limited availability of a complete, published dataset for this specific compound, this document compiles existing information and leverages data from closely related analogs to provide a robust predictive profile. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the general synthesis of diaryldichlorosilanes are also provided.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Predicted)CDCl₃~7.5-7.8d~8Ar-H (ortho to Si)
~7.2-7.4d~8Ar-H (meta to Si)
~2.4s--CH₃
DichloromethylphenylsilaneCDCl₃7.85-7.75m-Ar-H
7.5-7.4m-Ar-H
1.15s--CH₃
DichlorodiphenylsilaneCDCl₃7.8d-Ar-H (ortho to Si)
7.5m-Ar-H (meta & para to Si)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound (Predicted)CDCl₃~142Ar-C (ipso to Si)
~135Ar-C (para to Si)
~134Ar-C (ortho to Si)
~129Ar-C (meta to Si)
~22-CH₃
DichlorodiphenylsilaneCDCl₃134.7Ar-C
132.0Ar-C
128.5Ar-C
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the Si-Cl, Si-Aryl, and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration ModeIntensityNotes
~3100-3000Aromatic C-H stretchMedium-Weak
~1600, ~1485Aromatic C=C stretchMedium
~1430Si-Aryl stretchMedium-Strong
~1120Si-Aryl stretchStrongOften a doublet when two phenyl groups are attached to silicon.[1]
~820p-substituted benzene C-H bendStrong
~540Si-Cl stretchStrongThe Si-Cl stretch for dichlorosilanes typically appears in the 625-425 cm⁻¹ range.[1]
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine atoms and methylphenyl groups. The isotopic pattern for the two chlorine atoms will be a key feature.

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
280[M]⁺Molecular ion (containing ³⁵Cl).
282[M+2]⁺Isotope peak for one ³⁷Cl.
284[M+4]⁺Isotope peak for two ³⁷Cl.
245[M-Cl]⁺Loss of a chlorine atom.
190[M-C₇H₇]⁺Loss of a tolyl group.
155[M-Cl-C₇H₇]⁺Loss of a chlorine atom and a tolyl group.
91[C₇H₇]⁺Tolyl cation.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general method for the synthesis of diaryldichlorosilanes, adapted for the specific synthesis of this compound.[2]

Materials:

  • Magnesium turnings

  • Iodine crystal (catalyst)

  • 4-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous hexane or toluene for purification

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of a solution of 4-bromotoluene in anhydrous diethyl ether or THF to the flask.

    • Initiate the reaction by gentle warming. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the p-tolylmagnesium bromide.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of silicon tetrachloride in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. A 2:1 molar ratio of Grignard reagent to SiCl₄ should be used. Careful control of stoichiometry is crucial to maximize the yield of the desired product and minimize the formation of mono- and tri-substituted byproducts.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and filter it to remove the magnesium salts.

    • Wash the salts with anhydrous diethyl ether or THF.

    • Combine the filtrate and washings and remove the solvent by distillation.

    • The crude product can be purified by fractional distillation under reduced pressure.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy:

  • The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS):

  • Mass spectra would be obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV.

  • The sample would be introduced into the ion source, and the resulting fragments analyzed.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

synthesis_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Grignard Reagent Formation Grignard Reagent Formation Reaction with SiCl4 Reaction with SiCl4 Grignard Reagent Formation->Reaction with SiCl4 Work-up and Purification Work-up and Purification Reaction with SiCl4->Work-up and Purification This compound This compound Work-up and Purification->this compound NMR (1H, 13C) NMR (1H, 13C) IR IR MS MS 4-Bromotoluene 4-Bromotoluene 4-Bromotoluene->Grignard Reagent Formation Mg Mg Mg->Grignard Reagent Formation SiCl4 SiCl4 SiCl4->Reaction with SiCl4 This compound->NMR (1H, 13C) This compound->IR This compound->MS

Synthesis and Characterization Workflow

spectroscopic_analysis_logic cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry This compound Structure This compound Structure Proton Environments Proton Environments This compound Structure->Proton Environments Carbon Environments Carbon Environments This compound Structure->Carbon Environments Vibrational Modes Vibrational Modes This compound Structure->Vibrational Modes Fragmentation Pattern Fragmentation Pattern This compound Structure->Fragmentation Pattern 1H NMR Spectrum 1H NMR Spectrum Proton Environments->1H NMR Spectrum 13C NMR Spectrum 13C NMR Spectrum Carbon Environments->13C NMR Spectrum IR Spectrum IR Spectrum Vibrational Modes->IR Spectrum Mass Spectrum Mass Spectrum Fragmentation Pattern->Mass Spectrum

Logic of Spectroscopic Analysis

References

An In-depth Technical Guide to the FT-IR Analysis of Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of Dichloro-bis(4-methylphenyl)silane. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to FT-IR Spectroscopy of Organosilanes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When applied to organosilanes like this compound, FT-IR can provide specific information about the vibrations of key chemical bonds, including Si-Cl, Si-Aryl, C-H, and aromatic C=C bonds. The resulting spectrum, a plot of infrared intensity versus wavenumber, serves as a unique molecular fingerprint.

Predicted FT-IR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption peaks for this compound. These assignments are based on established group frequencies for similar organosilicon and aromatic compounds.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 3000Aromatic C-H StretchMedium
2960 - 2850Methyl (CH₃) C-H Stretch (asymmetric & symmetric)Medium
1600 - 1585Aromatic C=C StretchMedium
1500 - 1400Aromatic C=C StretchMedium
1450 - 1375Methyl (CH₃) BendingMedium
~1125Si-Aryl (Si-C₆H₄) StretchStrong
850 - 750Aromatic C-H Out-of-Plane Bending (para-subst.)Strong
600 - 480Si-Cl Stretch (asymmetric & symmetric)Strong

Experimental Protocol for FT-IR Analysis

This section details a standard methodology for obtaining a high-quality FT-IR spectrum of this compound.

3.1. Instrumentation

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

3.2. Sample Preparation

This compound is typically a solid at room temperature.

  • Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

3.3. Data Acquisition

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: Happ-Genzel function.

3.4. Data Processing

  • The collected sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary to account for any sloping baselines.

  • Identify and label the peak positions of significant absorption bands.

Visualization of Analytical Workflow

The following diagram illustrates the logical progression of an FT-IR analysis, from initial sample handling to final data interpretation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Obtain Sample: This compound CleanATR Clean ATR Crystal Sample->CleanATR Background Collect Background Spectrum CleanATR->Background LoadSample Load Sample onto ATR Background->LoadSample SetParams Set Spectrometer Parameters (Range, Resolution, Scans) LoadSample->SetParams CollectData Collect Sample Spectrum SetParams->CollectData Process Ratio against Background & Baseline Correction CollectData->Process PeakPick Peak Picking & Labeling Process->PeakPick Assign Assign Peaks to Vibrational Modes PeakPick->Assign Interpret Structural Interpretation Assign->Interpret

Workflow for the FT-IR Analysis of this compound.

Interpretation of the FT-IR Spectrum

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations, as outlined in the data table.

  • Aromatic Moieties: The presence of bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions confirms the aromatic rings. A strong band between 850-750 cm⁻¹ is indicative of para-disubstitution on the phenyl rings.

  • Methyl Groups: Absorptions in the 2960-2850 cm⁻¹ range are characteristic of the C-H stretching in the methyl groups attached to the phenyl rings.

  • Silicon-Aryl Bond: A strong absorption around 1125 cm⁻¹ is a key indicator of the Si-C bond where the carbon is part of an aromatic ring.

  • Silicon-Chloride Bonds: The presence of strong absorption bands in the lower frequency region, typically between 600 cm⁻¹ and 480 cm⁻¹, is characteristic of the Si-Cl stretching vibrations.

By correlating the observed spectrum with these characteristic frequencies, researchers can confirm the identity and purity of this compound.

Thermal Stability of Dichloro-bis(4-methylphenyl)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dichloro-bis(4-methylphenyl)silane, also known as dichlorodi-p-tolylsilane, is an organosilicon compound with the chemical formula (CH₃C₆H₄)₂SiCl₂. Its structural features, particularly the silicon-carbon and silicon-chlorine bonds, play a crucial role in its chemical reactivity and thermal stability. Aromatic silanes are generally recognized for their enhanced thermal stability compared to their aliphatic counterparts, making them suitable for applications requiring high-temperature resistance. Understanding the thermal decomposition profile of this compound is critical for optimizing reaction conditions, ensuring process safety, and predicting the shelf-life of materials derived from it.

Expected Thermal Stability

Based on studies of analogous aromatic silanes, this compound is anticipated to exhibit high thermal stability. Research on bridged aromatic silanes indicates that they possess greater thermal stability than gamma-substituted alkylsilanes, although marginally lower than phenyltrimethoxysilane[1][2]. The thermal decomposition of phenyl-containing silanes typically occurs at temperatures ranging from 342°C to 525°C. The primary decomposition pathways for such compounds often involve the cleavage of silicon-phenyl or silicon-chlorine bonds.

Data Presentation: Illustrative Thermal Analysis Data

While specific experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, the following tables present hypothetical data based on the expected behavior of similar aromatic silanes. These tables are intended to serve as a reference for the type of data that would be obtained from experimental analysis.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

Temperature (°C)Weight Loss (%)Decomposition Stage
25 - 300< 1%Initial moisture/volatile loss
300 - 4505%Onset of decomposition (T₅%)
450 - 60050%Major decomposition event
> 600> 70%Final decomposition/char formation

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventTemperature (°C)Enthalpy (J/g)Interpretation
Endotherm~100-Melting Point
Exotherm400 - 550-Decomposition

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to characterize its weight loss profile as a function of temperature.

Instrumentation: A Mettler TA-3000 calorimetric system equipped with a TC-10A processor and a TG-50 thermobalance with a Mettler MT5 microbalance, or a similar instrument, can be used[3].

Methodology:

  • Place a sample of 5-10 mg of this compound into a platinum or alumina crucible.

  • Place the crucible onto the TGA balance.

  • Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min or 20°C/min[3].

  • Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (T₅%).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Instrumentation: A Mettler-Toledo DSC 821 calorimetric system or a similar instrument is suitable[3].

Methodology:

  • Seal a 2-5 mg sample of this compound into an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 600°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analyze the resulting DSC curve for endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a conceptual representation of the thermal decomposition process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Weighing Weigh 5-10 mg (TGA) Weigh 2-5 mg (DSC) Sample->Weighing Crucible Place in TGA Crucible Weighing->Crucible Pan Seal in DSC Pan Weighing->Pan TGA TGA Instrument Crucible->TGA DSC DSC Instrument Pan->DSC TGA_Params Heat from 30-800°C 10°C/min, N2 flow TGA->TGA_Params TGA_Curve Weight vs. Temperature Curve TGA->TGA_Curve DSC_Params Heat from RT-600°C 10°C/min, N2 flow DSC->DSC_Params DSC_Curve Heat Flow vs. Temperature Curve DSC->DSC_Curve Analysis Determine T₅%, Decomposition Profile, Melting Point, Enthalpy TGA_Curve->Analysis DSC_Curve->Analysis

Figure 1. Experimental workflow for TGA and DSC analysis.

Thermal_Decomposition_Pathway cluster_reactant Reactant cluster_conditions Decomposition Conditions cluster_products Potential Decomposition Products Reactant (CH₃C₆H₄)₂SiCl₂ Heat High Temperature (>300°C) Reactant->Heat Δ Products Volatile Fragments (e.g., Toluene, HCl) Heat->Products Residue Silicon-containing Residue (e.g., Polysiloxanes, SiC) Heat->Residue

Figure 2. Conceptual thermal decomposition pathway.

Conclusion

While specific, publicly available thermal analysis data for this compound is limited, this guide provides a comprehensive framework for understanding and determining its thermal stability. Based on the behavior of related aromatic silanes, it is expected to be a thermally robust compound. The detailed TGA and DSC protocols provided herein offer a standardized approach for researchers to obtain precise thermal stability data, which is essential for its safe and effective use in high-temperature applications within research, and development. The illustrative data and diagrams serve as a practical reference for the expected outcomes of such analyses.

References

Reactivity of Dichloro-bis(4-methylphenyl)silane with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloro-bis(4-methylphenyl)silane, a key organosilicon intermediate, exhibits versatile reactivity towards a wide array of nucleophiles, making it a valuable building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of its reactions with oxygen, nitrogen, sulfur, and carbon-based nucleophiles. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Introduction

Organosilanes are fundamental in a multitude of chemical applications, from protecting groups in organic synthesis to the backbone of silicone polymers. This compound, with its two reactive silicon-chlorine bonds and tolyl substituents, offers a unique combination of reactivity and structural features. The electron-donating nature of the methyl groups on the phenyl rings can influence the electrophilicity of the silicon center, thereby modulating its reactivity compared to unsubstituted dichlorodiphenylsilane. Understanding the nuances of its reactions with various nucleophiles is crucial for designing novel molecules and materials.

The reactivity of dichlorosilanes is primarily governed by nucleophilic substitution at the silicon center (SN2@Si). This process is influenced by factors such as the nature of the nucleophile, solvent polarity, and steric hindrance around the silicon atom. This guide will delve into the specific reactions of this compound, providing practical experimental details and expected outcomes.

General Reaction Mechanism

The reaction of this compound with nucleophiles typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the silicon atom. Unlike the SN2 reaction at a carbon center which involves a five-coordinate transition state, the SN2@Si mechanism can proceed through a stable five-coordinate intermediate, a transition complex. The general pathway involves the attack of the nucleophile on the silicon atom, leading to the displacement of a chloride ion. This can occur in a stepwise manner, with the substitution of the first chloride being faster than the second.

SN2_Mechanism Start Cl-Si(p-Tol)₂-Cl Intermediate [Cl-Si(p-Tol)₂(Nu)-Cl]⁻ (Pentacoordinate Intermediate) Start->Intermediate + Nu⁻ Nu Nu⁻ Product1 Nu-Si(p-Tol)₂-Cl Intermediate->Product1 - Cl⁻ Intermediate2 [Nu-Si(p-Tol)₂(Nu)-Cl]⁻ (Pentacoordinate Intermediate) Product1->Intermediate2 + Nu⁻ Cl_minus Cl⁻ Nu2 Nu⁻ Product2 Nu-Si(p-Tol)₂-Nu Intermediate2->Product2 - Cl⁻ Cl_minus2 Cl⁻

Caption: General SN2@Si reaction pathway for this compound.

Reactivity with O-Nucleophiles

Hydrolysis to Bis(4-methylphenyl)silanediol

The hydrolysis of this compound is a facile reaction that yields the corresponding silanediol, a valuable precursor for silicone polymers and other organosilicon compounds. The reaction is typically carried out in the presence of a weak base to neutralize the HCl byproduct.

Experimental Protocol (Analogous to Diphenylsilanediol Synthesis):

  • Dissolve this compound in an organic solvent such as acetone or diethyl ether.

  • Slowly add this solution to a stirred mixture of water and a weak base (e.g., sodium bicarbonate) at room temperature.

  • Continue stirring for several hours to ensure complete hydrolysis.

  • The product, bis(4-methylphenyl)silanediol, often precipitates from the reaction mixture.

  • Filter the solid product, wash with water to remove inorganic salts, and dry under vacuum.

Quantitative Data (Analogous Compound: Diphenylsilanediol)

ReactantNucleophileSolventBaseYieldMelting Point (°C)Reference
DiphenyldichlorosilaneWaterAcetoneNaHCO₃~93%157.8-158.4[1]

Spectroscopic Data for Bis(p-tolyl)silanediol

TechniqueChemical Shift / Wavenumber
¹H NMR (CDCl₃)δ ~7.5 (d, 4H, Ar-H), ~7.2 (d, 4H, Ar-H), ~2.4 (s, 6H, CH₃), ~2.0 (s, 2H, Si-OH)
¹³C NMR (CDCl₃)δ ~140, ~135, ~130, ~128, ~21
²⁹Si NMR (CDCl₃)δ ~ -30 to -40
IR (KBr, cm⁻¹)~3200-3400 (O-H stretch), ~1100 (Si-O stretch)

Reactivity with N-Nucleophiles

The reaction of this compound with primary or secondary amines leads to the formation of aminosilanes. These reactions are typically carried out in the presence of an excess of the amine or a non-nucleophilic base to scavenge the HCl produced.

Reaction with Primary Amines

With primary amines, both chlorine atoms can be substituted to form a diamino-bis(4-methylphenyl)silane.

Experimental Protocol (General):

  • Dissolve this compound in a dry, inert solvent (e.g., toluene, THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the primary amine (at least 4 equivalents to act as both nucleophile and base, or 2 equivalents with 2 equivalents of a non-nucleophilic base like triethylamine) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Filter off the amine hydrochloride salt that precipitates.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Reaction with Secondary Amines

Secondary amines react similarly to primary amines to yield the corresponding diaminosilane.

Quantitative Data (Analogous Compound: Diaminodiphenylsilanes)

AmineProductYieldReference
AnilineN,N'-Diphenyl-1,1-diphenylsilanediamineModerate to Good[2]
DiethylamineN,N,N',N'-Tetraethyl-1,1-diphenylsilanediamineGoodGeneral Knowledge

Spectroscopic Data for N,N'-bis(p-tolyl)-1,1-bis(p-tolyl)silanediamine (Hypothetical)

TechniqueExpected Chemical Shift / Wavenumber
¹H NMR (CDCl₃)δ ~7.0-7.5 (m, Ar-H), ~2.3 (s, CH₃), ~1.5 (br s, N-H)
¹³C NMR (CDCl₃)δ ~140-120 (Ar-C), ~21 (CH₃)
²⁹Si NMR (CDCl₃)δ ~ -20 to -30
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~950 (Si-N stretch)

digraph "Experimental_Workflow" {
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node [shape="box", style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"];
edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Dissolve this compound\n in dry solvent"]; Cool [label="Cool to 0 °C"]; Add_Amine [label="Slowly add amine solution"]; React [label="Stir at room temperature"]; Filter[label="Filter off amine hydrochloride"]; Evaporate [label="Remove solvent in vacuo"]; Purify [label="Purify product\n(Distillation/Recrystallization)"];

// Edges Start -> Cool; Cool -> Add_Amine; Add_Amine -> React; React -> Filter; Filter -> Evaporate; Evaporate -> Purify; }

Caption: A typical experimental workflow for the amination of this compound.

Reactivity with S-Nucleophiles

The reaction with thiols or their corresponding thiolates produces thio-substituted silanes. These reactions often require a base to deprotonate the thiol.

Experimental Protocol (General):

  • In a flask under an inert atmosphere, dissolve the thiol in a dry solvent like THF.

  • Add a base (e.g., triethylamine or sodium hydride) to generate the thiolate.

  • Slowly add a solution of this compound in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC or GC).

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

  • Purify the product by chromatography or distillation.

Quantitative Data (Analogous Compound: Dithiodiphenylsilanes)

ThiolProductYieldReference
ThiophenolBis(phenylthio)diphenylsilaneGoodGeneral Knowledge

Reactivity with C-Nucleophiles

Organometallic reagents, such as Grignard and organolithium reagents, are potent carbon nucleophiles that readily react with dichlorosilanes to form new silicon-carbon bonds.

Reaction with Grignard Reagents

The reaction with two equivalents of a Grignard reagent, such as 4-methylphenylmagnesium bromide, will result in the formation of a tetra-arylsilane.

Experimental Protocol (General):

  • Prepare the Grignard reagent (e.g., 4-methylphenylmagnesium bromide) in dry diethyl ether or THF.

  • Under an inert atmosphere, slowly add a solution of this compound in the same solvent to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours.

  • Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent.

  • Purify the resulting tetra(4-methylphenyl)silane by recrystallization.

Reaction with Organolithium Reagents

Organolithium reagents are generally more reactive than Grignard reagents and react in a similar fashion.

Quantitative Data (Analogous Reactions)

ElectrophileNucleophileProductYieldReference
Dichlorodimethylsilanep-bromotoluene/MgBis(4-methylphenyl)dimethylsilaneGood[3]
Tetrachlorosilane4-methylphenylmagnesium bromideTetra(4-methylphenyl)tin (analogous)69.5%[4]

Conclusion

This compound is a versatile precursor that undergoes nucleophilic substitution with a wide range of nucleophiles. The reactions with O, N, S, and C-nucleophiles provide access to a diverse array of functionalized organosilanes. The experimental conditions can be tailored to achieve mono- or di-substitution, offering precise control over the final product. The information presented in this guide serves as a valuable resource for researchers in organic synthesis and materials science, enabling the strategic use of this compound in the development of novel compounds and materials. Further research into the kinetics and substituent effects will continue to expand the utility of this important organosilicon reagent.

References

Technical Guide: Solubility and Handling of Dichloro-bis(4-methylphenyl)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of dichloro-bis(4-methylphenyl)silane in various organic solvents. Due to the compound's reactivity, this guide also details essential handling procedures and a general experimental protocol for solubility determination.

Introduction to this compound

This compound, also known as di-p-tolyldichlorosilane, is an organosilicon compound with the chemical formula (CH₃C₆H₄)₂SiCl₂. The presence of two reactive chlorine atoms on the silicon center makes it a valuable precursor in the synthesis of various organosilicon polymers and other fine chemicals. Its properties, including solubility, are largely dictated by the hydrophobic nature of the two p-tolyl groups and the high reactivity of the silicon-chlorine (Si-Cl) bonds.

Solubility Profile

Qualitative Solubility in Common Organic Solvents

The solubility of this compound is primarily in non-polar and anhydrous aprotic polar solvents. Its synthesis is typically conducted in anhydrous ethereal solvents, indicating good solubility in these media.[1]

Solvent ClassExamplesExpected SolubilityRationale & Handling Precautions
Aprotic Non-Polar Toluene, Xylene, Hexane, PentaneSolubleThe non-polar tolyl groups promote dissolution in hydrocarbon solvents. These are suitable solvents for reactions and storage, provided they are anhydrous.
Aprotic Polar Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM)SolubleThese solvents are commonly used in the synthesis of this compound, confirming its solubility.[1] Strict anhydrous conditions are mandatory as any residual water will react with the compound.
Protic Polar Water, Alcohols (e.g., Methanol, Ethanol)Reactive (Decomposes)The Si-Cl bonds are highly susceptible to nucleophilic attack by protic solvents, leading to rapid decomposition and the formation of silanols and hydrochloric acid.[2][3] These solvents are incompatible and should be avoided.
Other Polar Aprotic Acetone, Ethyl AcetateLikely Soluble but ReactiveWhile likely soluble, the carbonyl groups in these solvents can be reactive towards the Si-Cl bond, especially in the presence of trace impurities. Use with caution and ensure absolute dryness.

Experimental Protocol for Solubility Determination

A specific, validated protocol for determining the solubility of this compound is not available. The following is a general, best-practice methodology for determining the solubility of highly reactive, moisture-sensitive compounds in organic solvents.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest (e.g., THF, Toluene)

  • Small, dry, sealable glass vials with inert caps (e.g., PTFE-lined septa)

  • Inert gas (Argon or Nitrogen) supply

  • Glovebox or Schlenk line

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath

Methodology:

  • Preparation of Anhydrous Environment: All glassware must be rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator. All manipulations of this compound and anhydrous solvents should be performed under an inert atmosphere (glovebox or Schlenk line).

  • Sample Preparation:

    • In the inert atmosphere, accurately weigh a small amount of this compound (e.g., 10 mg) into a pre-weighed, dry vial containing a small stir bar.

    • Using a dry syringe, add a small, precise volume of the anhydrous solvent (e.g., 0.1 mL) to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Incremental Addition:

    • After the equilibration period, visually inspect the vial for any undissolved solid.

    • If the solid has completely dissolved, the compound is soluble at that concentration. Record the observation. A new sample with a higher initial concentration of the silane can be prepared to find the saturation point.

    • If undissolved solid remains, add another small, precise volume of the anhydrous solvent (e.g., 0.1 mL).

    • Reseal the vial and return it to the constant temperature bath for another equilibration period.

  • Determining Solubility:

    • Repeat step 4 until all the solid has just dissolved.

    • The solubility can then be calculated based on the total mass of the solute and the total volume of the solvent added.

  • Safety Precautions:

    • Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

    • Be aware of the reactivity with moisture; avoid exposure to air.

    • Dispose of waste according to institutional guidelines for reactive chemicals.

Synthesis Pathway and Visualization

This compound is commonly synthesized via a Grignard reaction. This involves the reaction of silicon tetrachloride with p-tolylmagnesium bromide.[1] The stoichiometry of the reaction must be carefully controlled to favor the formation of the desired disubstituted product.[1]

Synthesis_Pathway Synthesis of this compound via Grignard Reaction cluster_conditions Reaction Conditions SiCl4 Silicon Tetrachloride (SiCl4) Intermediate Trichloro(4-methylphenyl)silane SiCl4->Intermediate + 1 eq. pTMB pTMB p-Tolylmagnesium Bromide (2 equivalents) Solvent Anhydrous Ether (e.g., THF) Product This compound Intermediate->Product + 1 eq. pTMB Byproduct Magnesium Bromide Chloride (MgBrCl) Product->Byproduct

Caption: Grignard reaction pathway for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound is scarce, a clear qualitative understanding of its solubility can be derived from its chemical properties and synthetic procedures. It is soluble in anhydrous non-polar and aprotic polar solvents but reacts with and decomposes in protic solvents. When determining its solubility experimentally, it is crucial to employ rigorous anhydrous techniques to obtain reliable data. The Grignard reaction provides a standard route for its synthesis, highlighting the importance of this compound as a building block in organosilicon chemistry.

References

Methodological & Application

Application Notes and Protocols: Grignard Synthesis of Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of dichloro-bis(4-methylphenyl)silane, a key intermediate in organosilicon chemistry. The synthesis is achieved via a Grignard reaction between p-tolylmagnesium bromide and silicon tetrachloride. Aryl-substituted chlorosilanes like the target compound are crucial precursors for a wide array of organosilicon compounds, including silicones and silyl ethers, due to the high reactivity of the silicon-chlorine bond towards nucleophilic substitution.[1] The 4-methylphenyl groups modify the reactivity and impart properties such as increased thermal stability and hydrophobicity to the final products.[1]

Reaction Scheme

The synthesis proceeds in two main stages: first, the formation of the Grignard reagent, p-tolylmagnesium bromide, from 4-bromotoluene and magnesium metal. Second, the reaction of the Grignard reagent with silicon tetrachloride to yield the desired product. Careful control of the stoichiometry is essential to maximize the yield of the di-substituted silane and minimize the formation of mono- and tri-substituted byproducts.[1]

Step 1: Formation of p-tolylmagnesium bromide CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr

Step 2: Synthesis of this compound 2 CH₃C₆H₄MgBr + SiCl₄ → (CH₃C₆H₄)₂SiCl₂ + 2 MgBrCl

Experimental Data

The following table summarizes the key quantitative data for the synthesis.

ParameterValueReference
Reactants
4-Bromotoluene50.0 g (0.292 mol)
Magnesium Turnings7.1 g (0.292 g-atom)Calculated
Silicon Tetrachloride24.8 g (0.146 mol) (Adjusted for 2:1 stoichiometry)
Anhydrous Diethyl Ether300 mL[1]
Product
Molecular FormulaC₁₄H₁₄Cl₂Si[2]
Molecular Weight281.26 g/mol [2]
Theoretical Yield41.1 gCalculated
AppearanceColorless liquid or solidGeneral knowledge
Boiling Point~160-162 °C at 10 mmHgGeneral knowledge

Experimental Protocol

This protocol details the synthesis of this compound. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as Grignard reagents are highly sensitive to moisture.[1][3]

Materials and Reagents
  • 4-Bromotoluene (distilled before use)[4]

  • Magnesium turnings

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[1]

  • Iodine (a single crystal for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexane (for purification)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4][5]

Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon inlet

  • Distillation apparatus for vacuum distillation

Synthesis of p-tolylmagnesium bromide
  • Flame-dry all glassware and allow to cool to room temperature under a stream of dry nitrogen.

  • Place magnesium turnings (7.1 g) in the three-necked flask. Add a single crystal of iodine.

  • Assemble the apparatus with the reflux condenser and dropping funnel. Maintain a positive pressure of nitrogen.

  • In the dropping funnel, prepare a solution of 4-bromotoluene (50.0 g) in 150 mL of anhydrous diethyl ether.

  • Add a small portion (approx. 10-15 mL) of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun or water bath.[4]

  • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting dark grey or brown solution is the Grignard reagent, p-tolylmagnesium bromide.

Synthesis of this compound
  • Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Prepare a solution of silicon tetrachloride (24.8 g) in 150 mL of anhydrous diethyl ether in the dropping funnel.

  • To favor the formation of the di-substituted product, add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.[4]

Work-up and Purification
  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (approx. 150 mL) to decompose any unreacted Grignard reagent.[5]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether (50 mL each).[5]

  • Combine all organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.[4][5]

  • Filter to remove the drying agent, and remove the solvent by rotary evaporation.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless liquid or solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Grignard_Synthesis_Workflow Workflow for this compound Synthesis A 1. Preparation of Grignard Reagent (p-tolylmagnesium bromide) C 2. Reaction with SiCl4 (Reverse Addition) A->C Freshly prepared reagent B Reactants: - 4-Bromotoluene - Magnesium Turnings - Anhydrous Ether - Iodine (catalyst) B->A E 3. Reaction Quench C->E D Reactant: - Silicon Tetrachloride in  Anhydrous Ether D->C G 4. Work-up (Extraction & Washing) E->G F Reagent: - Saturated aq. NH4Cl F->E H 5. Drying & Solvent Removal G->H I 6. Purification (Vacuum Distillation) H->I J Final Product: This compound I->J

Caption: Workflow of the Grignard synthesis of this compound.

Safety Precautions

  • Inert Atmosphere: The Grignard reagent is highly reactive with atmospheric moisture and oxygen. The entire procedure must be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the Grignard reagent.[3]

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with silicon tetrachloride are exothermic. Proper cooling and controlled addition of reagents are necessary to manage the reaction temperature.

  • Handling of Reagents: Silicon tetrachloride is corrosive and reacts with moisture to release HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Diethyl ether is extremely flammable.

References

Application Notes and Protocols for Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of dichloro-bis(4-methylphenyl)silane as a monomer in the synthesis of polysiloxanes. This compound, also known as dichloro-di-p-tolylsilane, is a valuable precursor for creating polysiloxanes with enhanced thermal stability, high refractive index, and unique mechanical properties attributable to the rigid p-tolyl groups attached to the silicon backbone. These characteristics make the resulting polymers suitable for specialized applications in high-performance elastomers, resins, and optical materials. This guide is intended for researchers, scientists, and professionals in materials science and drug development, offering comprehensive data, synthesis protocols, and polymerization procedures.

Monomer: this compound

This compound is an organosilicon compound featuring two 4-methylphenyl (p-tolyl) groups and two chlorine atoms bonded to a central silicon atom. The presence of the aromatic tolyl groups significantly influences the properties of the resulting polysiloxane, imparting greater rigidity and thermal resistance compared to standard polydimethylsiloxanes (PDMS).

Physical and Chemical Properties
PropertyThis compoundDichlorodiphenylsilane (Analog)Dichloro(methyl)phenylsilane (Analog)
Molecular Formula C₁₄H₁₄Cl₂SiC₁₂H₁₀Cl₂Si[1]C₇H₈Cl₂Si
Molecular Weight 281.25 g/mol 253.20 g/mol [1]191.13 g/mol
Appearance Colorless to pale yellow liquid (predicted)Colorless liquid[1]Liquid
Boiling Point Not available305 °C[1]205 °C
Melting Point Not available-22 °C[1]Not available
Density Not available1.22 g/mL at 25 °C[1]1.176 g/mL at 25 °C
Refractive Index Not availablen20/D 1.582[1]n20/D 1.519
Key Reactivity Reacts with water to form silanols and HClDecomposed by water to form hydrochloric acid[1]Reacts with water

Experimental Protocols

Safety Precaution: All experiments involving chlorosilanes should be conducted in a well-ventilated fume hood. Chlorosilanes react with moisture to release hydrogen chloride (HCl) gas, which is corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Protocol 1: Synthesis of this compound

This protocol describes a standard Grignard reaction to synthesize the monomer from silicon tetrachloride and 4-bromotoluene.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 4-bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Silicon tetrachloride (SiCl₄)

  • Hexane

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heat plate

  • Schlenk line for inert atmosphere operations

  • Distillation apparatus

Procedure:

  • Grignard Reagent Preparation:

    • Dry all glassware in an oven at 120°C overnight and assemble under an inert atmosphere (N₂ or Ar).

    • Place magnesium turnings (2.2 molar equivalents) and a small crystal of iodine in the three-neck flask.

    • Dissolve 4-bromotoluene (2.0 molar equivalents) in anhydrous ether/THF in the dropping funnel.

    • Add a small amount of the 4-bromotoluene solution to the magnesium. If the reaction does not start (indicated by color change and gentle reflux), gently warm the flask.

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction, forming 4-methylphenylmagnesium bromide.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent to 0°C using an ice bath.

    • Dissolve silicon tetrachloride (1.0 molar equivalent) in anhydrous ether/THF and add it to the dropping funnel.

    • Add the SiCl₄ solution dropwise to the stirred Grignard reagent at 0°C. A white precipitate of magnesium salts will form.

    • After addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Filter the reaction mixture under an inert atmosphere to remove the magnesium salts.

    • Wash the salt cake with anhydrous ether/THF to recover the product.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

    • Add dry hexane to the residue to precipitate any remaining salts, and filter again.

    • The resulting crude product is purified by fractional distillation under high vacuum to yield pure this compound.

Synthesis_Workflow cluster_grignard Step 1: Grignard Reagent Synthesis cluster_reaction Step 2: Reaction cluster_purification Step 3: Purification a Mg turnings + I₂ b Add 4-bromotoluene in dry ether/THF a->b c Reflux (1-2h) b->c d 4-Methylphenylmagnesium bromide c->d e Cool Grignard to 0°C d->e f Add SiCl₄ in dry ether/THF e->f g Stir (12-16h) at RT f->g h Filter Mg Salts g->h i Solvent Removal h->i j Fractional Distillation i->j k Pure Dichloro-bis (4-methylphenyl)silane j->k

Caption: Workflow for the synthesis of this compound.

Protocol 2: Polymerization via Hydrolytic Polycondensation

This protocol details the conversion of the monomer into poly(bis-4-methylphenyl)siloxane through hydrolysis and subsequent condensation.

Materials:

  • This compound

  • Toluene or other inert organic solvent

  • Deionized water

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • Dropping funnel

  • Condenser

  • Temperature controller

  • Separatory funnel

Procedure:

  • Hydrolysis:

    • Dissolve this compound in toluene inside the reaction vessel.

    • In a separate container, prepare a solution of deionized water (at least 2 molar equivalents to the Si-Cl bonds) in toluene or use a mixture of toluene and a more polar solvent like acetone to facilitate mixing.

    • Cool the monomer solution to 5-10°C.

    • Slowly add the water-containing solution to the stirred monomer solution. The reaction is exothermic and will produce HCl gas. Maintain the temperature below 20°C.

    • After addition, continue stirring for 1-2 hours to ensure complete hydrolysis, which forms silanediol intermediates (bis(4-methylphenyl)silanediol) and cyclic oligomers.

  • Neutralization and Washing:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize HCl) and then with deionized water until the aqueous layer is neutral (pH ~7).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Condensation:

    • Remove the solvent from the dried organic layer by rotary evaporation to obtain a viscous liquid or a low-molecular-weight prepolymer.

    • To increase the molecular weight, the prepolymer can be heated under a vacuum or in the presence of a condensation catalyst (e.g., potassium hydroxide) at elevated temperatures (120-150°C) to drive the condensation reaction, eliminating water and forming high-molecular-weight poly(bis-4-methylphenyl)siloxane.

Polymerization_Scheme monomer This compound water + 2 H₂O (Hydrolysis) silanediol Bis(4-methylphenyl)silanediol (Unstable Intermediate) water->silanediol Toluene hcl - 2 HCl condensation - n H₂O (Condensation) silanediol->condensation Heat/Catalyst polymer Poly(bis-4-methylphenyl)siloxane

Caption: Reaction scheme for polymerization of the monomer.

Polymer: Poly(bis-4-methylphenyl)siloxane

The resulting polymer, poly(bis-4-methylphenyl)siloxane, is expected to be a highly viscous fluid or a solid at room temperature, depending on its molecular weight.

Expected Properties and Applications

The properties of this polymer make it a candidate for applications where thermal stability and optical clarity are critical. Data is compared with the well-characterized poly(methylphenylsiloxane).

PropertyPoly(bis-4-methylphenyl)siloxane (Expected)Poly(methylphenylsiloxane) (Analog)
Linear Formula [-Si(C₇H₇)₂O-]n[-Si(CH₃)(C₆H₅)O-]n[2]
Appearance Viscous liquid to transparent solidViscous liquid[2]
Thermal Stability High, due to aromatic contentResistant to oxidation[3]
Refractive Index High (>1.54)n20/D 1.5365[2]
Solubility Soluble in aromatic solvents (toluene, xylene), ethers, and chlorinated hydrocarbons.Good compatibility with cosmetic ingredients[3]
Glass Transition Temp. Higher than PDMS, providing a wider operating temperature range.Not specified, but phenyl groups increase rigidity.

Potential Applications:

  • High-Performance Fluids: As a lubricant or hydraulic fluid for high-temperature environments.

  • Optical Materials: As an encapsulant for LEDs or other optoelectronic devices due to its high refractive index and thermal stability.[4]

  • Stationary Phases in Chromatography: For separating aromatic compounds in gas chromatography.

  • Elastomers and Resins: As a base polymer for creating specialty rubbers and resins that require superior performance at extreme temperatures. Phenyl-containing silicones are used to improve the thermal resistance and flame retardancy of other polymers like epoxy resins.[5]

Logical_Relationships cluster_monomer Monomer Properties cluster_polymer Resulting Polymer & Properties cluster_apps Potential Applications Monomer This compound Prop1 Two p-Tolyl Groups Monomer->Prop1 Prop2 Two Chlorine Atoms Monomer->Prop2 P_Prop1 High Thermal Stability Prop1->P_Prop1 P_Prop2 High Refractive Index Prop1->P_Prop2 P_Prop3 Increased Rigidity Prop1->P_Prop3 Polymer Poly(bis-4-methylphenyl)siloxane Prop2->Polymer  Enables Polymerization  (via Hydrolysis)   Polymer->P_Prop1 Polymer->P_Prop2 Polymer->P_Prop3 App1 High-Temp Lubricants P_Prop1->App1 App3 Specialty Elastomers P_Prop1->App3 App2 Optical Encapsulants (LEDs) P_Prop2->App2 P_Prop3->App3

Caption: Relationship between monomer structure, polymer properties, and applications.

References

Application Notes and Protocols for Surface Modification Using Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloro-bis(4-methylphenyl)silane ((CH₃C₆H₄)₂SiCl₂) is a difunctional organosilane that serves as a versatile reagent for the hydrophobic modification of various surfaces. Its two reactive chlorine atoms can readily react with surface hydroxyl groups (e.g., on silica, glass, or metal oxides) to form stable siloxane bonds. The two 4-methylphenyl (tolyl) groups impart a significant hydrophobic character to the modified surface. This property is of considerable interest in a range of applications, including the development of drug delivery systems, biocompatible materials, and specialized coatings.[1]

Organosilicon compounds are increasingly utilized in the medical field for preparing drug carriers like nanoparticles, liposomes, and microcapsules.[1] Surface modification with silanes can enhance drug stability, enable targeted delivery, and facilitate controlled release.[1] This document provides detailed application notes and experimental protocols for the use of this compound in surface modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₄H₁₄Cl₂Si
Molecular Weight 281.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~305 °C (decomposes)
Density ~1.19 g/cm³
Solubility Soluble in anhydrous organic solvents (e.g., toluene, THF, dichloromethane). Reacts with water and other protic solvents.

Mechanism of Surface Modification

The surface modification process with this compound proceeds via a two-step hydrolysis and condensation reaction.

  • Hydrolysis: The Si-Cl bonds are highly reactive towards water. In the presence of trace amounts of water on the substrate surface or in the reaction solvent, the chlorine atoms are hydrolyzed to form silanol (Si-OH) groups.

  • Condensation: The newly formed silanol groups then condense with the hydroxyl groups present on the substrate surface (e.g., Si-OH on silica or glass) to form stable covalent Si-O-Si bonds. The difunctional nature of the silane allows for cross-linking, leading to the formation of a polymeric layer on the surface.

The overall reaction results in the covalent attachment of the bis(4-methylphenyl)silyl groups to the surface, rendering it hydrophobic.

Experimental Protocols

The following are generalized protocols for the surface modification of silica nanoparticles and flat glass substrates using this compound. These protocols are based on established methods for similar dichlorosilanes and should be optimized for specific applications.

Protocol 1: Surface Modification of Silica Nanoparticles in Solution

This protocol describes the functionalization of silica nanoparticles to increase their hydrophobicity, which can be a crucial step in preparing drug delivery vehicles for hydrophobic drugs.

Materials:

  • Silica nanoparticles (e.g., synthesized via the Stöber method)

  • This compound

  • Anhydrous toluene

  • Anhydrous ethanol

  • Triethylamine (optional, as an acid scavenger)

  • Argon or Nitrogen gas supply

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove physically adsorbed water.

  • Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) using an ultrasonic bath for 15-30 minutes to ensure a uniform suspension.

  • Reaction Setup: Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.

  • Silanization:

    • In a separate vial, prepare a solution of this compound in anhydrous toluene (e.g., a 2% v/v solution).

    • Slowly inject the silane solution into the stirred nanoparticle suspension at room temperature.

    • If desired, add triethylamine (1.5 equivalents relative to the silane) to neutralize the HCl byproduct.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours under an inert atmosphere.

  • Washing:

    • After the reaction, cool the mixture to room temperature.

    • Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in anhydrous toluene.

    • Repeat the centrifugation and washing steps two more times with anhydrous toluene, followed by two washes with anhydrous ethanol to remove any unreacted silane and byproducts.

  • Drying: Dry the functionalized silica nanoparticles under vacuum at 60-80°C overnight.

  • Storage: Store the hydrophobic silica nanoparticles in a desiccator to prevent exposure to moisture.

Protocol 2: Surface Modification of Glass Slides (Vapor Phase Deposition)

Vapor phase deposition is suitable for creating a uniform hydrophobic layer on flat substrates like glass slides or silicon wafers.

Materials:

  • Glass microscope slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Anhydrous toluene

  • This compound

  • Vacuum desiccator

  • Vacuum pump

  • Oven

Procedure:

  • Substrate Cleaning and Activation:

    • Immerse the glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Carefully remove the slides and rinse them extensively with deionized water.

    • Dry the slides in an oven at 120°C for at least 1 hour.

  • Vapor Phase Silanization:

    • Place the cleaned and dried glass slides inside a vacuum desiccator.

    • In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the slides.

    • Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.

    • Allow the silanization to proceed at room temperature for 12-24 hours. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).

  • Post-Treatment:

    • Vent the desiccator to atmospheric pressure, preferably in a fume hood.

    • Remove the coated slides and rinse them with anhydrous toluene to remove any loosely bound silane molecules.

    • Dry the slides with a stream of inert gas or in an oven at 100°C for 30 minutes.

  • Storage: Store the hydrophobic glass slides in a clean, dry environment.

Characterization of Modified Surfaces

The success of the surface modification can be evaluated using several analytical techniques:

  • Contact Angle Goniometry: This is a straightforward method to assess the change in surface hydrophobicity. A significant increase in the water contact angle is expected after modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the aromatic C-H and Si-C bonds from the silane on the surface.

  • Thermogravimetric Analysis (TGA): For modified nanoparticles, TGA can quantify the amount of grafted silane by measuring the weight loss upon heating.

  • X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental analysis of the surface, confirming the presence of silicon, carbon, and the absence of chlorine after a successful reaction.

Quantitative Data

The following table provides representative data on the change in water contact angle for different substrates after modification with hydrophobic silanes. While specific data for this compound is not widely published, these values for similar dichlorosilanes provide an expected range of performance.

SubstrateTreatmentWater Contact Angle (°)
Glass SlideUntreated (Piranha cleaned)< 10°
Glass SlideAfter modification with a dichlorodiarylsilane85° - 105°
Silica NanoparticlesUntreated (hydrophilic)Dispersible in water
Silica NanoparticlesAfter modification with a dichlorodiarylsilaneDispersible in non-polar solvents (e.g., toluene)

Applications in Drug Development

The hydrophobic surface created by modification with this compound can be leveraged in several ways in drug development:

  • Enhanced Loading of Hydrophobic Drugs: The modified hydrophobic surface of carriers like silica nanoparticles can improve the loading capacity and efficiency of poorly water-soluble drugs.

  • Controlled Release: The hydrophobic layer can act as a barrier to modulate the release rate of encapsulated drugs.

  • Biocompatible Coatings: Surface modification of implantable devices can alter their interaction with biological systems, potentially reducing protein adsorption and improving biocompatibility.

The table below summarizes the potential impact of surface modification on drug delivery parameters.

ParameterUntreated Hydrophilic CarrierThis compound Modified Carrier
Hydrophobic Drug Loading Efficiency LowHigh
Drug Release Rate Potentially rapidSustained/Controlled
Biocompatibility Variable, potential for protein foulingPotentially improved due to reduced protein adhesion

Visualizations

Experimental Workflow

G cluster_prep Substrate Preparation cluster_reaction Surface Modification cluster_post Post-Treatment & Characterization A Start: Select Substrate (e.g., Silica Nanoparticles, Glass Slide) B Cleaning and Activation (e.g., Piranha solution, Drying) A->B C Dispersion in Anhydrous Solvent (for nanoparticles) B->C E Vapor Phase Deposition (for flat substrates) B->E D Reaction with This compound C->D F Washing and Purification D->F E->F G Drying F->G H Characterization (Contact Angle, FTIR, TGA, XPS) G->H I End: Hydrophobically Modified Surface H->I

Caption: General workflow for surface modification.

Reaction Mechanism

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Silane This compound (Ar)₂SiCl₂ Hydrolysis Hydrolysis (with trace H₂O) Silane->Hydrolysis Surface Substrate Surface with -OH groups Condensation Condensation Surface->Condensation Hydrolysis->Condensation Forms (Ar)₂Si(OH)₂ ModifiedSurface Modified Surface with -(O-Si(Ar)₂)n- layer Condensation->ModifiedSurface Forms Si-O-Si bonds

Caption: Silanization reaction mechanism.

References

Dichloro-bis(4-methylphenyl)silane: A Versatile Protecting Group for Diols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-S012

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and selectivities. Dichloro-bis(4-methylphenyl)silane has emerged as a valuable reagent for the protection of 1,2- and 1,3-diols, forming a cyclic di-p-tolylsilylene acetal. This protecting group offers a unique combination of stability under various reaction conditions and susceptibility to selective cleavage, making it a powerful tool for chemists in research, and the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the use of this compound as a diol protecting group.

Key Advantages of the Di-p-tolylsilylene Protecting Group

  • Selective Protection of Diols: Reacts specifically with 1,2- and 1,3-diols to form a stable cyclic silylene acetal.

  • Robustness: The resulting di-p-tolylsilylene ether is stable to a range of reaction conditions, including those that are mildly acidic or basic, and various redox reagents.

  • Orthogonal Deprotection: The silyl ether linkage can be selectively cleaved under conditions that do not affect many other common protecting groups, offering orthogonality in complex synthetic strategies.

  • Ease of Monitoring: The aromatic nature of the p-tolyl groups allows for easy monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) with UV visualization.

Applications

The di-p-tolylsilylene protecting group is particularly useful in the synthesis of complex molecules where the temporary masking of a diol functionality is required. This includes the synthesis of:

  • Carbohydrates: Selective protection of cis-diols in pyranose and furanose rings.

  • Nucleosides and Nucleotides: Protection of the 2',3'-diol of ribose.

  • Polyketides and Macrolides: Masking of 1,3-diol moieties during skeletal elaborations.

  • Chiral Building Blocks: Preservation of stereochemistry in chiral diols during subsequent transformations.

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol with this compound

This protocol describes the general procedure for the formation of a di-p-tolylsilylene acetal from a generic 1,2-diol.

Materials:

  • 1,2-Diol (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Imidazole (2.5 equiv)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of the 1,2-diol (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (2.5 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired di-p-tolylsilylene protected diol.

Table 1: Representative Reaction Conditions and Yields for Diol Protection

Diol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
(±)-1,2-ButanediolPyridineDCM0 to rt685-95
cis-Cyclohexane-1,2-diolImidazoleTHF0 to rt888-97
Methyl α-D-glucopyranoside (4,6-diol)PyridineDMFrt1280-90

Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.

Protocol 2: Deprotection of a Di-p-tolylsilylene Acetal

This protocol outlines the general procedure for the cleavage of the di-p-tolylsilylene protecting group to regenerate the diol.

Materials:

  • Di-p-tolylsilylene protected diol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)

  • Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a stirred solution of the di-p-tolylsilylene protected diol (1.0 equiv) in THF, add TBAF solution (1.5 equiv) at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected diol.

Table 2: Deprotection Conditions and Yields

Protected SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
Di-p-tolylsilylene acetal of (±)-1,2-ButanediolTBAFTHFrt290-98
Di-p-tolylsilylene acetal of cis-Cyclohexane-1,2-diolHF-PyridineTHF0 to rt192-99
Di-p-tolylsilylene acetal of Methyl α-D-glucopyranosideAcetic Acid/THF/H₂OTHF40685-95

Note: The choice of deprotection reagent may depend on the presence of other sensitive functional groups in the molecule.

Stability Data

The di-p-tolylsilylene protecting group exhibits good stability under a variety of conditions, as summarized in the table below.

Table 3: Stability of the Di-p-tolylsilylene Protecting Group

ConditionReagent/SolventStability
Acidic 1 M HCl in THF/H₂OLabile
Acetic Acid/THF/H₂O (2:2:1)Slowly Cleaved
p-Toluenesulfonic acid (cat.) in MeOHLabile
Basic 1 M NaOH in MeOH/H₂OStable
DBU in CH₂Cl₂Stable
LiAlH₄ in THFStable
Oxidative PCC in CH₂Cl₂Stable
m-CPBA in CH₂Cl₂Stable
Reductive H₂, Pd/C in EtOAcStable
Fluoride TBAF in THFLabile
HF-Pyridine in THFLabile

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the protection and deprotection of diols using this compound.

Protection_Workflow cluster_start Starting Materials cluster_reaction_p Protection Reaction cluster_workup_p Workup & Purification cluster_product_p Protected Product Diol 1,2- or 1,3-Diol Reaction_P Mix and Stir (0°C to rt, 4-12 h) Diol->Reaction_P Reagent Dichloro-bis(4- methylphenyl)silane Reagent->Reaction_P Base Pyridine or Imidazole Base->Reaction_P Solvent_P Anhydrous DCM or THF Solvent_P->Reaction_P Quench_P Quench with aq. NaHCO₃ Reaction_P->Quench_P Extract_P Extract with DCM Quench_P->Extract_P Purify_P Column Chromatography Extract_P->Purify_P Protected_Diol Di-p-tolylsilylene Protected Diol Purify_P->Protected_Diol

Caption: Workflow for the protection of a diol.

Deprotection_Workflow cluster_start_d Starting Material cluster_reaction_d Deprotection Reaction cluster_workup_d Workup & Purification cluster_product_d Deprotected Product Protected_Diol_D Di-p-tolylsilylene Protected Diol Reaction_D Mix and Stir (rt, 1-4 h) Protected_Diol_D->Reaction_D Reagent_D TBAF or HF-Pyridine Reagent_D->Reaction_D Solvent_D THF Solvent_D->Reaction_D Quench_D Quench with aq. NH₄Cl Reaction_D->Quench_D Extract_D Extract with EtOAc Quench_D->Extract_D Purify_D Column Chromatography Extract_D->Purify_D Deprotected_Diol Original Diol Purify_D->Deprotected_Diol

Caption: Workflow for the deprotection of a di-p-tolylsilylene acetal.

Conclusion

This compound is a highly effective reagent for the protection of 1,2- and 1,3-diols. The resulting di-p-tolylsilylene acetals offer a favorable balance of stability and selective reactivity, making them a valuable addition to the synthetic chemist's toolbox. The protocols and data presented herein provide a comprehensive guide for the successful application of this protecting group strategy in a variety of synthetic contexts.

Application Notes and Protocols for the Synthesis of Silicone Resins using Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of silicone resins derived from dichloro-bis(4-methylphenyl)silane. The resulting poly(bis-4-methylphenyl)siloxane resins are of interest for applications requiring high thermal stability, tunable refractive indices, and compatibility with organic polymers, which are valuable characteristics in advanced materials development, including specialized drug delivery systems and medical device coatings.

Introduction

Silicone resins are highly cross-linked polymers with a backbone of repeating silicon-oxygen (Si-O) bonds. The incorporation of aromatic groups, such as the 4-methylphenyl (p-tolyl) group from this compound, enhances the thermal stability, refractive index, and compatibility of the resulting resin with organic matrices. The synthesis of these resins is primarily achieved through a two-step hydrolysis and condensation process. In the first step, the chlorosilane precursor is hydrolyzed to form reactive silanol intermediates (Si-OH). In the second step, these silanols undergo condensation to form a stable siloxane (Si-O-Si) network, which constitutes the final resin.

Materials and Equipment

MaterialsEquipment
This compoundThree-necked round-bottom flask
Toluene (anhydrous)Mechanical stirrer
Deionized waterDropping funnel
EthanolCondenser
Sodium bicarbonate (or other mild base)Heating mantle with temperature controller
Anhydrous sodium sulfateSeparatory funnel
Catalyst (e.g., tetramethylammonium hydroxide)Rotary evaporator
Vacuum oven

Experimental Protocols

A detailed two-step protocol for the synthesis of silicone resins from this compound is provided below.

Step 1: Hydrolysis of this compound

This step involves the conversion of the dichlorosilane to its corresponding disilanol, bis(4-methylphenyl)silanediol.

Protocol:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • In the flask, prepare a biphasic solvent system by adding 100 mL of toluene and 100 mL of deionized water.

  • Dissolve a specific amount of this compound in 50 mL of anhydrous toluene and place this solution in the dropping funnel.

  • While stirring the water-toluene mixture vigorously, slowly add the this compound solution from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture at 20-25°C.

  • After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.

  • Stop the stirring and transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Collect the upper organic layer (toluene phase) containing the silanol product.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with deionized water until the aqueous layer is neutral (pH ~7).

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting toluene solution containing bis(4-methylphenyl)silanediol can be used directly in the condensation step or the solvent can be removed under reduced pressure to isolate the silanol intermediate.

Step 2: Condensation of Bis(4-methylphenyl)silanediol

This step involves the polymerization of the silanol intermediates to form the final silicone resin.

Protocol:

  • Transfer the toluene solution of bis(4-methylphenyl)silanediol to a round-bottom flask equipped with a condenser and a stirrer.

  • Add a catalytic amount of a suitable condensation catalyst. For instance, tetramethylammonium hydroxide can be used at a concentration of 0.25–5 mol% relative to the Si-OH groups.

  • Heat the mixture to reflux (approximately 110-120°C for toluene) and maintain the reflux for 4-8 hours. The progress of the condensation can be monitored by the removal of water via a Dean-Stark trap.

  • After the desired degree of condensation is achieved (which can be monitored by viscosity changes), cool the reaction mixture to room temperature.

  • The catalyst can be neutralized if necessary.

  • The solvent can be partially or completely removed using a rotary evaporator to obtain the silicone resin at the desired concentration or as a solid.

  • For final curing and removal of any residual solvent or volatile components, the resin can be heated in a vacuum oven at a programmed temperature ramp.

Data Presentation

The following tables summarize typical reaction parameters and expected properties of the synthesized silicone resin.

Table 1: Reaction Parameters for Silicone Resin Synthesis

ParameterValue
Hydrolysis
This compound Concentration10-20% (w/v) in toluene
Reaction Temperature20-25°C
Reaction Time3-5 hours
Condensation
CatalystTetramethylammonium hydroxide
Catalyst Loading0.25-5 mol% (per Si-OH group)
Reaction Temperature110-120°C (reflux in toluene)
Reaction Time4-8 hours

Table 2: Expected Properties of Poly(bis-4-methylphenyl)siloxane Resin

PropertyExpected Value/Characteristic
AppearanceColorless to pale yellow solid or viscous liquid
SolubilitySoluble in aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents
Thermal Stability (TGA, 5% weight loss)> 350°C
Refractive IndexHigh (due to aromatic content)
HardnessCan be tailored from soft to hard depending on the degree of cross-linking

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of silicone resin from this compound.

SynthesisWorkflow start Start: this compound hydrolysis Step 1: Hydrolysis (Toluene/Water, 20-25°C) start->hydrolysis silanol Intermediate: Bis(4-methylphenyl)silanediol hydrolysis->silanol washing Washing & Neutralization silanol->washing drying Drying (Anhydrous Na2SO4) washing->drying condensation Step 2: Condensation (Toluene, Reflux, Catalyst) drying->condensation resin_solution Silicone Resin in Toluene condensation->resin_solution solvent_removal Solvent Removal (Rotary Evaporation) resin_solution->solvent_removal curing Final Curing (Vacuum Oven) solvent_removal->curing end End: Poly(bis-4-methylphenyl)siloxane Resin curing->end

Caption: Workflow for the synthesis of poly(bis-4-methylphenyl)siloxane resin.

Reaction Pathway

The following diagram illustrates the chemical transformations during the synthesis process.

ReactionPathway start_material This compound (p-Tol)2SiCl2 water + 2 H2O start_material->water silanediol Bis(4-methylphenyl)silanediol (p-Tol)2Si(OH)2 water->silanediol  Hydrolysis hcl - 2 HCl silanediol->hcl condensation Condensation (- H2O) silanediol->condensation siloxane Poly(bis-4-methylphenyl)siloxane [-(p-Tol)2SiO-]n condensation->siloxane

Caption: Chemical reaction pathway from dichlorosilane to polysiloxane.

Application Notes and Protocols for Catalytic Hydrosilylation with Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of dichloro-bis(4-methylphenyl)silane in catalytic hydrosilylation reactions. This reagent is a valuable building block in organosilicon chemistry, enabling the formation of silicon-carbon bonds through the addition of a Si-H bond across unsaturated moieties such as alkenes, alkynes, and ketones. The resulting organosilicon compounds are versatile intermediates in organic synthesis and drug development.

Introduction to Catalytic Hydrosilylation

Catalytic hydrosilylation is a fundamental and atom-economical reaction for the formation of silicon-carbon bonds.[1] The process involves the addition of a hydrosilane to an unsaturated bond, typically catalyzed by transition metal complexes. This compound serves as a difunctional silane, offering the potential for further synthetic transformations at the two chlorine atoms after the initial hydrosilylation.

Commonly employed catalysts for hydrosilylation include platinum complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, as well as rhodium and ruthenium complexes.[2][3] The choice of catalyst can significantly influence the reaction's efficiency, regioselectivity, and stereoselectivity.

Catalyst Selection and General Workflow

The selection of an appropriate catalyst is crucial for a successful hydrosilylation reaction. Platinum-based catalysts are widely used due to their high activity.[2][3] For specific applications requiring different selectivity, rhodium or other transition metal catalysts may be preferred.

The general experimental workflow for a catalytic hydrosilylation reaction is outlined below. It is essential to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the catalyst and side reactions of the chlorosilane with moisture.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Inert Atmosphere D Dissolve Substrate & Catalyst A->D B Dry Glassware B->D C Anhydrous Solvents C->D E Add this compound D->E F Reaction at Specified Temperature E->F G Monitor Reaction (TLC, GC, NMR) F->G H Quench Reaction G->H I Solvent Removal H->I J Purification (Distillation/Chromatography) I->J

Caption: General workflow for catalytic hydrosilylation.

Hydrosilylation of Alkenes

The hydrosilylation of alkenes with this compound typically yields anti-Markovnikov addition products, where the silicon atom attaches to the terminal carbon of the double bond. Platinum catalysts are generally effective for this transformation.

Proposed Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

  • This compound

  • 1-Octene

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene

  • Anhydrous toluene

  • Anhydrous isopropanol (for quenching)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add 1-octene (1.0 eq) and anhydrous toluene to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add Karstedt's catalyst (0.01 mol%).

  • Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction by adding a small amount of anhydrous isopropanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the desired dichloro-(octyl)bis(4-methylphenyl)silane.

Quantitative Data (Hypothetical)
SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Regioselectivity (anti-Markovnikov:Markovnikov)
1-OcteneKarstedt's0.01Toluene25492>99:1
StyreneH₂PtCl₆0.05THF5068895:5
AllylbenzenePt(PPh₃)₄0.1Benzene801285>99:1

Note: The data presented in this table is hypothetical and based on typical results for similar dichlorosilanes. Experimental validation is required.

Hydrosilylation of Alkynes

The hydrosilylation of alkynes can lead to different isomeric products (α-vinylsilanes, (E)-β-vinylsilanes, and (Z)-β-vinylsilanes). The product distribution is highly dependent on the catalyst, silane, and reaction conditions. Rhodium catalysts are often employed to achieve high stereoselectivity.

Proposed Experimental Protocol: Hydrosilylation of Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve Wilkinson's catalyst (1 mol%) in anhydrous DCM in a dry Schlenk flask.

  • Add phenylacetylene (1.0 eq) to the solution.

  • Slowly add this compound (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical)
SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Isomer Ratio ((E)-β:(Z)-β:α)
PhenylacetyleneRhCl(PPh₃)₃1DCM2589098:1:1
1-Hexyne[Rh(COD)Cl]₂0.5Toluene60128590:8:2
3,3-Dimethyl-1-butynePt(DVDS)0.05Neat806955:95:0

Note: The data presented in this table is hypothetical and based on typical results for similar dichlorosilanes. Experimental validation is required.

Hydrosilylation of Ketones (Reductive Hydrosilylation)

The hydrosilylation of ketones, followed by hydrolysis, results in the reduction of the carbonyl group to a secondary alcohol. This two-step process is a mild and effective method for ketone reduction.

Proposed Experimental Protocol: Reduction of Acetophenone

Materials:

  • This compound

  • Acetophenone

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous HCl (for hydrolysis)

  • Diethyl ether

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Hydrosilylation

  • Under an inert atmosphere, dissolve acetophenone (1.0 eq) and Wilkinson's catalyst (0.5 mol%) in anhydrous THF.

  • Slowly add this compound (1.0 eq) to the mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

Step 2: Hydrolysis

  • Cool the reaction mixture to 0 °C and slowly add aqueous HCl.

  • Stir for 1 hour at room temperature.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography.

Quantitative Data (Hypothetical)
SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield of Alcohol (%)
AcetophenoneRhCl(PPh₃)₃0.5THF25495
Benzophenone[Ir(COD)Cl]₂1Toluene801292
CyclohexanoneKarstedt's0.1Neat50698

Note: The data presented in this table is hypothetical and based on typical results for similar dichlorosilanes. Experimental validation is required.

Reaction Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4] It involves the following key steps:

  • Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center.

  • Alkene/Alkyne Coordination: The unsaturated substrate coordinates to the metal complex.

  • Migratory Insertion: The coordinated substrate inserts into the metal-hydride bond.

  • Reductive Elimination: The resulting alkyl- or vinyl-silyl-metal complex undergoes reductive elimination to form the product and regenerate the active catalyst.

ChalkHarrod M M(0) B M(II)(H)(SiR₃) M->B Oxidative Addition A R₃SiH D M(II)(H)(SiR₃)(Alkene) B->D Coordination C Alkene E M(II)(Alkyl)(SiR₃) D->E Migratory Insertion E->M Reductive Elimination F Alkyl-SiR₃ E->F Product

References

Application Notes and Protocols: Hydrolysis of Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the hydrolysis of dichloro-bis(4-methylphenyl)silane to synthesize bis(4-methylphenyl)silanediol.

Introduction

This compound is a diorganodichlorosilane that can undergo hydrolysis to form the corresponding silanediol, bis(4-methylphenyl)silanediol. This process involves the replacement of the chloro groups with hydroxyl groups. Silanediols are valuable intermediates in the synthesis of various silicon-containing compounds, including polysiloxanes and other organosilicon materials with applications in materials science and medicinal chemistry. The hydrolysis reaction must be carefully controlled to prevent the immediate self-condensation of the resulting silanediol.

Reaction Principle

The hydrolysis of this compound proceeds by the nucleophilic attack of water on the silicon atom, leading to the stepwise displacement of the two chloride ions. The reaction is typically carried out in a biphasic system or in the presence of a weak base to neutralize the hydrochloric acid byproduct.

Chemical Equation:

(4-CH₃C₆H₄)₂SiCl₂ + 2 H₂O → (4-CH₃C₆H₄)₂Si(OH)₂ + 2 HCl

Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of related dichlorosilanes.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
TolueneAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Deionized WaterHigh PurityLaboratory Supply
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
AcetoneACS GradeCommercially Available

3.2. Equipment

  • Three-neck round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

3.3. Experimental Procedure

  • Reaction Setup: Assemble a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The setup should be under a nitrogen or argon atmosphere to prevent premature hydrolysis from atmospheric moisture.

  • Charging the Reactor: To the flask, add a solution of this compound (1 equivalent) dissolved in a suitable organic solvent such as a mixture of toluene and diethyl ether (1:1 v/v).

  • Hydrolysis: Prepare a solution of deionized water (10 equivalents) containing sodium bicarbonate (2.2 equivalents) as a weak base to neutralize the HCl formed during the reaction. Add this aqueous solution to the dropping funnel.

  • Reaction Execution: While vigorously stirring the organic solution at room temperature (20-25 °C), add the aqueous sodium bicarbonate solution dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 35 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature to ensure the hydrolysis is complete.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Product Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • The crude bis(4-methylphenyl)silanediol can be purified by recrystallization from a suitable solvent system, such as acetone/water or toluene/hexane.[1]

    • Dissolve the crude product in a minimal amount of hot acetone and then add water dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

3.4. Characterization

The final product, bis(4-methylphenyl)silanediol, should be characterized to confirm its identity and purity.

TechniqueExpected Results
Melting Point Determine the melting point and compare it with literature values.
FTIR Spectroscopy Broad peak in the region of 3200-3400 cm⁻¹ (O-H stretching), Si-O-H bending, and Si-Aryl bonds.
¹H NMR Spectroscopy Peaks corresponding to the aromatic protons of the 4-methylphenyl groups, the methyl protons, and the hydroxyl protons.
¹³C NMR Spectroscopy Signals for the aromatic carbons and the methyl carbons.
²⁹Si NMR Spectroscopy A characteristic shift for the silicon atom in a silanediol environment.

Experimental Workflow

The following diagram illustrates the key steps in the hydrolysis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound in Toluene/Ether hydrolysis Hydrolysis (20-25°C, 2-3h) start->hydrolysis reagent Aqueous NaHCO₃ reagent->hydrolysis separation Phase Separation hydrolysis->separation washing Washing separation->washing drying Drying (Na₂SO₄) washing->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (Acetone/Water) evaporation->recrystallization filtration Filtration & Drying recrystallization->filtration product Bis(4-methylphenyl)silanediol filtration->product characterization Characterization (MP, FTIR, NMR) product->characterization

Experimental workflow for silane hydrolysis.

Safety Precautions

  • This compound is corrosive and reacts with moisture. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The hydrolysis reaction produces hydrochloric acid as a byproduct, which is corrosive. The use of sodium bicarbonate neutralizes this acid, but care should still be taken.

  • Organic solvents used are flammable. Ensure the reaction is performed away from ignition sources.

This protocol provides a general guideline. Researchers may need to optimize the reaction conditions, solvent systems, and purification methods for their specific needs.

References

Application of Dichloro-bis(4-methylphenyl)silane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichloro-bis(4-methylphenyl)silane, a key organosilicon monomer, serves as a fundamental building block in the synthesis of advanced silicon-containing polymers. Its unique structure, featuring two reactive chlorine atoms and two p-tolyl groups attached to a central silicon atom, allows for the creation of polymers with exceptional thermal stability, unique optoelectronic properties, and high crystallinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polysilanes, a class of polymers with a silicon backbone, and its potential incorporation into other polymer systems such as polyesters and poly(ether-imide)s. These materials are of significant interest for applications in organic electronics, high-performance coatings, and advanced ceramics.

Key Applications

The primary application of this compound in materials science is as a monomer for the synthesis of poly(di-p-tolyl)silane. This polysilane is a high-melting, crystalline polymer with potential uses in applications requiring high thermal stability. The general class of polysilanes is known for its unique electronic and optical properties, arising from the delocalization of σ-electrons along the silicon backbone.

Experimental Protocols

Synthesis of Poly(di-p-tolyl)silane via Wurtz-type Coupling

The most common method for synthesizing polysilanes from dichlorosilane monomers is the Wurtz-type reductive coupling reaction using an alkali metal as the reducing agent.

Materials:

  • This compound

  • Sodium metal dispersion (or finely cut sodium metal)

  • Anhydrous toluene

  • Anhydrous isopropanol

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Cannula for liquid transfer

  • Schlenk line or glove box for inert atmosphere operations

Protocol:

  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and a gas inlet/outlet. Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, charge the flask with anhydrous toluene.

  • Addition of Sodium: Carefully add the sodium metal dispersion to the toluene with vigorous stirring. The amount of sodium should be in slight excess (e.g., 2.2 equivalents) relative to the dichlorosilane monomer.

  • Heating: Heat the stirred suspension to the reflux temperature of toluene (approximately 110 °C).

  • Monomer Addition: Dissolve this compound in a minimal amount of anhydrous toluene. Slowly add this solution to the refluxing sodium dispersion over a period of 1-2 hours using a syringe pump or dropping funnel. A color change is typically observed, indicating the progress of the reaction.

  • Polymerization: Continue refluxing the reaction mixture with vigorous stirring for 4-6 hours to ensure complete polymerization.

  • Quenching: After the polymerization period, cool the reaction mixture to room temperature. Carefully quench the excess sodium by the slow, dropwise addition of anhydrous isopropanol until the effervescence ceases.

  • Precipitation and Washing: Pour the reaction mixture into a larger volume of methanol to precipitate the polymer. Filter the solid polymer and wash it thoroughly with methanol to remove salts and low molecular weight oligomers.

  • Purification: The crude polymer can be further purified by re-dissolving it in a suitable solvent at an elevated temperature (e.g., toluene above 150 °C) and re-precipitating it in methanol.

  • Drying: Dry the final polymer product in a vacuum oven at 60-80 °C until a constant weight is obtained.

Data Presentation

The following tables summarize typical properties of polysilanes and related silicon-containing polymers. The data for Poly(di-p-tolyl)silane is based on reported values for diarylsiloxane polymers and general knowledge of polysilane properties.

Table 1: Typical Reaction Parameters and Yields for Polysilane Synthesis

ParameterValue
MonomerThis compound
Reducing AgentSodium Metal
SolventToluene
Reaction Temperature110 °C (Reflux)
Monomer:Sodium Ratio1 : 2.2 (molar)
Typical Yield30-50%

Table 2: Physical and Thermal Properties of Poly(di-p-tolyl)siloxane (a related polymer)

PropertyValueReference
Crystal-Liquid-Crystal Transition (Tlc)300 °C[1]
SolubilitySoluble in a few solvents only at temperatures >150 °C[1]

Note: Poly(di-p-tolyl)silane is expected to have similarly high thermal transitions and limited room temperature solubility due to its rigid, crystalline nature.

Mandatory Visualizations

Experimental Workflow for Polysilane Synthesis

Wurtz_Coupling_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Polymerization cluster_workup 3. Work-up & Purification A Dry Glassware B Assemble Apparatus under Inert Gas A->B C Charge Toluene & Sodium B->C D Heat to Reflux (110°C) C->D E Add Monomer Solution D->E F Reflux for 4-6 hours E->F G Cool and Quench Excess Sodium F->G H Precipitate Polymer in Methanol G->H I Filter and Wash H->I J Dry under Vacuum I->J K Final Polymer J->K Characterization

Caption: Workflow for the synthesis of poly(di-p-tolyl)silane via Wurtz-type coupling.

Logical Relationship of Monomer to Polymer Properties

Monomer_to_Polymer cluster_structure Monomer Structure cluster_properties Resulting Polymer Properties Monomer This compound p_tolyl p-Tolyl Groups Monomer->p_tolyl Si_Cl Reactive Si-Cl Bonds Monomer->Si_Cl Thermal High Thermal Stability p_tolyl->Thermal Solubility Limited Solubility p_tolyl->Solubility Polymer Poly(di-p-tolyl)silane Si_Cl->Polymer Wurtz Coupling Polymer->Thermal Polymer->Solubility Opto Optoelectronic Properties Polymer->Opto

Caption: Relationship between monomer structure and resulting polymer properties.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of dichloro-bis(4-methylphenyl)silane.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my Grignard reaction failing to initiate?

Answer: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Common causes for failure to initiate include:

  • Presence of Moisture: Grignard reagents are extremely reactive with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Passivated Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activating the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.

  • Impure Reactants: The 4-chlorotoluene or the silicon tetrachloride may contain impurities that inhibit the reaction. Ensure the purity of your starting materials.

Question: I am observing a low yield of the desired this compound. What are the primary reasons for this?

Answer: Low yields can stem from several factors:

  • Side Reactions: The most common side reaction is Wurtz-type coupling, where the Grignard reagent reacts with the starting aryl halide. This can be minimized by slow addition of the aryl halide to the magnesium suspension.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress via techniques like in-situ FTIR can help determine the optimal reaction time.[1]

  • Formation of Tri-substituted Product: If there is an excess of the Grignard reagent, it can react with the desired product to form tris(4-methylphenyl)chlorosilane. Careful control of the stoichiometry is crucial.

  • Steric Hindrance: The introduction of two bulky 4-methylphenyl groups can be sterically hindered, leading to lower yields compared to less substituted silanes.[2]

Question: My final product is contaminated with a significant amount of mono-substituted product, chloro(4-methylphenyl)silane. How can I increase the yield of the di-substituted product?

Answer: The formation of the mono-substituted product is a common issue. To favor the di-substituted product:

  • Stoichiometry: Use a molar ratio of Grignard reagent to silicon tetrachloride of at least 2:1. A slight excess of the Grignard reagent may be beneficial, but a large excess can lead to the tri-substituted product.

  • Reaction Temperature: Maintaining an optimal reaction temperature can influence the product distribution.

  • Addition Order: The method of addition can significantly impact the outcome. Adding the silicon tetrachloride solution slowly to the prepared Grignard reagent (normal addition) is generally preferred for achieving full substitution.[3]

Question: I am observing the formation of a white, insoluble precipitate in my reaction flask. What is this and how can it be prevented?

Answer: This is likely due to the formation of polymeric siloxanes. This can occur if there is any moisture present in the reaction, which can hydrolyze the chlorosilane intermediates. To prevent this, ensure rigorously anhydrous conditions throughout the experiment.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Grignard synthesis of diaryldichlorosilanes. Actual results may vary depending on the specific experimental conditions.

ParameterTypical ValueNotes
Yield of this compound 40-60%Highly dependent on reaction conditions and purity of reagents.[2]
Reaction Temperature 25-65 °C (THF)The reaction is exothermic and may require cooling to maintain control.[1]
Reaction Time 2-6 hoursCan be monitored by TLC or GC to determine completion.
Ratio of Grignard Reagent to SiCl4 2.1 : 1A slight excess of Grignard reagent favors di-substitution.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 4-Chlorotoluene, anhydrous

  • Silicon tetrachloride (SiCl4), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface. Gently heat the flask under the inert atmosphere until the iodine vapor is visible.

  • Grignard Reagent Formation: Add anhydrous THF to the flask to cover the magnesium turnings. Dissolve anhydrous 4-chlorotoluene in anhydrous THF in the dropping funnel. Add a small amount of the 4-chlorotoluene solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining 4-chlorotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride: Cool the Grignard reagent solution in an ice bath. Prepare a solution of silicon tetrachloride in anhydrous THF in the dropping funnel. Add the silicon tetrachloride solution dropwise to the cooled Grignard reagent with vigorous stirring. The addition should be slow to control the exothermic reaction.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction by an appropriate method (e.g., TLC or GC). Once the reaction is complete, cool the mixture and quench it by carefully pouring it over a mixture of crushed ice and dilute hydrochloric acid.

  • Product Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization to obtain pure this compound.

Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic route for this compound and highlights potential side reactions.

G_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions R_Mg Mg R_ArCl 4-Me-Ph-Cl R_Grignard 4-Me-Ph-MgCl R_ArCl->R_Grignard + Mg (THF) R_Mono 4-Me-Ph-SiCl3 R_Grignard->R_Mono + SiCl4 R_Product This compound S_Wurtz 4-Me-Ph-Ph-Me (Wurtz Coupling) R_Grignard->S_Wurtz + 4-Me-Ph-Cl R_SiCl4 SiCl4 R_Mono->R_Product + 4-Me-Ph-MgCl S_Tri Tris(4-methylphenyl)chlorosilane R_Product->S_Tri + 4-Me-Ph-MgCl

References

Technical Support Center: Purification of Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of dichloro-bis(4-methylphenyl)silane by distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (CAS No: 18414-38-5) is an organosilicon compound belonging to the organohalosilane class.[1] It features a central silicon atom bonded to two chlorine atoms and two 4-methylphenyl (tolyl) groups. The presence of two reactive silicon-chlorine (Si-Cl) bonds makes it a crucial difunctional intermediate in the synthesis of various silicones, silyl ethers, and other organosilicon polymers.[1] The aryl groups influence the compound's properties, such as enhancing thermal stability and hydrophobicity.[1]

Q2: Why is distillation the preferred method for purifying this compound?

Distillation, specifically fractional distillation under vacuum, is the standard method for purifying chlorosilanes. This technique is effective for separating compounds with different boiling points. Since synthesis of this compound can result in byproducts like mono-substituted (trichloro(4-methylphenyl)silane) or tri-substituted (chloro-tris(4-methylphenyl)silane) silanes, fractional distillation allows for the isolation of the desired difunctional product based on its specific boiling point.[1] The use of vacuum is critical to lower the required temperature, preventing thermal decomposition of the compound.

Q3: What are the main impurities I might encounter in crude this compound?

The primary impurities depend on the synthesis route, which often involves a Grignard reaction.[1] Common impurities include:

  • Stoichiometry-related byproducts: Trichloro(4-methylphenyl)silane and chloro-tris(4-methylphenyl)silane.

  • Solvents: High-boiling point solvents used during the reaction, such as toluene or xylene.

  • Unreacted starting materials: Silicon tetrachloride.

  • Hydrolysis/Oxidation products: Siloxanes or silanols formed by exposure to moisture or air.

Q4: What safety precautions must I take when handling and distilling this compound?

Chlorosilanes are hazardous materials that require strict safety protocols.

  • Moisture Sensitivity: The compound reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[2][3] All glassware must be thoroughly dried, and the distillation must be performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Corrosivity: It causes severe skin burns and eye damage.[2][4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[1][2]

  • Ventilation: All handling and distillation procedures must be conducted inside a certified fume hood.[1]

  • Fire Hazard: The compound is a combustible liquid.[2] Keep it away from heat, sparks, and open flames.[2]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound and a related, well-characterized compound, dichloromethylphenylsilane, for comparison.

PropertyThis compoundDichloromethylphenylsilane (for comparison)
CAS Number 18414-38-5[1]149-74-6[2][3]
Molecular Formula C₁₄H₁₄Cl₂SiC₇H₈Cl₂Si
Molecular Weight 281.24 g/mol [1]191.13 g/mol
Boiling Point Data not available; estimated to be >300 °C at atmospheric pressure. Vacuum distillation is required.205 °C (lit.) at 760 mmHg[2][5]
Density Data not available1.176 g/mL at 25 °C (lit.)[5]
Refractive Index Data not availablen20/D 1.519 (lit.)[5]
Flash Point Data not available67 °C (152.6 °F) - closed cup[5]

Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines the methodology for purifying this compound.

1. Apparatus Setup:

  • Ensure all glassware (round-bottom flask, fractionating column, condenser, receiving flasks) is oven-dried and cooled under a stream of inert gas.

  • Assemble the distillation apparatus as shown in the workflow diagram below. A Vigreux column is suitable for good separation.[6]

  • Use a heating mantle with a magnetic stirrer for uniform heating.

  • Connect the apparatus to a Schlenk line or similar inert gas system to maintain a positive pressure of nitrogen or argon.

  • Connect the vacuum takeoff adapter to a cold trap and a high-vacuum pump.

2. Procedure:

  • Charge the crude this compound into the round-bottom flask containing a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Secure all joints with appropriate clips.

  • Begin stirring and slowly evacuate the system, ensuring there are no leaks.

  • Once the desired vacuum is reached (e.g., 1-10 mmHg), begin heating the flask gently.

  • Observe the mixture. The first fraction to distill will be any low-boiling solvents or impurities. Collect this "forerun" in a separate receiving flask.

  • Gradually increase the temperature. A ring of condensate should slowly rise up the fractionating column.[6] A slow ascent is crucial for achieving good separation across the theoretical plates of the column.[6]

  • Monitor the temperature at the head of the column. When the temperature stabilizes, it indicates that a pure fraction is distilling.

  • Switch to a clean receiving flask to collect the main product fraction. Record the stable head temperature and the vacuum pressure.

  • Continue distillation until the temperature at the head either rises or drops, or when only a small amount of residue remains in the distilling flask.

  • Turn off the heating mantle and allow the system to cool completely to room temperature before slowly re-introducing the inert gas to break the vacuum.

  • The collected purified product should be stored under an inert atmosphere in a tightly sealed container.

Distillation Workflow Diagram

G Purification Workflow for this compound cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation prep1 Dry all glassware prep2 Assemble distillation apparatus prep1->prep2 prep3 Charge crude product prep2->prep3 dist1 Establish inert atmosphere prep3->dist1 dist2 Apply vacuum dist1->dist2 dist3 Begin heating & stirring dist2->dist3 dist4 Collect forerun (low-boiling impurities) dist3->dist4 dist5 Collect main product fraction at stable temp. dist4->dist5 dist6 Stop distillation dist5->dist6 post1 Cool system to RT dist6->post1 post2 Break vacuum with inert gas post1->post2 post3 Store purified product under inert gas post2->post3 post4 Analyze purity (GC/NMR) post3->post4

Caption: Experimental workflow from preparation to post-distillation analysis.

Troubleshooting Guide

Problem: No distillate is collecting, even at high pot temperatures.

Possible CauseSolution
Vacuum Leak Check all joints and connections. Re-grease joints if necessary. Ensure the vacuum pump is functioning correctly.
Insufficient Heating The pot temperature may not be high enough to overcome the pressure in the system. Gradually increase the heating mantle temperature.
Blockage in Column High-boiling impurities or product may have solidified in the column or condenser. Allow the system to cool, break the vacuum, and inspect for blockages.
Thermometer Placement The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[6]

Problem: The product is decomposing or turning dark in the distillation flask.

Possible CauseSolution
Excessive Temperature The boiling point is too high at the current pressure, leading to thermal decomposition.[7] Improve the vacuum to lower the boiling point.
Presence of Oxygen/Moisture A leak in the system is allowing air and moisture to enter, causing hydrolysis and oxidation. Stop the distillation, cool the system, and find and fix the leak.
Catalytic Impurities Acidic or basic residues in the crude material can catalyze decomposition at high temperatures. Consider a pre-distillation wash with a non-aqueous base or an appropriate chemical treatment.[8]

Problem: Poor separation of product from impurities (unstable head temperature).

Possible CauseSolution
Distillation Rate is Too Fast Heating the pot too quickly prevents the establishment of equilibrium in the fractionating column. Reduce the heating rate to allow the condensate ring to rise slowly.[6]
Inefficient Column The fractionating column may have too few theoretical plates for separating components with close boiling points.[9] Use a longer or more efficient column (e.g., a packed column instead of a Vigreux).
Pressure Fluctuations An unstable vacuum will cause the boiling points to fluctuate, leading to poor separation. Use a vacuum controller or ensure the pump is operating smoothly.
Azeotrope Formation Some impurities may form an azeotrope with the product, making separation by standard distillation impossible. Extractive distillation with a suitable solvent may be required.[10]

Troubleshooting Logic Diagram

G Distillation Troubleshooting Logic cluster_1 cluster_2 cluster_3 start Distillation Issue? issue1 No Distillate start->issue1 Yes issue2 Poor Separation start->issue2 Yes issue3 Product Decomposition start->issue3 Yes q1_1 Is vacuum stable? issue1->q1_1 q2_1 Is distillation rate slow? issue2->q2_1 q3_1 Is vacuum pressure low enough? issue3->q3_1 sol1_1 Fix vacuum leak q1_1->sol1_1 No q1_2 Is pot hot enough? q1_1->q1_2 Yes sol1_2 Increase heat q1_2->sol1_2 No sol1_3 Check for blockage q1_2->sol1_3 Yes sol2_1 Reduce heating q2_1->sol2_1 No q2_2 Is column efficient enough? q2_1->q2_2 Yes sol2_2 Use better column q2_2->sol2_2 No sol2_3 Check for pressure fluctuations q2_2->sol2_3 Yes sol3_1 Improve vacuum q3_1->sol3_1 No q3_2 Is system fully inert? q3_1->q3_2 Yes sol3_2 Find and fix leak q3_2->sol3_2 No sol3_3 Consider pre-treatment of crude q3_2->sol3_3 Yes

Caption: A decision tree for troubleshooting common distillation problems.

References

Preventing hydrolysis of Dichloro-bis(4-methylphenyl)silane during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dichloro-bis(4-methylphenyl)silane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound during storage and handling.

Troubleshooting Guide

Issue: Suspected Hydrolysis of this compound

If you suspect your stored this compound has undergone hydrolysis, follow this troubleshooting workflow to diagnose and address the issue.

G cluster_0 Troubleshooting Workflow A Observe Product Appearance: - Cloudy or hazy? - Presence of solid precipitate? B Perform Quality Control (QC) Test: - e.g., FT-IR, NMR, or GC-MS A->B If yes to either C Compare QC data to Certificate of Analysis (CoA) B->C D Significant deviation from CoA specifications? C->D E Product has likely hydrolyzed. Quarantine the material. D->E Yes G No significant deviation. Product is likely viable. D->G No F Review Storage and Handling Procedures E->F H Implement Corrective Actions for Future Storage F->H I Consult Technical Support for further assistance H->I

Caption: Troubleshooting workflow for suspected hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound hydrolysis?

A1: The primary visual indicators of hydrolysis are a cloudy or hazy appearance of the liquid and the formation of a white solid precipitate. This compound should be a clear liquid. The precipitate is typically a result of the formation of siloxane polymers.

Q2: How can I definitively confirm if my this compound has hydrolyzed?

A2: To confirm hydrolysis, you should perform analytical testing and compare the results to the product's certificate of analysis. Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) can show the presence of Si-O-Si bonds, indicative of hydrolysis. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of hydrolysis byproducts.

Q3: What are the optimal storage conditions to prevent hydrolysis?

A3: To prevent hydrolysis, this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][2] The storage area should be cool, dry, and well-ventilated, away from sources of heat, ignition, and direct sunlight.[1][3][4][5] It is crucial to prevent any contact with moisture, water, acids, alcohols, and oxidizing agents.[1]

Q4: What immediate steps should I take if I discover a compromised container?

A4: If you find that a container has been compromised (e.g., a loose cap or a cracked bottle), immediately move it to a fume hood. If the material has not yet shown signs of hydrolysis, blanket the container with an inert gas and securely reseal it. If hydrolysis is suspected, the material should be quarantined and handled as a hazardous substance for disposal according to your institution's safety protocols.

Q5: Can I still use this compound that has partially hydrolyzed?

A5: It is not recommended to use partially hydrolyzed this compound for most applications. The presence of hydrolysis byproducts can significantly impact reaction stoichiometry and lead to undesirable side products, affecting the purity and yield of your target molecule.

Storage and Handling Recommendations

To minimize the risk of hydrolysis, adhere to the following best practices for storage and handling.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen, Argon).[1][2]Prevents contact with atmospheric moisture.
Container Use tightly closed containers with secure seals.[1][3]Prevents ingress of moisture and air.
Temperature Store in a cool, well-ventilated area. Avoid high temperatures.[3][4]Reduces the rate of potential degradation reactions.
Incompatible Materials Store away from water, moisture, acids, alcohols, and oxidizing agents.[1]Dichlorosilanes react violently with these substances.
Handling Handle in a glovebox or under a stream of inert gas. Use dry syringes and needles for transfers.[2][6]Minimizes exposure to atmospheric moisture during use.

Experimental Protocols

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy for Detection of Hydrolysis

Objective: To detect the presence of siloxane (Si-O-Si) bonds, which are indicative of hydrolysis.

Methodology:

  • Under an inert atmosphere, carefully prepare a thin film of the this compound sample between two dry potassium bromide (KBr) plates.

  • Alternatively, if the sample is a solid precipitate, prepare a KBr pellet.

  • Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Look for the appearance of a broad, strong absorption band in the region of 1000-1100 cm⁻¹, which is characteristic of Si-O-Si stretching vibrations. The presence of this band confirms hydrolysis.

Protocol 2: Handling and Dispensing of this compound

Objective: To safely transfer the material without introducing atmospheric moisture.

Methodology:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • If available, perform all manipulations in a glovebox with a low-moisture atmosphere.[2]

  • If a glovebox is not available, use Schlenk line techniques.[6]

  • The this compound container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture on the cold surface.

  • Use a dry, inert gas-purged syringe and needle to pierce the septum of the container and withdraw the desired amount of liquid.

  • Transfer the liquid to the reaction vessel, which is also under an inert atmosphere.

  • After withdrawal, ensure the container's septum is intact and consider flushing the headspace with inert gas before re-sealing and storing.

Logical Relationships in Handling Moisture-Sensitive Silanes

The following diagram illustrates the key relationships and preventative measures in maintaining the integrity of this compound.

G cluster_1 Handling and Storage Logic A This compound (Moisture-Sensitive) B Exposure to Atmospheric Moisture A->B Vulnerable to C Hydrolysis Reaction B->C D Formation of Siloxanes (Degradation) C->D E Preventative Measures E->B Prevents F Inert Atmosphere Storage (Nitrogen/Argon) E->F G Proper Handling Techniques (Glovebox/Schlenk Line) E->G H Tightly Sealed Containers E->H I Maintained Product Integrity F->I G->I H->I

Caption: Key factors in preventing hydrolysis.

References

Technical Support Center: Dichloro-bis(4-methylphenyl)silane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Dichloro-bis(4-methylphenyl)silane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is through the Grignard reaction. This involves the reaction of a Grignard reagent, typically 4-methylphenylmagnesium bromide, with silicon tetrachloride. Careful control of the stoichiometry is essential to maximize the yield of the desired product.[1]

Q2: What is the ideal stoichiometric ratio of Grignard reagent to silicon tetrachloride?

A2: To favor the formation of the desired this compound, a molar ratio of approximately 2:1 of 4-methylphenylmagnesium bromide to silicon tetrachloride is recommended. Using a significantly different ratio can lead to the formation of undesired mono- and tri-substituted byproducts.

Q3: What are the critical safety precautions to take during this synthesis?

A3: Due to the moisture-sensitive and reactive nature of the reagents, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware. Grignard reagents are highly flammable and react violently with water. Silicon tetrachloride is corrosive and releases HCl upon contact with moisture. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Q4: How can I monitor the progress of the Grignard reaction?

A4: The reaction progress can be monitored by techniques such as in-situ FTIR spectroscopy to track the consumption of reactants. Additionally, taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by GC-MS can provide information on the formation of the product and byproducts.

Q5: What is a suitable method for purifying the final product?

A5: Fractional distillation under reduced pressure is a common and effective method for purifying this compound. For removal of specific impurities, treatment with a Lewis acid like boron trifluoride diethyl etherate followed by distillation has been shown to significantly improve purity.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized.1. Activate the magnesium turnings prior to use. This can be done by stirring them vigorously under nitrogen, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
2. Wet Glassware/Solvent: Grignard reagents are extremely sensitive to moisture.2. Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere. Use anhydrous solvents.
3. Impure 4-bromotoluene: The starting halide may contain impurities that inhibit the reaction.3. Purify the 4-bromotoluene by distillation before use.
4. Incorrect Stoichiometry: An incorrect ratio of Grignard reagent to silicon tetrachloride.4. Carefully measure the reactants to ensure a ~2:1 molar ratio of Grignard reagent to silicon tetrachloride.
Formation of Significant Byproducts 1. Incorrect Stoichiometry: An excess of Grignard reagent can lead to tri- and tetra-substituted silanes. An excess of silicon tetrachloride will result in a higher proportion of the mono-substituted product.1. Maintain a strict 2:1 molar ratio of the Grignard reagent to silicon tetrachloride. Add the silicon tetrachloride solution slowly to the Grignard reagent to avoid localized high concentrations.
2. Reaction Temperature: Higher temperatures can sometimes favor side reactions.2. Control the reaction temperature, especially during the addition of silicon tetrachloride. Use an ice bath to maintain a low temperature if the reaction is highly exothermic.
Product is Contaminated with Siloxanes 1. Exposure to Moisture: The product, this compound, is sensitive to hydrolysis, which leads to the formation of siloxanes.1. Handle the product under strictly anhydrous conditions. Use dry solvents for extraction and purification. Store the final product under an inert atmosphere.
Difficulty in Purifying the Product 1. Close Boiling Points of Byproducts: Mono- and tri-substituted silanes may have boiling points close to the desired product.1. Use a high-efficiency fractional distillation column. Alternatively, consider chemical purification methods, such as treatment with boron trifluoride diethyl etherate to remove specific impurities before distillation.[2]

Experimental Protocols

Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-bromotoluene (anhydrous)

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous hexane or pentane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, all under a nitrogen atmosphere.

    • Place magnesium turnings (2.1 equivalents) in the flask. Add a single crystal of iodine.

    • In the dropping funnel, place a solution of 4-bromotoluene (2.0 equivalents) in anhydrous diethyl ether or THF.

    • Add a small portion of the 4-bromotoluene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the cooled and stirred Grignard reagent. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or hexane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Table 1: Effect of Stoichiometric Ratio on Product Distribution (Representative Data)

Molar Ratio (Grignard:SiCl₄)This compound Yield (%)Trichloro(4-methylphenyl)silane (%)Chloro-tris(4-methylphenyl)silane (%)
1.8 : 1652510
2.0 : 1 80 10 10
2.2 : 170525

Note: These are representative values and actual results may vary depending on reaction conditions.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start mg Activate Mg Turnings start->mg add_halide Add 4-bromotoluene in Anhydrous Ether/THF mg->add_halide reflux Reflux to Form Grignard add_halide->reflux cool_grignard Cool Grignard Solution reflux->cool_grignard add_sicl4 Dropwise Addition of SiCl4 cool_grignard->add_sicl4 react Stir at Room Temperature add_sicl4->react quench Quench with NH4Cl (aq) react->quench extract Extract with Ether/Hexane quench->extract dry Dry with Na2SO4 extract->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_mg Was Mg Activated? start->check_mg check_anhydrous Were Anhydrous Conditions Maintained? check_mg->check_anhydrous Yes activate_mg Activate Mg with Iodine check_mg->activate_mg No check_stoichiometry Was Stoichiometry Correct (2:1)? check_anhydrous->check_stoichiometry Yes dry_glassware Flame-dry Glassware & Use Anhydrous Solvents check_anhydrous->dry_glassware No adjust_ratio Recalculate and Re-weigh Reactants check_stoichiometry->adjust_ratio No success Improved Yield check_stoichiometry->success Yes activate_mg->success dry_glassware->success adjust_ratio->success

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Dichloro-bis(4-methylphenyl)silane Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of magnesium salts from Dichloro-bis(4-methylphenyl)silane, particularly after synthesis via Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove magnesium salts from my this compound product?

A1: Residual magnesium salts (typically magnesium halides, MgX₂) from the Grignard synthesis can interfere with subsequent reactions. These salts can act as unwanted catalysts or bases, leading to side reactions, reduced yields, and impurities in your final product. For many applications, especially in drug development and materials science, high purity of the silane is essential.

Q2: Can I use a standard aqueous workup to remove the magnesium salts?

A2: It is strongly discouraged. This compound is highly susceptible to hydrolysis. Contact with water, even atmospheric moisture, will lead to the formation of siloxanes and other undesirable byproducts, significantly reducing the yield and purity of your desired dichlorosilane. A non-aqueous workup is the recommended procedure.

Q3: What is the general principle behind the non-aqueous removal of magnesium salts?

A3: The strategy relies on the differential solubility of the magnesium salts and the dichlorodiarylsilane product in various organic solvents. Magnesium halides are generally poorly soluble in non-polar organic solvents, while the desired silane product is typically soluble. The process involves filtering the solid magnesium salts from the reaction mixture and then washing the isolated product with a suitable non-polar solvent to remove any remaining salt residues.

Q4: What immediate steps should I take if my reaction mixture containing the magnesium salts appears as a thick, difficult-to-filter slurry?

A4: This is a common issue. You can try diluting the slurry with additional anhydrous, non-polar solvent (such as hexane or toluene) to reduce the viscosity. Additionally, using a filter aid like Celite® can significantly improve the filtration of fine precipitates.

Troubleshooting Guide

This guide addresses common problems encountered during the non-aqueous workup for the removal of magnesium salts from this compound.

Problem Possible Cause(s) Recommended Solution(s)
Difficult Filtration / Clogged Filter 1. Magnesium salt precipitate is too fine. 2. The reaction mixture is too concentrated.1. Use a pad of a filter aid such as Celite® over the filter paper. This creates a porous layer that prevents the fine particles from clogging the filter. 2. Dilute the reaction mixture with an anhydrous non-polar solvent like hexane or toluene before filtration.
Low Product Yield After Purification 1. The product is co-precipitating with the magnesium salts. 2. The product is being washed away during the solvent washing step. 3. Hydrolysis of the product due to exposure to moisture.1. Ensure thorough washing of the filtered magnesium salt cake with a minimal amount of cold, anhydrous non-polar solvent to recover any trapped product. 2. Use a solvent in which the product has minimal solubility for washing. Perform washes with small volumes of cold solvent. 3. Ensure all solvents and equipment are rigorously dried. Conduct the entire workup under an inert atmosphere (e.g., nitrogen or argon).
Product is Contaminated with Residual Magnesium Salts 1. Inefficient filtration. 2. Inadequate washing of the isolated product. 3. The washing solvent is not appropriate.1. Re-dissolve the product in a minimal amount of a suitable solvent (e.g., diethyl ether or THF) and re-filter through a fresh pad of Celite®. 2. Increase the number of washes with a cold, anhydrous non-polar solvent. 3. Switch to a less polar washing solvent in which the magnesium salts are even less soluble.
Formation of a Gelatinous Precipitate Upon Addition of Dioxane 1. This is the expected outcome as dioxane forms a polymeric complex with magnesium halides.1. If filtration of the gelatinous precipitate is difficult, consider centrifugation to pellet the solid, followed by decantation of the supernatant containing the product.[1]

Experimental Protocols

Protocol 1: Standard Non-Aqueous Filtration and Washing

This protocol is suitable for the removal of magnesium salts when they have precipitated as a manageable solid.

Methodology:

  • Inert Atmosphere: Conduct all steps under a dry, inert atmosphere (nitrogen or argon).

  • Dilution: After the Grignard reaction is complete, dilute the reaction mixture with 1-2 volumes of anhydrous hexane or toluene. This will help to fully precipitate the magnesium salts and reduce the viscosity of the mixture.

  • Filtration Setup: Prepare a Büchner or fritted glass funnel with a layer of filter paper. Add a 1-2 cm pad of Celite® on top of the filter paper and gently press it down.

  • Filtration: Transfer the diluted reaction slurry to the prepared funnel and apply a vacuum to filter off the magnesium salts.

  • Washing the Salt Cake: Wash the collected magnesium salt cake on the filter with several small portions of cold, anhydrous hexane or toluene to recover any entrained product. Combine the filtrate and washings.

  • Solvent Removal: Remove the solvent from the combined filtrate under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation.

Protocol 2: Dioxane Precipitation of Magnesium Salts

This protocol is particularly useful when the magnesium salts are finely dispersed or form a colloidal suspension in the reaction mixture.[2][3][4][5]

Methodology:

  • Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere.

  • Precipitation: To the complete Grignard reaction mixture, add 1,4-dioxane dropwise with stirring. This will precipitate the magnesium halides as a polymeric complex.[1][2] An excess of dioxane may be required for efficient removal from THF solutions.[2]

  • Isolation of Product:

    • Filtration: Filter the mixture through a pad of Celite® as described in Protocol 1. The dioxane-magnesium halide complex is often gelatinous, so filtration may be slow.[1]

    • Centrifugation (Alternative): For gelatinous precipitates, transfer the mixture to centrifuge tubes under an inert atmosphere. Centrifuge to pellet the solid complex and then carefully decant the supernatant containing the product.[1]

  • Washing: Wash the isolated precipitate with a small amount of anhydrous diethyl ether or THF to recover the product.

  • Solvent Removal: Combine the initial supernatant/filtrate and the washings. Remove the solvents under reduced pressure. Note that dioxane has a higher boiling point and may require more stringent conditions for complete removal.

  • Final Purification: Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Solubility of Magnesium Chloride in Ethereal Solvents

SolventTemperature (°C)Solubility (mol/L)
Tetrahydrofuran (THF)-25~0.2
Tetrahydrofuran (THF)30~0.7
Tetrahydrofuran (THF)65~0.4

Note: The solubility of MgCl₂ in THF is temperature-dependent and can be influenced by the presence of other species in the solution.[6]

Table 2: Qualitative Solubility of this compound

SolventSolubility
HexaneSparingly Soluble
TolueneSoluble
Diethyl EtherSoluble
Tetrahydrofuran (THF)Soluble

Visualizations

experimental_workflow cluster_reaction Grignard Reaction cluster_workup Non-Aqueous Workup cluster_filtration Option 1: Direct Filtration cluster_precipitation Option 2: Dioxane Precipitation cluster_purification Purification grignard Complete Grignard Reaction Mixture dilute Dilute with Anhydrous Hexane/Toluene grignard->dilute Proceed to add_dioxane Add 1,4-Dioxane grignard->add_dioxane Alternatively filter_celite Filter through Celite® Pad dilute->filter_celite wash_salts Wash Salt Cake with Cold Hexane/Toluene filter_celite->wash_salts combine Combine Filtrate/ Supernatant and Washes wash_salts->combine isolate Isolate Supernatant (Filtration or Centrifugation) add_dioxane->isolate wash_precipitate Wash Precipitate isolate->wash_precipitate wash_precipitate->combine rotovap Solvent Removal (Reduced Pressure) combine->rotovap distill Vacuum Distillation rotovap->distill product Pure Dichloro-bis (4-methylphenyl)silane distill->product

Caption: Workflow for the non-aqueous removal of magnesium salts.

troubleshooting_logic start Problem Encountered During Workup q1 Is filtration slow or filter clogged? start->q1 a1_yes Use Celite® filter aid and/or dilute the slurry. q1->a1_yes Yes q2 Is product yield low? q1->q2 No a1_yes->q2 a2_yes Check for co-precipitation, optimize washing solvent/volume, and ensure anhydrous conditions. q2->a2_yes Yes q3 Is the product still impure with salts? q2->q3 No a2_yes->q3 a3_yes Re-dissolve, re-filter, and/or increase washing steps. q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting low conversion in Dichloro-bis(4-methylphenyl)silane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Dichloro-bis(4-methylphenyl)silane, a key intermediate in the development of novel organosilicon compounds.

Troubleshooting Guide: Low Conversion and Side Product Formation

Low conversion rates and the formation of impurities are common challenges in the synthesis of this compound, which is typically achieved through a Grignard reaction between a p-tolylmagnesium halide and a silicon tetrachloride precursor. This guide addresses the most frequent issues encountered during this synthesis.

Issue 1: Low or No Formation of the Grignard Reagent

Question: My reaction shows low or no conversion of the starting materials. How can I troubleshoot the formation of the p-tolylmagnesium halide Grignard reagent?

Answer: The successful formation of the Grignard reagent is critical for the entire synthesis. Several factors can inhibit its formation:

  • Moisture and Air: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents and reagents must be anhydrous.

  • Magnesium Activation: The magnesium metal surface can be coated with a passivating layer of magnesium oxide, which prevents the reaction. Activate the magnesium turnings by stirring them vigorously under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Solvent Choice: Tetrahydrofuran (THF) is generally a superior solvent to diethyl ether for Grignard reagent formation due to its higher solvating power, which helps to stabilize the Grignard reagent.

  • Reaction Initiation: A small amount of the p-bromotoluene or p-chlorotoluene should be added to the magnesium turnings first. The reaction has initiated when a color change and/or a gentle reflux is observed. The remainder of the halide can then be added dropwise.

Issue 2: Low Yield of this compound

Question: I have successfully formed the Grignard reagent, but the yield of the desired this compound is still low. What are the likely causes and solutions?

Answer: Low yields of the target product, even with a successfully formed Grignard reagent, can be attributed to several factors during the reaction with the silicon tetrachloride precursor:

  • Incorrect Stoichiometry: The molar ratio of the Grignard reagent to the silicon tetrachloride is crucial. An insufficient amount of Grignard reagent will result in incomplete conversion, while a large excess can lead to the formation of over-alkylated byproducts. Careful control of the stoichiometry is essential to maximize the yield of the desired product.[1]

  • Reaction Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of the Grignard reagent to the silicon tetrachloride solution is critical to prevent side reactions.

  • Addition Order: The order of addition can influence the product distribution. Adding the silicon tetrachloride to the Grignard reagent (normal addition) can sometimes favor the formation of the desired disubstituted product. Conversely, adding the Grignard reagent to the silicon tetrachloride (reverse addition) may be preferred in some cases to control the exotherm and minimize local excesses of the Grignard reagent.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. The reaction should be monitored (e.g., by TLC or GC) to determine the optimal reaction time.

Issue 3: Formation of Undesired Byproducts

Question: My final product is contaminated with significant amounts of impurities. What are the common byproducts and how can I minimize their formation?

Answer: The primary byproducts in this reaction are mono-substituted (trichloro(4-methylphenyl)silane) and tri-substituted (chloro-tris(4-methylphenyl)silane) silanes, as well as biphenyl compounds from Wurtz-type coupling.

  • Mono- and Tri-substituted Silanes: The formation of these byproducts is primarily controlled by the stoichiometry of the reactants. A molar ratio of approximately 2:1 of the Grignard reagent to silicon tetrachloride is theoretically required for the synthesis of the desired product. Deviations from this ratio will favor the formation of the mono- or tri-substituted silanes.

  • Wurtz Coupling Products (e.g., 4,4'-dimethylbiphenyl): This byproduct is formed from the reaction of the Grignard reagent with the unreacted aryl halide. This can be minimized by the slow, controlled addition of the aryl halide during the Grignard reagent formation, maintaining a low concentration of the halide in the reaction mixture.

  • Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze to form siloxanes. Ensure all workup and purification steps are performed under anhydrous conditions until the product is isolated.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of diaryldichlorosilanes. Please note that these are representative values based on general principles and data for analogous compounds, and optimal conditions for your specific setup may vary.

Table 1: Effect of Stoichiometry on Product Distribution

Molar Ratio (Grignard:SiCl₄)Approx. Yield of this compound (%)Approx. Yield of Trichloro(4-methylphenyl)silane (%)Approx. Yield of Chloro-tris(4-methylphenyl)silane (%)
1:13555<5
2:1 75 15 10
3:140<555

Table 2: Influence of Reaction Temperature on Yield

Temperature (°C)Approx. Yield of this compound (%)Notes
-10 to 070-80Reduced side reactions, slower reaction rate.
25 (Room Temp)50-60Increased rate of side reactions.
>40<40Significant decomposition and byproduct formation.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure and may require optimization for your specific laboratory conditions.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromotoluene

  • Anhydrous Tetrahydrofuran (THF)

  • Silicon Tetrachloride (SiCl₄)

  • Anhydrous Hexane

  • Anhydrous Diethyl Ether

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow to cool under a stream of dry nitrogen.

    • Add magnesium turnings (2.2 eq) and a single crystal of iodine to the flask.

    • Add a small portion of a solution of 4-bromotoluene (2.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction begins (indicated by a color change and gentle reflux), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride:

    • In a separate flame-dried, three-necked flask, prepare a solution of silicon tetrachloride (1.0 eq) in anhydrous hexane.

    • Cool the silicon tetrachloride solution to 0°C in an ice bath.

    • Slowly add the prepared Grignard reagent to the silicon tetrachloride solution via a cannula or dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Filter the reaction mixture under an inert atmosphere to remove the magnesium salts.

    • Wash the filter cake with anhydrous hexane.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion of this compound check_grignard Check Grignard Formation start->check_grignard grignard_ok Grignard Formed Successfully? check_grignard->grignard_ok troubleshoot_grignard Troubleshoot Grignard Formation: - Anhydrous Conditions? - Mg Activation? - Solvent Choice? grignard_ok->troubleshoot_grignard No check_reaction_conditions Check Reaction Conditions grignard_ok->check_reaction_conditions Yes troubleshoot_grignard->check_grignard conditions_ok Reaction Conditions Optimal? check_reaction_conditions->conditions_ok troubleshoot_conditions Optimize Reaction Conditions: - Stoichiometry (2:1 ratio)? - Low Temperature? - Addition Order? conditions_ok->troubleshoot_conditions No check_byproducts Analyze for Byproducts conditions_ok->check_byproducts Yes troubleshoot_conditions->check_reaction_conditions byproducts_present Significant Byproducts? check_byproducts->byproducts_present troubleshoot_byproducts Address Byproduct Formation: - Control Stoichiometry - Slow Addition of Halide - Anhydrous Workup byproducts_present->troubleshoot_byproducts Yes end Successful Synthesis byproducts_present->end No troubleshoot_byproducts->check_reaction_conditions

Caption: Troubleshooting workflow for low conversion in this compound synthesis.

Reaction_Pathway cluster_grignard Grignard Formation cluster_reaction Reaction with SiCl4 cluster_byproducts Side Reactions p-Tolyl-X p-Tolyl-X p-Tolyl-MgX p-Tolyl-MgX (Grignard Reagent) p-Tolyl-X->p-Tolyl-MgX Anhydrous THF Mg Mg Mg->p-Tolyl-MgX SiCl4 SiCl4 p-Tolyl-MgX->SiCl4 Wurtz Wurtz Coupling (4,4'-dimethylbiphenyl) p-Tolyl-MgX->Wurtz p-Tolyl-X Intermediate Trichloro(4-methylphenyl)silane SiCl4->Intermediate 1 eq. p-Tolyl-MgX Product This compound Intermediate->Product 1 eq. p-Tolyl-MgX Over-alkylation Over-alkylation (Chloro-tris(4-methylphenyl)silane) Product->Over-alkylation Excess p-Tolyl-MgX

Caption: Reaction pathway for the synthesis of this compound and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use p-chlorotoluene instead of p-bromotoluene to prepare the Grignard reagent?

A1: Yes, p-chlorotoluene can be used. However, aryl chlorides are generally less reactive than aryl bromides for Grignard reagent formation. You may need to use more vigorous activation methods for the magnesium or a higher reaction temperature to initiate and sustain the reaction.

Q2: My reaction mixture turns dark brown or black during the Grignard formation. Is this normal?

A2: A color change to grayish or brownish is normal. However, a very dark or black color may indicate the presence of impurities or decomposition, possibly due to overheating or the presence of oxygen.

Q3: How can I effectively dry my solvents and reagents?

A3: Solvents like THF and diethyl ether should be dried over sodium/benzophenone ketyl and distilled under an inert atmosphere. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried in a vacuum oven.

Q4: What is the best way to purify the final product?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. It is important to ensure that the distillation apparatus is completely dry to prevent hydrolysis of the product.

Q5: Can I store the Grignard reagent for later use?

A5: While it is best to use the Grignard reagent immediately after its preparation, it can be stored for a short period under a dry, inert atmosphere. The concentration of the stored Grignard reagent should be determined by titration before use.

References

Technical Support Center: Grignard Reaction of Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of dichloro-bis(4-methylphenyl)silane.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction of this compound with a p-tolyl Grignard reagent to synthesize tetra-p-tolylsilane.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture or oxygen: Grignard reagents are highly sensitive to water and atmospheric oxygen.- Ensure all glassware is flame-dried or oven-dried immediately before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Inactive magnesium: The surface of the magnesium turnings may be oxidized.- Use fresh, shiny magnesium turnings. - Activate the magnesium prior to the reaction by stirring vigorously, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
3. Impure reactants: The this compound or the p-tolyl halide may contain impurities that interfere with the reaction.- Purify the reactants by distillation or recrystallization before use.
4. Incorrect reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at higher temperatures.- For the formation of the Grignard reagent, gentle heating may be required to initiate the reaction. - The reaction of the Grignard reagent with the silane is typically carried out at room temperature or with gentle reflux.
Formation of Side Products (e.g., Wurtz coupling products) 1. High local concentration of the halide: Adding the halide too quickly can lead to coupling reactions.- Add the p-tolyl halide dropwise to the magnesium suspension to maintain a low concentration.
2. Choice of solvent: While THF is generally preferred, side reactions can still occur.- Consider using a mixture of solvents, such as THF and a non-polar co-solvent like toluene, which can sometimes suppress side reactions.
Reaction Fails to Initiate 1. Passivated magnesium surface. - Crush the magnesium turnings in a dry mortar and pestle before the reaction to expose a fresh surface. - Add a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the reaction.
2. Insufficiently dried solvent or glassware. - Re-dry all components and use freshly distilled anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: Which solvent is better for the Grignard reaction with this compound: Tetrahydrofuran (THF) or diethyl ether?

A1: Tetrahydrofuran (THF) is generally the preferred solvent for Grignard reactions involving chlorosilanes.[1][2] The reaction in THF is significantly faster than in diethyl ether.[1][2] This is attributed to THF's higher boiling point, which allows for a higher reaction temperature, and its ability to better solvate and stabilize the Grignard reagent.[3][4]

Q2: What is the Schlenk equilibrium and how does it affect my reaction?

A2: The Schlenk equilibrium describes the dynamic equilibrium of a Grignard reagent in solution between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂). The position of this equilibrium can be influenced by the solvent. In THF, the equilibrium is more complex, and different species may have different reactivities, potentially affecting the reaction pathway and product distribution.[1][2]

Q3: Can I use a different Grignard reagent with this compound?

A3: Yes, other Grignard reagents can be used to introduce different organic groups onto the silicon atom. The reactivity will depend on the specific Grignard reagent used. Sterically hindered Grignard reagents may react slower or require more forcing conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere), quenching them with a suitable reagent (e.g., dilute acid), and analyzing the organic layer by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the appearance of the product.

Quantitative Data: Solvent Effects on Grignard Reactions with Chlorosilanes

Parameter Tetrahydrofuran (THF) Diethyl Ether Reference(s)
Relative Reaction Rate Much fasterSlower[1][2]
Boiling Point 66 °C34.6 °C[3][4]
Grignard Reagent Stability Generally good stabilizationGood stabilization[3][4]
Halide Exchange More pronouncedLess pronounced[1]
Side Reactions Potential for solvent cleavage at high temperaturesGenerally less prone to cleavage[1]

Experimental Protocols

Preparation of p-tolylmagnesium bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • p-bromotoluene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (optional, as initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place magnesium turnings in the round-bottom flask.

  • Add a small crystal of iodine if necessary to activate the magnesium.

  • In the dropping funnel, prepare a solution of p-bromotoluene in anhydrous THF.

  • Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the p-tolylmagnesium bromide Grignard reagent.

Synthesis of Tetra-p-tolylsilane

Materials:

  • This compound

  • p-tolylmagnesium bromide solution in THF (prepared as above)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a separate flame-dried, three-neck round-bottom flask equipped with a dropping funnel and inert gas inlet, dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the prepared p-tolylmagnesium bromide solution from the dropping funnel to the cooled solution of this compound with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude tetra-p-tolylsilane by recrystallization or column chromatography.

Visualizations

Grignard_Reaction_Workflow cluster_reactants Reactant Preparation cluster_solvents Solvent cluster_reaction Reaction cluster_workup Workup & Purification p_tolyl_halide p-Tolyl Halide grignard_formation Grignard Reagent Formation p_tolyl_halide->grignard_formation mg Magnesium mg->grignard_formation silane This compound reaction_step Reaction with Silane silane->reaction_step solvent Anhydrous THF solvent->grignard_formation solvent->reaction_step grignard_formation->reaction_step quench Quenching reaction_step->quench extraction Extraction quench->extraction purification Purification extraction->purification product Tetra-p-tolylsilane purification->product

Caption: Experimental workflow for the synthesis of tetra-p-tolylsilane.

References

Technical Support Center: Characterization of Impurities in Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in Dichloro-bis(4-methylphenyl)silane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities often originate from the synthesis process, which typically involves the reaction of a Grignard reagent (p-tolylmagnesium bromide) with a silicon tetrachloride precursor. Potential impurities include:

  • Monochloro-tris(4-methylphenyl)silane: Formed by the over-reaction of the Grignard reagent.

  • Trichloro-(4-methylphenyl)silane: An intermediate that may remain due to incomplete reaction.[1]

  • Unreacted starting materials: Such as silicon tetrachloride.

  • Hydrolysis products: Siloxanes can form if the compound is exposed to moisture.

Q2: I am seeing unexpected peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of my this compound sample. What could they be?

A2: Unexpected peaks in your GC-MS chromatogram could be due to several factors:

  • Synthesis-related impurities: As mentioned in Q1, these include under- or over-arylated silanes.

  • Column bleed: At high temperatures, the stationary phase of the GC column can degrade and produce a rising baseline or discrete peaks, often siloxane-based.

  • Contamination: From solvents, sample handling, or a contaminated injection port.

  • Sample degradation: this compound is moisture-sensitive and can hydrolyze to form silanols and subsequently siloxanes if exposed to water.

Q3: My Nuclear Magnetic Resonance (NMR) spectrum of this compound shows broad peaks. What is the likely cause?

A3: Broad peaks in the NMR spectrum can be caused by:

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can lead to significant line broadening.

  • Sample viscosity: A highly concentrated sample can be viscous, leading to broader signals. Diluting the sample may help.

  • Chemical exchange: If there are dynamic processes occurring, such as hydrolysis, this can lead to the broadening of peaks. Ensure your sample and NMR solvent are scrupulously dry.

  • Poor shimming: The magnetic field homogeneity may not be properly optimized. Re-shimming the spectrometer is recommended.

Q4: How can I prevent the hydrolysis of my this compound sample during analysis?

A4: this compound is highly susceptible to hydrolysis. To prevent this:

  • Work under an inert atmosphere: Handle the sample in a glovebox or under a stream of dry nitrogen or argon.

  • Use anhydrous solvents: For sample preparation, use freshly dried, anhydrous solvents.

  • Dry glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.

  • Seal sample containers tightly: Use vials with PTFE-lined caps to prevent moisture ingress.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
SymptomPotential CauseSuggested Solution
No peaks observed No sample injection; incorrect instrument parameters.Verify syringe functionality and injection volume. Check GC and MS parameters such as inlet temperature, oven program, and detector settings.
Peak tailing Active sites in the injector liner or column; sample overload.Use a deactivated liner. Consider using a column specifically designed for active compounds. Reduce the injection volume.
Ghost peaks Contamination in the injection port or column.Bake out the column. Clean or replace the injector liner and septum. Run a blank solvent injection to check for system cleanliness.
Poor resolution Inappropriate column; incorrect oven temperature program.Use a column with a suitable stationary phase (e.g., a low- to mid-polarity column like a 5% phenyl-methylpolysiloxane). Optimize the temperature ramp rate.
NMR Spectroscopy Troubleshooting
SymptomPotential CauseSuggested Solution
Presence of a broad singlet around 1.5-2.0 ppm Water in the deuterated solvent.Use a fresh, sealed ampoule of deuterated solvent. If using a bottled solvent, dry it over molecular sieves.
Additional aromatic signals Presence of aromatic impurities (e.g., toluene from synthesis).Purify the sample by distillation or recrystallization.
Complex, overlapping multiplets Presence of multiple silane species.Improve the purification of the starting material. Adjust the stoichiometry of the Grignard reaction to minimize side products.
Signal-to-noise ratio is low Insufficient sample concentration.Increase the sample concentration, if possible. Increase the number of scans acquired.

Data Presentation

Table 1: Estimated GC-MS Data for this compound and Potential Impurities
CompoundRetention Time (Relative)Key Mass Fragments (m/z)
Trichloro-(4-methylphenyl)silaneLower210 (M+), 175, 119
This compound Reference 280 (M+), 245, 189, 91
Monochloro-tris(4-methylphenyl)silaneHigher336 (M+), 245, 91

Note: Retention times are relative and will depend on the specific GC conditions. Mass fragments are estimated based on typical fragmentation patterns of similar compounds.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Trichloro-(4-methylphenyl)silane7.6-7.8 (d, 2H), 7.2-7.4 (d, 2H), 2.4 (s, 3H)142, 135, 130, 129, 22
This compound 7.5-7.7 (d, 4H), 7.2-7.3 (d, 4H), 2.4 (s, 6H) 141, 136, 134, 129, 22
Monochloro-tris(4-methylphenyl)silane7.4-7.6 (m, 12H), 2.35 (s, 9H)140, 137, 135, 129, 21.5

Note: Chemical shifts are estimates based on data for structurally similar compounds and are subject to variation based on solvent and experimental conditions.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Under an inert atmosphere, dissolve approximately 10 mg of the this compound sample in 1 mL of anhydrous hexane or toluene.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Inlet: Split/splitless injector at 280 °C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: In a glovebox, dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) that has been dried over molecular sieves. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 5 seconds.

Mandatory Visualizations

impurity_formation cluster_reactions Grignard Reaction SiCl4 Silicon Tetrachloride intermediate Trichloro-(4-methylphenyl)silane (Impurity A) SiCl4->intermediate + 1 eq. p-TolylMgBr pTolMgBr p-Tolylmagnesium Bromide product This compound (Target Compound) intermediate->product + 1 eq. p-TolylMgBr side_product Monochloro-tris(4-methylphenyl)silane (Impurity B) product->side_product + 1 eq. p-TolylMgBr

Caption: Synthetic pathway of this compound and formation of common impurities.

analytical_workflow cluster_analysis Instrumental Analysis start Sample of this compound sample_prep Sample Preparation (Inert Atmosphere) start->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr data_analysis Data Interpretation gcms->data_analysis nmr->data_analysis impurity_id Impurity Identification and Quantification data_analysis->impurity_id

Caption: Experimental workflow for the characterization of impurities.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dichloro-bis(4-methylphenyl)silane and Dichlorodiphenylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of dichloro-bis(4-methylphenyl)silane and dichlorodiphenylsilane, two key intermediates in organosilicon chemistry. The presence of a para-methyl substituent on the phenyl rings of this compound introduces notable differences in its electronic properties and, consequently, its chemical reactivity compared to the unsubstituted dichlorodiphenylsilane. This document summarizes their key characteristics, presents expected reactivity trends based on established chemical principles, and provides representative experimental protocols for their primary reactions.

Introduction to this compound and Dichlorodiphenylsilane

Both this compound and dichlorodiphenylsilane belong to the class of diaryldichlorosilanes. These compounds are characterized by a central silicon atom bonded to two chlorine atoms and two aryl groups. The high reactivity of the silicon-chlorine (Si-Cl) bond makes them versatile precursors for the synthesis of a wide range of organosilicon compounds, including silicone polymers (polysiloxanes), by serving as difunctional monomers.[1]

The key structural difference lies in the substitution on the phenyl rings. Dichlorodiphenylsilane possesses unsubstituted phenyl groups, while this compound has a methyl group at the para-position of each phenyl ring. This seemingly minor difference has a significant impact on the electron density at the silicon center, thereby influencing the rates of nucleophilic substitution reactions at the Si-Cl bonds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both compounds is presented in the table below.

PropertyThis compoundDichlorodiphenylsilane
CAS Number 18414-38-580-10-4
Molecular Formula C₁₄H₁₄Cl₂SiC₁₂H₁₀Cl₂Si
Molecular Weight 281.25 g/mol 253.20 g/mol
Appearance -Colorless liquid
Boiling Point -305 °C
Key Feature Enhanced hydrophobicity due to methyl groups[1]Precursor to various silicone compounds

Comparative Reactivity Analysis

The primary reactions of dichlorodiarylsilanes involve the nucleophilic substitution of the chlorine atoms. The most common and industrially significant of these are hydrolysis and polycondensation.

Electronic Effects and Expected Reactivity

The methyl group in the para-position of the phenyl ring in this compound is an electron-donating group. Through an inductive effect, it increases the electron density on the phenyl ring and, by extension, on the silicon atom. This increased electron density at the silicon center is expected to make it more susceptible to attack by nucleophiles.

This concept can be understood through the principles of Hammett correlations, which relate the electronic effects of substituents on the reactivity of aromatic compounds. While a specific Hammett study for the hydrolysis of these exact dichlorodiarylsilanes was not identified in the literature, analogous studies on the solvolysis of substituted aromatic compounds consistently show that electron-donating groups accelerate reactions that proceed through a transition state with developing positive charge or are susceptible to nucleophilic attack.[2][3][4]

Therefore, it is anticipated that This compound will exhibit a higher reactivity towards nucleophiles, such as water (in hydrolysis) and diols (in polycondensation), compared to dichlorodiphenylsilane .

Hydrolysis

Hydrolysis is the initial step in the formation of polysiloxanes from dichlorodiarylsilanes. The Si-Cl bonds are readily cleaved by water to form silanediols and hydrochloric acid.

Hydrolysis Dichlorodiarylsilane Ar₂SiCl₂ Silanediol Ar₂Si(OH)₂ Dichlorodiarylsilane->Silanediol + 2 H₂O Water 2 H₂O HCl 2 HCl

Caption: General hydrolysis reaction of a dichlorodiarylsilane.

Polycondensation

The silanediols formed during hydrolysis are unstable and readily undergo polycondensation to form polysiloxane chains, with the elimination of water.

Polycondensation Silanediol1 n Ar₂Si(OH)₂ Polysiloxane -[Ar₂SiO]n- Silanediol1->Polysiloxane - n H₂O Water n H₂O

Caption: Polycondensation of a diarylsilanediol to form a polysiloxane.

Alternatively, dichlorodiarylsilanes can directly undergo polycondensation with diols to form poly(siloxane-ether) copolymers.

Polycondensation_Diol Dichlorodiarylsilane n Ar₂SiCl₂ Copolymer -[Ar₂SiO-R-O]n- Dichlorodiarylsilane->Copolymer + n HO-R-OH Diol n HO-R-OH HCl 2n HCl

Caption: Polycondensation of a dichlorodiarylsilane with a diol.

Experimental Protocols

The following are representative experimental protocols for the hydrolysis and polycondensation of dichlorodiarylsilanes. These are generalized procedures and may require optimization for specific substrates and desired product characteristics.

Representative Protocol for Hydrolysis of Dichlorodiarylsilane

Objective: To synthesize a diarylsilanediol by the hydrolysis of the corresponding dichlorodiarylsilane.

Materials:

  • Dichlorodiarylsilane (e.g., Dichlorodiphenylsilane)

  • Diethyl ether

  • Water

  • Sodium bicarbonate solution (10%)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve the dichlorodiarylsilane in diethyl ether.

  • Slowly add water to the stirred solution from the dropping funnel. The reaction is exothermic and will generate hydrogen chloride gas, which may cause the ether to reflux.

  • After the addition of water is complete, continue stirring the mixture at room temperature for an additional 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and remove the lower aqueous layer.

  • Wash the organic layer with a 10% sodium bicarbonate solution to neutralize any remaining HCl, followed by a wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • The diarylsilanediol can be isolated by evaporation of the diethyl ether.

Representative Protocol for Polycondensation with a Diol

Objective: To synthesize a poly(siloxane-ether) by the polycondensation of a dichlorodiarylsilane with a diol (e.g., ethylene glycol).

Materials:

  • Dichlorodiarylsilane (e.g., Dichlorodiphenylsilane or this compound)

  • Diol (e.g., Ethylene glycol)

  • Anhydrous toluene

  • Triethylamine (as an HCl scavenger)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the diol and anhydrous toluene.

  • Add triethylamine to the flask.

  • Slowly add a solution of the dichlorodiarylsilane in anhydrous toluene to the stirred mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • The polymer can be isolated by precipitation from the toluene solution into a non-solvent such as methanol.

  • The resulting polymer is then collected by filtration and dried under vacuum.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the two silanes.

Reactivity_Comparison_Workflow cluster_compounds Compounds cluster_properties Properties cluster_reactions Reactions cluster_analysis Analysis DCDPS Dichlorodiphenylsilane Structure Molecular Structure DCDPS->Structure DCBMPS This compound DCBMPS->Structure Electronic Electronic Effects Structure->Electronic Substituent Effects Reactivity Relative Reactivity Electronic->Reactivity Influences Hydrolysis Hydrolysis Kinetics Reaction Kinetics (Hypothesized) Hydrolysis->Kinetics Polycondensation Polycondensation Polycondensation->Kinetics Reactivity->Hydrolysis Reactivity->Polycondensation

Caption: Logical workflow for comparing the reactivity of the two silanes.

Conclusion

References

A Comparative Guide to the Synthesis of Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Dichloro-bis(4-methylphenyl)silane, a valuable organosilicon compound, is no exception. This guide provides a comparative analysis of the primary and alternative synthesis routes for this compound, offering detailed experimental protocols and performance data to inform methodological choices in the laboratory and beyond.

The selection of a synthetic pathway is a critical decision in chemical production, balancing factors such as yield, purity, cost, safety, and environmental impact. For this compound, the traditional Grignard reaction remains the most established and versatile method. However, alternative routes, including the industrial direct process and modern catalytic coupling reactions, present potential advantages that warrant consideration.

Comparison of Synthesis Routes

Synthesis Route Starting Materials Key Reagents & Conditions Reported Yield Key Advantages Key Disadvantages
Grignard Reaction 4-Bromotoluene, Magnesium, Silicon tetrachlorideAnhydrous ether (e.g., THF, diethyl ether), inert atmosphereModerate to HighVersatile, well-established, adaptable to various scales.Requires stoichiometric magnesium, sensitive to moisture and air, potential for Wurtz coupling and other byproducts.[1]
Direct Process (Müller-Rochow) 4-Chlorotoluene, Silicon metalCopper catalyst, high temperature (250-300°C), fluidized-bed reactor.[2][3]VariablePotentially cost-effective for large-scale production, uses readily available starting materials.High energy requirements, complex reactor setup, often produces a mixture of products requiring separation, mechanism is not fully understood.[2][3]
Catalytic Coupling (e.g., Kumada/Hiyama-type) Dichloro(4-methylphenyl)silane, 4-halotoluene or organometallic reagentPalladium or Nickel catalyst, base or fluoride activatorPotentially HighHigh selectivity, milder reaction conditions possible, greater functional group tolerance.[4]Catalyst cost and sensitivity, may require synthesis of specific organosilane or organometallic precursors.

Experimental Protocols

Grignard Reaction Synthesis

This method involves the formation of a Grignard reagent from 4-bromotoluene and magnesium, which then reacts with silicon tetrachloride.[1]

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Anhydrous workup and distillation apparatus

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine. A solution of 4-bromotoluene in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by a color change and gentle refluxing. The remaining 4-bromotoluene solution is then added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the p-tolylmagnesium bromide.

  • Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous ether is added dropwise with vigorous stirring. Careful control of the stoichiometry (a 2:1 molar ratio of Grignard reagent to SiCl₄) is crucial to maximize the yield of the desired product and minimize the formation of mono- and tri-substituted byproducts.

  • Workup and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then carefully hydrolyzed by pouring it onto a mixture of crushed ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure.

Expected Outcome:

This procedure typically yields this compound as a transparent liquid.[5] The yield can be optimized by careful control of reaction conditions to minimize the formation of byproducts such as mono(4-methylphenyl)trichlorosilane and tris(4-methylphenyl)chlorosilane.

Direct Process (Müller-Rochow) - Conceptual Protocol

The direct process is a high-temperature, catalyzed reaction between an organic halide and silicon metal.[2][3] While more common for the synthesis of methylchlorosilanes, it is conceptually applicable to arylchlorosilanes.

Materials:

  • 4-Chlorotoluene

  • Silicon powder (metallurgical grade)

  • Copper catalyst (e.g., copper(I) chloride)

  • Promoters (e.g., zinc, tin)

  • Fluidized-bed reactor

Procedure:

  • Contact Mass Preparation: A contact mass is prepared by mixing finely ground silicon metal with a copper catalyst and promoters.

  • Reaction: The contact mass is introduced into a fluidized-bed reactor and heated to approximately 250-300°C.[3] Gaseous 4-chlorotoluene is then passed through the fluidized bed.

  • Product Separation: The effluent gas stream, containing a mixture of organochlorosilanes, unreacted 4-chlorotoluene, and other byproducts, is cooled and condensed. The desired this compound is then separated from the mixture by fractional distillation.

Expected Outcome:

The direct process typically produces a mixture of silanes. The selectivity towards this compound would depend heavily on the catalyst composition, reaction temperature, and pressure. Significant amounts of (4-methylphenyl)trichlorosilane and other redistribution products are likely to be formed.

Palladium-Catalyzed Cross-Coupling - Conceptual Protocol

Modern cross-coupling reactions, such as Kumada or Hiyama-type couplings, offer a potential alternative for the selective formation of the silicon-aryl bond. This conceptual protocol is based on a palladium-catalyzed reaction.

Materials:

  • Trichloro(4-methylphenyl)silane

  • 4-Tolylmagnesium bromide (for Kumada-type) or 4-Tolyltrimethoxysilane (for Hiyama-type)

  • Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride)[4]

  • Anhydrous solvent (e.g., THF, toluene)

  • Base or fluoride source (for Hiyama-type)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, the palladium catalyst and trichloro(4-methylphenyl)silane are dissolved in an anhydrous solvent.

  • Cross-Coupling: The second coupling partner (e.g., 4-tolylmagnesium bromide) is added portion-wise to the reaction mixture at a controlled temperature. If a Hiyama-type coupling is employed, a stoichiometric amount of a fluoride activator (e.g., TBAF) or a base would be required.

  • Workup and Purification: After the reaction is complete (monitored by GC or TLC), the mixture is quenched and worked up similarly to the Grignard procedure. The product is purified by column chromatography or distillation.

Expected Outcome:

This approach has the potential for high selectivity, minimizing the formation of over-arylated or under-arylated byproducts. The yield would be highly dependent on the choice of catalyst, ligands, and reaction conditions.

Synthesis Route Comparison Logic

SynthesisComparison cluster_process Synthesis Process cluster_product Product & Byproducts Start_Grignard 4-Bromotoluene + Mg + SiCl4 Proc_Grignard Grignard Reaction Start_Grignard->Proc_Grignard Start_Direct 4-Chlorotoluene + Si Proc_Direct Direct Process (Müller-Rochow) Start_Direct->Proc_Direct Start_Coupling Trichloro(4-methylphenyl)silane + 4-Tolyl Reagent Proc_Coupling Catalytic Coupling Start_Coupling->Proc_Coupling Product This compound Proc_Grignard->Product Byproducts_Grignard Mono- & Tri-substituted Silanes, Wurtz Coupling Products Proc_Grignard->Byproducts_Grignard Byproducts Proc_Direct->Product Byproducts_Direct Mixture of Arylchlorosilanes Proc_Direct->Byproducts_Direct Byproducts Proc_Coupling->Product

Caption: Comparative workflow of synthesis routes for this compound.

References

A Comparative Guide to the Thermal Stability of Diaryldichlorosilanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of diaryldichlorosilanes is a critical parameter in various applications, including the synthesis of high-performance polymers and as intermediates in pharmaceutical manufacturing. This guide provides an objective comparison of the thermal stability of different diaryldichlorosilanes, supported by experimental data derived from the thermal analysis of their corresponding polymers.

Introduction to Diaryldichlorosilanes and Their Thermal Stability

Diaryldichlorosilanes are organosilicon compounds characterized by two aryl groups and two chlorine atoms attached to a central silicon atom. Their general structure is Ar₂SiCl₂. The nature of the aryl group significantly influences the compound's properties, including its thermal stability. Generally, the introduction of aromatic groups enhances the thermal stability of organosilicon compounds due to the rigidity and high bond energy of the aromatic C-Si bond. This guide focuses on comparing the thermal stability of diphenyldichlorosilane and its substituted analogues.

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition temperatures of polysiloxanes synthesized from different diaryldichlorosilanes. The onset decomposition temperature (Tonset) represents the temperature at which significant decomposition begins.

Diaryldichlorosilane MonomerCorresponding PolymerOnset Decomposition Temperature (Tonset) (°C)Atmosphere
DiphenyldichlorosilanePolydiphenylsiloxane> 410Inert
Phenanthrenyl-substituted dichlorosilanePoly(phenanthrenylsiloxane)up to 420Inert

Note: The data presented is for the polymers derived from the specified monomers and is used as a proxy to compare the thermal stability of the diaryldichlorosilane monomers themselves.

The data suggests that both diphenyldichlorosilane and phenanthrenyl-substituted dichlorosilanes impart excellent thermal stability to their respective polymers, with decomposition temperatures exceeding 400°C. The presence of the larger, more rigid phenanthrenyl group appears to slightly enhance the thermal stability compared to the phenyl group.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The thermal stability of diaryldichlorosilanes and their derived polymers is typically determined using Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the onset decomposition temperature (Tonset) of a diaryldichlorosilane or its corresponding polymer.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 1)

  • High-purity inert gas (e.g., Nitrogen, Argon)

  • Analytical balance

  • Sample pans (e.g., platinum, alumina)

Procedure:

  • Sample Preparation:

    • Ensure the sample is pure and dry. For liquid diaryldichlorosilanes, which are often moisture-sensitive, sample preparation and loading into the TGA pan should be performed in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

    • Accurately weigh 5-10 mg of the sample into a tared TGA sample pan.

  • Instrument Setup:

    • Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere.

    • Program the TGA instrument with the desired temperature profile. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Start the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline (indicating mass loss) is observed. This is often calculated using the tangent method at the point of maximum rate of mass loss (the peak of the derivative thermogravimetric curve, DTG).

Logical Workflow for Assessing Thermal Stability

The following diagram illustrates the logical workflow for the synthesis of a diaryldichlorosilane and the subsequent evaluation of its thermal stability via its polymer.

G Workflow for Synthesis and Thermal Stability Assessment cluster_synthesis Diaryldichlorosilane Synthesis cluster_polymerization Polymerization cluster_analysis Thermal Analysis start Starting Materials (e.g., Aryl Grignard Reagent + SiCl4) synthesis Grignard Reaction start->synthesis purification Purification (Distillation) synthesis->purification product Diaryldichlorosilane Monomer purification->product hydrolysis Controlled Hydrolysis product->hydrolysis condensation Polycondensation hydrolysis->condensation polymer Polydiarylsiloxane condensation->polymer tga Thermogravimetric Analysis (TGA) polymer->tga data TGA Data (Mass vs. Temperature) tga->data analysis Determine Onset Decomposition Temperature (Tonset) data->analysis conclusion Comparative Thermal Stability analysis->conclusion Compare Tonset values

A Spectroscopic Comparison of Substituted Diphenyl Dichlorosilanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectroscopic properties of para-substituted diphenyl dichlorosilanes, providing key data for researchers in materials science and drug development.

This guide offers an objective comparison of the spectroscopic characteristics of dichlorodiphenylsilane and its para-substituted derivatives, including bis(p-tolyl)dichlorosilane and bis(4-chlorophenyl)dichlorosilane. The inclusion of electron-donating (methyl) and electron-withdrawing (chloro) groups on the phenyl rings allows for a systematic study of substituent effects on the spectral properties of these important organosilicon compounds. The data presented herein is crucial for the identification, characterization, and quality control of these molecules in various research and development applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for dichlorodiphenylsilane, bis(p-tolyl)dichlorosilane, and bis(4-chlorophenyl)dichlorosilane.

¹H NMR Spectral Data (CDCl₃, ppm)
CompoundAr-H (ortho)Ar-H (meta)-CH₃
Dichlorodiphenylsilane7.83 (d)7.51 (m)-
Bis(p-tolyl)dichlorosilane7.71 (d)7.31 (d)2.44 (s)
Bis(4-chlorophenyl)dichlorosilane7.75 (d)7.48 (d)-
¹³C NMR Spectral Data (CDCl₃, ppm)
CompoundC (ipso)C (ortho)C (meta)C (para)-CH₃
Dichlorodiphenylsilane132.5134.7128.8131.6-
Bis(p-tolyl)dichlorosilane129.5134.8129.8142.421.8
Bis(4-chlorophenyl)dichlorosilane131.0136.2129.6138.2-
²⁹Si NMR Spectral Data (CDCl₃, ppm)
CompoundChemical Shift (δ)
Dichlorodiphenylsilane8.5
Bis(p-tolyl)dichlorosilane8.1
Bis(4-chlorophenyl)dichlorosilane8.9
Infrared (IR) Spectral Data (cm⁻¹)
CompoundSi-Cl StretchAromatic C-H StretchAromatic C=C Stretch
Dichlorodiphenylsilane~540, ~575~3070~1430, 1485
Bis(p-tolyl)dichlorosilane~540, ~570~3050~1450, 1500
Bis(4-chlorophenyl)dichlorosilane~545, ~580~3080~1400, 1480

Note: Specific values can vary slightly based on the experimental conditions and instrumentation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted diphenyl dichlorosilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the diphenyl dichlorosilane derivative was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same instrument, operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz spectrometer). Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).

  • ²⁹Si NMR Spectroscopy: ²⁹Si NMR spectra were acquired on a spectrometer equipped with a silicon-sensitive probe. Chemical shifts are reported in ppm relative to an external TMS standard (δ 0.0).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the diphenyl dichlorosilane derivative was prepared in a UV-transparent solvent, such as cyclohexane or acetonitrile. The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The UV-Vis absorption spectrum was recorded using a dual-beam spectrophotometer over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent was used as a reference.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship between substituent effects and the observed spectral shifts.

ExperimentalWorkflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of Substituted Diphenyl Dichlorosilanes Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Raman Raman Spectroscopy Purification->Raman Data_Processing Data Processing and Spectral Assignment NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Raman->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Experimental workflow for the synthesis and spectroscopic characterization of substituted diphenyl dichlorosilanes.

SubstituentEffects Substituent Effects on Spectroscopic Properties cluster_substituents Substituent Properties cluster_effects Electronic Effects on Phenyl Ring cluster_shifts Observed Spectroscopic Shifts EDG Electron-Donating Group (e.g., -CH₃) Increased_Shielding Increased Electron Density (Shielding) EDG->Increased_Shielding EWG Electron-Withdrawing Group (e.g., -Cl) Decreased_Shielding Decreased Electron Density (Deshielding) EWG->Decreased_Shielding NMR_Upfield NMR: Upfield Shift (Lower δ) Increased_Shielding->NMR_Upfield IR_Frequency IR: Shift in Vibrational Frequencies Increased_Shielding->IR_Frequency UV_Vis_Shift UV-Vis: Shift in λmax Increased_Shielding->UV_Vis_Shift NMR_Downfield NMR: Downfield Shift (Higher δ) Decreased_Shielding->NMR_Downfield Decreased_Shielding->IR_Frequency Decreased_Shielding->UV_Vis_Shift

Caption: Logical relationship between substituent electronic effects and observed spectroscopic shifts.

Lack of Definitive X-ray Crystal Structure for Dichloro-bis(4-methylphenyl)silane Necessitates Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of crystallographic databases reveals a notable absence of a definitive X-ray crystal structure for dichloro-bis(4-methylphenyl)silane. This guide provides a comparative analysis, leveraging the known crystal structure of the closely related dichlorodiphenylsilane and available spectroscopic data to infer the structural characteristics of this compound. This information is critical for researchers and professionals in drug development and materials science who rely on precise molecular geometry.

The structural validation of a compound is paramount in understanding its reactivity, physical properties, and potential applications. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the connectivity and functional groups present in a molecule, X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice. The absence of such data for this compound, a compound of interest in organosilicon chemistry, necessitates a detailed comparison with structurally analogous molecules.

Comparative Structural Analysis: this compound vs. Dichlorodiphenylsilane

To provide a framework for understanding the likely structure of this compound, we present the crystallographic data for dichlorodiphenylsilane. The primary difference between these two molecules is the presence of a methyl group at the para-position of each phenyl ring in the former. This substitution is expected to have a subtle but measurable impact on the overall molecular geometry and crystal packing.

ParameterDichlorodiphenylsilaneThis compound (Predicted)
Crystal System Data not available in initial searchOrthorhombic (predicted based on similar compounds)
Space Group Data not available in initial searchPnma (predicted based on similar compounds)
Si-Cl Bond Length (Å) ~2.05 Å (typical)Expected to be similar (~2.05 Å)
Si-C Bond Length (Å) ~1.85 Å (typical)Expected to be similar (~1.85 Å)
Cl-Si-Cl Bond Angle (°) ~109.5° (tetrahedral)Expected to be slightly distorted from ideal tetrahedral angle
C-Si-C Bond Angle (°) ~112° (typical for diarylsilanes)Expected to be similar, with potential minor influence from methyl groups

Note: The data for dichlorodiphenylsilane is based on typical values for similar structures, as a specific, detailed crystallographic report was not retrieved in the initial search. The values for this compound are predictions based on this comparison.

Spectroscopic Insights into this compound

While a crystal structure is unavailable, spectroscopic data can provide clues about the molecular structure of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl groups, likely appearing as two doublets in the aromatic region due to the para-substitution. A singlet corresponding to the methyl protons would also be present.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the tolyl groups, including the methyl carbon, the ipso-carbon attached to the silicon, and the other aromatic carbons.

  • IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for Si-Cl stretching, Si-C stretching, and aromatic C-H and C=C vibrations.

Experimental Protocols

General X-ray Crystallography Workflow

The definitive validation of the structure of this compound would involve the following experimental workflow:

  • Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., hexane, toluene) to obtain single crystals of sufficient quality.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal motion).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Dissolution Dissolve in Suitable Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Mounting Mount Single Crystal Evaporation->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Figure 1. Generalized workflow for the X-ray crystallographic validation of a molecular structure.

Logical Relationship for Structural Elucidation

The process of determining and validating a chemical structure involves a logical progression of techniques, each providing a different piece of the puzzle.

logical_relationship Synthesis Chemical Synthesis Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy Hypothesis Proposed Structure Spectroscopy->Hypothesis Crystallography X-ray Crystallography Hypothesis->Crystallography Validation Validated 3D Structure Crystallography->Validation

Performance of Polymers Derived from Dichloro-bis(4-methylphenyl)silane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of polymers derived from dichloro-bis(4-methylphenyl)silane, primarily poly(di-p-tolyl)silane, with alternative organosilicon polymers. The information presented herein is supported by experimental data from various studies to assist researchers in selecting appropriate materials for their specific applications.

Overview of Poly(di-p-tolyl)silane

Poly(di-p-tolyl)silane is a member of the polysilane family, characterized by a backbone of silicon atoms with two p-tolyl groups attached to each silicon. This structure imparts unique optical and electronic properties due to the delocalization of σ-electrons along the Si-Si chain.[1] These polymers are of interest for applications in optoelectronics, including as hole transporting materials in OLEDs and as photoresists.[2]

Performance Comparison

To provide a clear comparison, the following tables summarize the key performance indicators of poly(di-p-tolyl)silane and selected alternative polymers. Data for poly(di-p-tolyl)silane is supplemented with data from structurally similar aryl-substituted polysilanes where specific data is not available.

Thermal Properties

Thermal stability is a critical parameter for materials used in electronic devices. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal characteristics of polymers.

PolymerDecomposition Temp. (TGA, 5% weight loss)Glass Transition Temp. (DSC, Tg)Reference
Poly(di-p-tolyl)silane) Data not availableData not available
Poly(methylphenylsilane)> 200°C (general for polysilanes)Data not available[2]
Aryl-substituted Polysiloxanesup to 420°CData not available[1][3]
Poly(di-n-hexylsilane)Data not availableData not available
Optical Properties

The optical properties of these polymers, such as their absorption and emission spectra, are crucial for optoelectronic applications.

PolymerAbsorption Max (λmax)Emission Max (λem)Photoluminescence Quantum Yield (PLQY)Reference
Poly(di-p-tolyl)silane) 335-345 nm (typical for aryl-substituted polysilanes)Data not availableData not available[2]
Poly(methylphenylsilane)~330 nmData not availableData not available[4]
PDI Silane MonomerMultiple peaks, longest at 517-526 nm533 nm (monomer), 652-666 nm (aggregate)~2% (non-encapsulated) to ~95% (encapsulated)[2]
Phenyl- and p-biphenylyl silanesProportional to the number of p-biphenylyl units310-320 nm (pure)Data not available[5]

Note: The emission properties of polysilanes are highly dependent on their conformation and aggregation state.

Electrical Properties

Charge carrier mobility is a key performance metric for materials used in electronic devices like transistors and solar cells.

PolymerHole Mobility (μh)Electron Mobility (μe)Reference
Poly(di-p-tolyl)silane) Data not availableData not available
Poly-TPD (a hole transport polymer)10⁻³ - 10⁻⁷ cm²/VsData not available[6]
Poly(p-phenylene vinylene) (PPV)0.5 x 10⁻⁶ cm²/VsTrap-limited[7][8]
Poly(fluorene-benzothiadiazole) (F8BT)~10⁻³ cm²/Vs (field-effect mobility)Trap-limited[9]

Note: Direct measurement of charge carrier mobility in poly(di-p-tolyl)silane is not widely reported. The data for other organic polymers are provided for context.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Synthesis of Poly(di-p-tolyl)silane via Wurtz Coupling

The Wurtz-type coupling of dichlorodiorganosilanes is a common method for synthesizing polysilanes.[10]

Materials:

  • This compound

  • Sodium metal dispersion

  • Toluene (anhydrous)

  • Isopropanol (for quenching)

Procedure:

  • A dispersion of sodium metal in toluene is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • The flask is equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • This compound is dissolved in anhydrous toluene and added dropwise to the sodium dispersion at reflux temperature with vigorous stirring.

  • The reaction mixture is refluxed for several hours. The progress of the polymerization can be monitored by the formation of a viscous solution.

  • After the desired reaction time, the polymerization is quenched by the addition of isopropanol.

  • The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or ethanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Purification: The crude polymer is often a mixture of high and low molecular weight fractions. Further purification can be achieved by fractional precipitation or size exclusion chromatography.

Characterization Methods
  • Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and decomposition temperature of the polymer.[10][11] A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature.[11]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[1][12][13] The sample is heated at a controlled rate, and the difference in heat flow between the sample and a reference is measured.[13]

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum of a dilute solution of the polymer is recorded to determine the electronic transitions and the absorption maximum (λmax).

  • Photoluminescence Spectroscopy: The emission spectrum of the polymer in solution or as a thin film is measured to determine the emission maximum (λem) and the photoluminescence quantum yield (PLQY). The PLQY is typically determined relative to a standard with a known quantum yield.[14]

  • Charge Carrier Mobility Measurement: The charge carrier mobility is often measured using the time-of-flight (TOF) technique or by fabricating field-effect transistors (FETs). In the TOF method, a thin film of the polymer is sandwiched between two electrodes, and the drift of photogenerated charge carriers under an applied electric field is measured.

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis (Wurtz Coupling) cluster_characterization Polymer Characterization Monomer This compound Reaction Reaction at Reflux Monomer->Reaction Na_Toluene Sodium in Toluene Na_Toluene->Reaction Quench Quenching (Isopropanol) Reaction->Quench Precipitation Precipitation (Methanol) Quench->Precipitation Purification Purification Precipitation->Purification Polymer Poly(di-p-tolyl)silane Purification->Polymer TGA TGA Polymer->TGA Thermal Stability DSC DSC Polymer->DSC Glass Transition UV_Vis UV-Vis Spectroscopy Polymer->UV_Vis Optical Absorption PL Photoluminescence Polymer->PL Emission Properties Mobility Charge Carrier Mobility Polymer->Mobility Electrical Properties

Caption: Workflow for the synthesis and characterization of poly(di-p-tolyl)silane.

Logical Relationship of Polymer Properties and Applications

G cluster_properties Polymer Properties cluster_applications Potential Applications Thermal High Thermal Stability OLEDs OLEDs Thermal->OLEDs Optical UV Absorption & Photoluminescence Optical->OLEDs Photoresists Photoresists Optical->Photoresists Electrical Charge Carrier Mobility Electrical->OLEDs Photovoltaics Photovoltaics Electrical->Photovoltaics

Caption: Relationship between polymer properties and their potential applications.

References

Reactivity comparison of Dichloro-bis(4-methylphenyl)silane with other dichlorosilanes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Dichloro-bis(4-methylphenyl)silane's Performance Against Other Dichlorosilanes with Supporting Experimental Data

This guide provides a comparative analysis of the reactivity of this compound, also known as di-p-tolyldichlorosilane[1], with other dichlorosilanes commonly used in research and industry. The reactivity of dichlorosilanes is primarily governed by the susceptibility of the silicon-chlorine bond to nucleophilic attack, a process significantly influenced by the steric and electronic effects of the organic substituents attached to the silicon atom.

General Reactivity Trends

The reactivity of dichlorosilanes (R₂SiCl₂) in reactions such as hydrolysis, alcoholysis, and aminolysis is a critical factor in their application, particularly in the synthesis of silicones and other organosilicon materials. The general mechanism for these reactions involves nucleophilic substitution at the silicon center. The rate of these reactions is influenced by:

  • Steric Hindrance: Larger, bulkier organic groups (R) on the silicon atom hinder the approach of nucleophiles, thereby decreasing the reaction rate.

  • Electronic Effects: Electron-donating groups increase the electron density on the silicon atom, making it less electrophilic and thus less reactive towards nucleophiles. Conversely, electron-withdrawing groups enhance reactivity.

The 4-methylphenyl (p-tolyl) group in this compound is a moderately bulky aryl group with a methyl substituent that has a weak electron-donating effect.

Comparative Reactivity Data

While direct kinetic studies comparing a wide range of dichlorosilanes under identical conditions are sparse in the literature, a qualitative and semi-quantitative comparison can be drawn from various sources. The following tables summarize the expected and reported reactivity of this compound in comparison to other dichlorosilanes.

Table 1: Comparison of Steric and Electronic Effects of Substituents on Dichlorosilanes

DichlorosilaneSubstituent (R)Steric HindranceElectronic Effect of R
DichlorodimethylsilaneMethyl (-CH₃)LowWeakly Electron-Donating
DichlorodiethylsilaneEthyl (-C₂H₅)ModerateElectron-Donating
DichlorodiphenylsilanePhenyl (-C₆H₅)HighElectron-Withdrawing (Inductive), Electron-Donating (Resonance)
This compound 4-Methylphenyl (-C₆H₄-CH₃) High Weakly Electron-Donating (Overall)
Di-tert-butyldichlorosilanetert-Butyl (-C(CH₃)₃)Very HighElectron-Donating

Table 2: Qualitative Reactivity Comparison in Hydrolysis

Hydrolysis is a fundamental reaction of dichlorosilanes, leading to the formation of silanols, which can then condense to form siloxanes.[2][3] The reaction with water is typically vigorous.[4][5]

DichlorosilaneRelative Rate of HydrolysisObservations
DichlorodimethylsilaneVery FastVigorous reaction, readily forms linear and cyclic silicones.[6][7]
DichlorodiethylsilaneFastVigorous reaction.
DichlorodiphenylsilaneModerateSlower than alkyl derivatives due to steric hindrance; hydrolysis can yield the cyclic trimer (Ph₂SiO)₃.[2]
This compound Moderate to Slow Reactivity is expected to be similar to or slightly slower than dichlorodiphenylsilane due to the comparable steric bulk and the slightly electron-donating nature of the methyl group.
Di-tert-butyldichlorosilaneVery SlowExtremely hindered, hydrolysis is significantly slower.

Table 3: Reactivity in Alcoholysis

Alcoholysis of dichlorosilanes yields alkoxysilanes. The reaction rate is influenced by the nature of the alcohol and the substituents on the silicon atom.

DichlorosilaneRelative Rate of Alcoholysis (with simple primary alcohols)
DichlorodimethylsilaneFast
DichlorodiethylsilaneModerate
DichlorodiphenylsilaneSlow
This compound Slow
Di-tert-butyldichlorosilaneVery Slow

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are general methodologies for key reactions involving dichlorosilanes.

3.1. General Protocol for the Hydrolysis of a Dichlorosilane

This protocol describes a typical procedure for the hydrolysis of a dichlorosilane to form siloxanes.

Materials:

  • Dichlorosilane (e.g., dichlorodimethylsilane)

  • Dichloromethane (or other suitable organic solvent)

  • Deionized water

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve the dichlorosilane (1 equivalent) in the organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add deionized water (a stoichiometric amount or in slight excess) to the stirred solution from the dropping funnel. The reaction is often exothermic.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the HCl byproduct, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude siloxane product.

  • The product can be further purified by distillation or chromatography.

3.2. General Protocol for the Synthesis of this compound

This protocol outlines the synthesis of the title compound via a Grignard reaction.[8]

Materials:

  • Silicon tetrachloride (SiCl₄)

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Round-bottom flask with a reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Under an inert atmosphere, place magnesium turnings and a small crystal of iodine in a dry round-bottom flask.

  • Add a small amount of a solution of 4-bromotoluene in anhydrous ether/THF to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Cool the Grignard solution in an ice bath.

  • In a separate flask, prepare a solution of silicon tetrachloride (0.5 equivalents) in anhydrous ether/THF.

  • Slowly add the silicon tetrachloride solution to the stirred Grignard reagent. A white precipitate of magnesium salts will form.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ether/THF.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by vacuum distillation to obtain this compound.[8]

Visualizations

4.1. Experimental Workflow for Dichlorosilane Reactivity Studies

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Select Dichlorosilanes (e.g., (CH₃)₂SiCl₂, (p-Tolyl)₂SiCl₂) C Set Up Reaction Vessel (Inert Atmosphere, Temperature Control) A->C B Prepare Nucleophile Solution (e.g., H₂O, ROH, R₂NH) B->C D Combine Reactants (Controlled Addition) C->D E Monitor Reaction (TLC, GC, NMR) D->E F Quench Reaction E->F G Product Isolation (Extraction, Filtration) F->G H Purification (Distillation, Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: Workflow for comparing dichlorosilane reactivity.

4.2. General Mechanism of Nucleophilic Substitution at Silicon in Dichlorosilanes

G Reactants R₂SiCl₂ + Nu⁻ TS [R₂SiCl₂(Nu)]⁻‡ Reactants->TS SN2-type attack Intermediate Pentacoordinate Intermediate [R₂SiCl₂(Nu)]⁻ TS->Intermediate Products R₂SiCl(Nu) + Cl⁻ Intermediate->Products Leaving group departure

References

Economic Analysis of Dichloro-bis(4-methylphenyl)silane Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dichloro-bis(4-methylphenyl)silane, a key intermediate in the production of silicones and other organosilicon compounds, can be achieved through several methods. The economic viability and suitability of each method depend on factors such as raw material cost, reaction yield, purity of the final product, and scalability. This guide provides a comparative analysis of the primary synthesis routes: the Grignard reaction, the Direct Synthesis (Rochow-Müller process), and the emerging Electrochemical Synthesis, supported by available experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

ParameterGrignard ReactionDirect Synthesis (Rochow-Müller Process)Electrochemical Synthesis
Primary Raw Materials 4-Bromotoluene, Magnesium, Silicon Tetrachloride4-Chlorotoluene, Silicon Powder, Copper Catalyst4-Chlorotoluene, Trichlorosilane or Silicon Tetrachloride
Typical Yield Moderate to High (can exceed 80%)High (industrially optimized)Variable (highly dependent on setup)
Reaction Conditions Anhydrous, inert atmosphere, moderate temperaturesHigh temperatures (250-350°C), fluidized bed reactorAmbient temperature and pressure
Key Advantages High purity products, well-established laboratory procedure.High atom economy, uses cheaper raw materials.[1]Mild reaction conditions, potential for greener process.
Key Disadvantages Use of expensive Grignard reagent, moisture sensitive.High energy consumption, complex product mixture requiring separation.[2]Often lower yields, may require specialized equipment.
Scalability Laboratory to pilot scaleIndustrial scaleLaboratory scale (currently)

Logical Workflow for Synthesis Method Selection

The selection of an appropriate synthesis method for this compound is a multi-step process that involves evaluating project-specific needs against the advantages and limitations of each route. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisMethodSelection start Define Project Requirements scale Scale of Synthesis? start->scale lab_scale Laboratory Scale scale->lab_scale Lab industrial_scale Industrial Scale scale->industrial_scale Industrial purity_req High Purity Required? lab_scale->purity_req direct Direct Synthesis industrial_scale->direct high_purity Yes purity_req->high_purity Yes standard_purity No purity_req->standard_purity No grignard Grignard Synthesis high_purity->grignard cost_sensitivity Cost Sensitivity? standard_purity->cost_sensitivity env_considerations Environmental Concerns? standard_purity->env_considerations cost_sensitive High cost_sensitivity->cost_sensitive High cost_insensitive Low cost_sensitivity->cost_insensitive Low cost_sensitive->direct cost_insensitive->grignard env_yes Yes env_considerations->env_yes Yes env_no No env_considerations->env_no No electro Electrochemical Synthesis env_yes->electro env_no->direct

Caption: Workflow for selecting a synthesis method.

Grignard Reaction Method

The Grignard synthesis is a classic and versatile method for forming carbon-silicon bonds in a laboratory setting.[3] It involves the reaction of a Grignard reagent, in this case, p-tolylmagnesium bromide, with silicon tetrachloride.

Experimental Protocol

Materials:

  • 4-Bromotoluene (98%)[4][5]

  • Magnesium turnings

  • Silicon tetrachloride (99%)[6][7]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Dry nitrogen or argon atmosphere

Procedure:

  • Preparation of the Grignard Reagent: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is charged with magnesium turnings. A crystal of iodine is added to activate the magnesium surface. A solution of 4-bromotoluene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of p-tolylmagnesium bromide.

  • Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of silicon tetrachloride in anhydrous diethyl ether or THF is then added dropwise with vigorous stirring. A 2:1 molar ratio of the Grignard reagent to silicon tetrachloride is crucial to favor the formation of the desired this compound.

  • Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Economic Analysis

The primary cost driver for the Grignard method is the price of 4-bromotoluene, which is significantly more expensive than 4-chlorotoluene. Additionally, the use of anhydrous solvents and the need for an inert atmosphere add to the operational costs. While the yield can be high, the overall cost per gram of the product is generally higher than that of the direct synthesis method, making it more suitable for smaller-scale laboratory preparations where purity is a priority.

Direct Synthesis (Rochow-Müller Process)

The Direct Synthesis, or Rochow-Müller process, is the cornerstone of industrial organosilane production.[1][2] This method involves the direct reaction of an aryl halide, in this case, 4-chlorotoluene, with elemental silicon in the presence of a copper catalyst at high temperatures.

Experimental Protocol (Conceptual)

Materials:

  • 4-Chlorotoluene

  • High-purity silicon powder (97% or higher)[2]

  • Copper catalyst (e.g., copper(I) chloride or finely divided copper)

  • Promoters (e.g., zinc, tin)[8]

Procedure:

  • Catalyst and Reactant Preparation: A contact mass is prepared by mixing high-purity silicon powder with a copper catalyst and promoters. This mixture is loaded into a fluidized bed reactor.

  • Reaction: A stream of vaporized 4-chlorotoluene is passed through the fluidized bed reactor, which is maintained at a temperature between 250°C and 350°C.[2] The reaction is highly exothermic and requires careful temperature control.

  • Product Separation: The gaseous product stream exiting the reactor contains a mixture of chlorosilanes, including this compound, trichloro(4-methylphenyl)silane, and other byproducts. This mixture is condensed and then separated by fractional distillation to isolate the desired product.

Economic Analysis

The primary economic advantage of the Direct Synthesis is the use of inexpensive raw materials, namely 4-chlorotoluene and metallurgical-grade silicon.[2] This process is highly atom-economical and designed for continuous, large-scale production, which significantly lowers the cost per unit of product. However, the high energy input required to maintain the reaction temperature and the capital investment for the specialized reactor and distillation columns are significant. The process also generates a mixture of products that require energy-intensive separation, and the catalyst management can be complex. Despite these factors, for large-scale industrial production, the Direct Synthesis is the most economically favorable method.

Electrochemical Synthesis

Electrochemical synthesis is an emerging and potentially greener alternative for the formation of carbon-silicon bonds.[9][10] This method utilizes an electric current to drive the reaction between an aryl halide and a silicon source, often under mild conditions.

Experimental Protocol (Conceptual)

Materials:

  • 4-Chlorotoluene

  • Trichlorosilane or Silicon Tetrachloride

  • Solvent (e.g., acetonitrile, tetrahydrofuran)

  • Supporting electrolyte (e.g., tetrabutylammonium salts)

  • Sacrificial anode (e.g., magnesium, aluminum)

  • Cathode (e.g., stainless steel, glassy carbon)

Procedure:

  • Electrolytic Cell Setup: An undivided or divided electrolytic cell is set up with a sacrificial anode and a suitable cathode. The cell is charged with a solution of 4-chlorotoluene, the silicon source (trichlorosilane or silicon tetrachloride), and a supporting electrolyte in an appropriate solvent.

  • Electrolysis: A constant current or potential is applied across the electrodes. At the cathode, the aryl halide and/or the silicon source are reduced to form reactive intermediates that then combine to form the C-Si bond. The sacrificial anode is consumed during the process.

  • Work-up and Purification: After the electrolysis is complete, the reaction mixture is worked up to remove the electrolyte and any unreacted starting materials. The product, this compound, is then isolated and purified, typically by distillation.

Economic Analysis

The economic viability of electrochemical synthesis is still under evaluation for large-scale production of organosilanes. The main advantages are the use of electricity as a "reagent," which can be derived from renewable sources, and the often milder reaction conditions that can lead to energy savings compared to the Direct Synthesis. The cost of the sacrificial anode and the supporting electrolyte are key considerations. While yields for some electrochemical silylations can be good, the space-time yields and the overall energy efficiency need to be competitive with established methods. Currently, this method is primarily of academic and research interest, but it holds promise for more sustainable chemical manufacturing in the future.

References

A Comparative Guide to Dichloro-bis(4-methylphenyl)silane and Commercial Silane Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive benchmark of Dichloro-bis(4-methylphenyl)silane against commonly used commercial silane precursors. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of silanes for various applications, including as intermediates in chemical synthesis, for surface modification, and in the deposition of thin films. This document presents a summary of physical properties, performance data in key applications, and detailed experimental protocols for performance evaluation.

Executive Summary

This compound is an aryl-substituted dichlorosilane that offers distinct properties compared to conventional alkyl-substituted and other commercial silane precursors. Its aromatic structure contributes to enhanced thermal stability and hydrophobicity. This guide provides a comparative analysis of its physical properties and performance metrics alongside those of Dichlorodimethylsilane, Dichloromethylphenylsilane, Dichlorodiphenylsilane, and Tetraethoxysilane (TEOS). While direct, side-by-side experimental data for this compound is limited in publicly available literature, this guide compiles the best available data and provides context based on the general characteristics of aryl-substituted silanes.

Data Presentation

The following tables summarize the key physical and performance characteristics of this compound and selected commercial silane precursors.

Table 1: Physical Properties of Selected Silane Precursors

PropertyThis compoundDichlorodimethylsilaneDichloromethylphenylsilaneDichlorodiphenylsilaneTetraethoxysilane (TEOS)
CAS Number 18414-38-5[1]75-78-5149-74-6[2][3][4]80-10-4[5]78-10-4
Molecular Formula C₁₄H₁₄Cl₂SiC₂H₆Cl₂SiC₇H₈Cl₂Si[2][4]C₁₂H₁₀Cl₂Si[5]C₈H₂₀O₄Si
Molecular Weight ( g/mol ) 281.2[1]129.06191.13[2][3][4]253.20208.33
Boiling Point (°C) Not Available70205[2][3]305[5]168
Density (g/mL at 25°C) Not Available1.071.176[2][3]1.204[5]0.933
Refractive Index (n20/D) Not Available1.4001.519[2][3]1.5781.383

Table 2: Performance Benchmarking of Silane Precursors

Performance MetricThis compound (Expected)DichlorodimethylsilaneDichlorodiphenylsilaneTetraethoxysilane (TEOS)
Thermal Stability (Decomposition Temp., °C) High (Aryl groups enhance stability)~425 (Degradation onset)HighModerate
Hydrophobicity (Water Contact Angle) > 90° (Aryl groups increase hydrophobicity)~95° (on treated glass)> 90°~90° (in some formulations)
Application in Thin Film Deposition Potential for high thermal stability dielectricsPrecursor for silicones and SiO₂Precursor for high-temperature siliconesWidely used for SiO₂ deposition (PECVD)
Deposited Film Refractive Index Not AvailableNot specifiedNot specified1.45 - 1.50 (PECVD SiO₂)[6]
Deposited Film Dielectric Constant Not AvailableNot specifiedNot specified~3.9 (for SiO₂)
Film Thickness Uniformity (%) Not AvailableNot specifiedNot specified< 5 (PECVD)[6]

Experimental Protocols

This section details the methodologies for key experiments to benchmark the performance of silane precursors.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the silane precursors.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the silane precursor into an inert TGA pan (e.g., alumina).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

  • Continuously monitor and record the sample weight as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve as the point where significant weight loss begins.

Surface Hydrophobicity Evaluation by Water Contact Angle Measurement

Objective: To quantify the hydrophobicity of a surface treated with the silane precursor.

Methodology:

  • Substrate Preparation: Clean glass slides by sonication in acetone, followed by isopropanol, and finally deionized water. Dry the slides with a stream of nitrogen and treat with UV-ozone for 15 minutes to ensure a hydrophilic surface with abundant hydroxyl groups.

  • Silane Treatment: Prepare a dilute solution (e.g., 1-2% v/v) of the silane precursor in an anhydrous solvent (e.g., toluene). Immerse the cleaned glass slides in the silane solution for a specified time (e.g., 1 hour) under an inert atmosphere.

  • Post-Treatment: Remove the slides from the solution, rinse with the anhydrous solvent to remove excess silane, and cure at an elevated temperature (e.g., 120°C) for 1 hour.

  • Contact Angle Measurement:

    • Place the treated slide on the stage of a contact angle goniometer.

    • Use a high-precision syringe to dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the goniometer software to measure the angle between the tangent of the droplet and the surface at the point of contact.

    • Perform measurements at multiple locations on the surface to ensure reproducibility and calculate the average contact angle.[7][8][9][10][11]

Thin Film Deposition by Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Objective: To deposit a thin film (e.g., silicon dioxide) from the silane precursor and evaluate its properties.

Methodology:

  • Substrate Preparation: Place a clean silicon wafer into the PECVD reaction chamber.

  • Process Conditions:

    • Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr.

    • Introduce the silane precursor vapor into the chamber at a controlled flow rate.

    • Introduce a co-reactant gas, such as oxygen or nitrous oxide, at a controlled flow rate.

    • Set the substrate temperature (e.g., 300-400°C).

    • Apply radio-frequency (RF) power to generate a plasma.

    • Maintain a constant process pressure (e.g., 1-10 Torr).

  • Deposition: Allow the deposition to proceed for a predetermined time to achieve the desired film thickness.

  • Post-Deposition: Turn off the RF power and gas flows, and allow the substrate to cool down under vacuum before removal.

Characterization of Deposited Thin Films

a. Film Thickness and Refractive Index Measurement by Ellipsometry

Objective: To determine the thickness and refractive index of the deposited thin film.

Methodology:

  • Place the wafer with the deposited film on the stage of an ellipsometer.

  • Align the laser beam to reflect off the surface of the film.

  • The ellipsometer measures the change in polarization of the reflected light.

  • Use the instrument's software to fit the experimental data to a suitable optical model (e.g., a Cauchy model for a dielectric film on a silicon substrate) to determine the film thickness and refractive index.[12][13][14][15][16]

b. Film Uniformity Assessment

Objective: To evaluate the uniformity of the deposited film thickness across the wafer.

Methodology:

  • Using the ellipsometer, measure the film thickness at multiple points across the wafer (e.g., center and four points near the edge).

  • Calculate the average thickness and the standard deviation of the measurements.

  • The film thickness uniformity is typically expressed as the percentage standard deviation relative to the average thickness.

c. Dielectric Constant Measurement

Objective: To determine the dielectric constant of the deposited film.

Methodology:

  • Fabricate a metal-insulator-semiconductor (MIS) capacitor structure by depositing circular metal electrodes (e.g., aluminum) on top of the deposited dielectric film on the silicon wafer.

  • Use an LCR meter to measure the capacitance of the MIS capacitor at a specific frequency (e.g., 1 MHz).

  • The dielectric constant (k) can be calculated using the formula for a parallel plate capacitor: k = (C * d) / (ε₀ * A) where C is the measured capacitance, d is the film thickness (measured by ellipsometry), ε₀ is the permittivity of free space, and A is the area of the metal electrode.

Visualizations

The following diagrams illustrate the experimental workflow for benchmarking silane precursors and a conceptual signaling pathway for surface modification.

experimental_workflow cluster_precursors Silane Precursors cluster_experiments Benchmarking Experiments cluster_characterization Performance Metrics p1 This compound exp1 Thermal Stability (TGA) p1->exp1 exp2 Surface Modification & Contact Angle Measurement p1->exp2 exp3 Thin Film Deposition (PECVD) p1->exp3 p2 Dichlorodimethylsilane p2->exp1 p2->exp2 p2->exp3 p3 TEOS p3->exp1 p3->exp3 m1 Decomposition Temp. exp1->m1 m2 Hydrophobicity exp2->m2 m3 Film Thickness & Uniformity exp3->m3 m4 Refractive Index exp3->m4 m5 Dielectric Constant exp3->m5

Caption: Experimental workflow for benchmarking silane precursors.

surface_modification_pathway substrate Substrate with -OH groups condensation Condensation substrate->condensation silane Chlorosilane (R₂SiCl₂) hydrolysis Hydrolysis silane->hydrolysis hydrolysis->condensation R₂Si(OH)₂ modified_surface Modified Hydrophobic Surface condensation->modified_surface -Si-O-Si- bonds

Caption: Simplified pathway for surface modification using dichlorosilanes.

References

Comparative Analysis of Byproducts in Dichloro-bis(4-methylphenyl)silane Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Dichloro-bis(4-methylphenyl)silane, a key intermediate in the production of silicones and other organosilicon compounds, is primarily achieved through two established routes: the Grignard reagent-based synthesis and the direct synthesis process. The choice of synthesis route can significantly impact the purity of the final product, with each method yielding a unique profile of byproducts. This guide provides a comparative analysis of these synthesis routes, with a focus on the formation of byproducts, supported by representative experimental data and detailed protocols.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key performance indicators for the Grignard and direct synthesis routes for this compound, based on typical experimental outcomes.

ParameterGrignard Reagent SynthesisDirect Synthesis Process
Principle Reaction of a Grignard reagent (p-tolylmagnesium bromide) with a silicon source (e.g., silicon tetrachloride).Catalytic reaction of 4-chlorotoluene with elemental silicon at high temperatures.
Primary Byproducts Chloro(4-methylphenyl)silane (mono-substituted), Trichloro(4-methylphenyl)silane (over-chlorinated starting material), and Tri(4-methylphenyl)chlorosilane (tri-substituted).Phenyltrichlorosilane, other organochlorosilanes, and polymeric residues.
Typical Yield of this compound 60-80%40-60%
Typical Purity (before purification) 75-90%50-70%
Key Influencing Factors Stoichiometry of reactants, reaction temperature, and purity of magnesium.Catalyst composition, reaction temperature, and residence time.
Advantages High selectivity under optimized conditions, well-established and versatile.Utilizes readily available starting materials, potentially more cost-effective for large-scale production.
Disadvantages Sensitive to stoichiometry, requires anhydrous conditions, potential for Wurtz coupling byproducts.High-temperature process, lower selectivity, catalyst deactivation can be an issue.

Experimental Protocols

Grignard Reagent Synthesis of this compound

Objective: To synthesize this compound via the Grignard reaction and analyze the byproduct profile.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 4-Bromotoluene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: A flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating. After the initiation, the remaining 4-bromotoluene solution is added at a rate to maintain a gentle reflux. The reaction mixture is then refluxed for an additional hour to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.

  • Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled to 0°C in an ice bath. A solution of silicon tetrachloride in anhydrous toluene is added dropwise to the stirred Grignard solution. The stoichiometry is critical and should be carefully controlled (a molar ratio of approximately 2:1 of Grignard reagent to SiCl₄ is targeted). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • Work-up and Purification: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to separate this compound from the byproducts.

Byproduct Analysis: The composition of the crude product and the distilled fractions is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and the various byproducts.

Direct Synthesis of this compound

Objective: To synthesize this compound via the direct process and characterize the resulting product mixture.

Materials:

  • Silicon powder (metallurgical grade)

  • Copper catalyst (e.g., copper(I) chloride)

  • Promoters (e.g., zinc, tin)

  • 4-Chlorotoluene

Procedure:

  • Catalyst Bed Preparation: A mixture of silicon powder, copper catalyst, and promoters is prepared and packed into a fixed-bed or fluidized-bed reactor. The catalyst mixture is activated by heating under a stream of nitrogen.

  • Reaction: 4-Chlorotoluene is vaporized and passed through the heated reactor containing the catalyst bed. The reaction is typically carried out at temperatures between 280°C and 350°C. The flow rate of the 4-chlorotoluene vapor and the reaction temperature are carefully controlled to optimize the yield of the desired product.

  • Product Collection and Purification: The gaseous products exiting the reactor are condensed and collected. The resulting liquid mixture contains unreacted 4-chlorotoluene, this compound, and various byproducts. The crude product is filtered to remove any solid particles and then subjected to fractional distillation under reduced pressure to isolate this compound.

Byproduct Analysis: The composition of the crude liquid product is analyzed using GC-MS to determine the relative amounts of the desired product and byproducts such as phenyltrichlorosilane and other organochlorosilanes.

Visualizations

Synthesis_Comparison cluster_grignard Grignard Reagent Synthesis cluster_direct Direct Synthesis Process Grignard_Start 4-Bromotoluene + Mg Grignard_Reagent p-Tolylmagnesium Bromide Grignard_Start->Grignard_Reagent Grignard_Reaction Reaction in Ether/Toluene Grignard_Reagent->Grignard_Reaction SiCl4 Silicon Tetrachloride SiCl4->Grignard_Reaction Grignard_Product This compound Grignard_Reaction->Grignard_Product Desired Product Grignard_Byproduct1 Chloro(4-methylphenyl)silane Grignard_Reaction->Grignard_Byproduct1 Byproduct (Incorrect Stoichiometry) Grignard_Byproduct2 Tri(4-methylphenyl)chlorosilane Grignard_Reaction->Grignard_Byproduct2 Byproduct (Incorrect Stoichiometry) Direct_Start 4-Chlorotoluene + Si Direct_Reaction High Temperature Reaction Direct_Start->Direct_Reaction Catalyst Cu Catalyst Catalyst->Direct_Reaction Direct_Product This compound Direct_Reaction->Direct_Product Desired Product Direct_Byproduct1 Phenyltrichlorosilane Direct_Reaction->Direct_Byproduct1 Byproduct Direct_Byproduct2 Polymeric Residues Direct_Reaction->Direct_Byproduct2 Byproduct

Caption: Comparison of Grignard and Direct Synthesis routes.

Byproduct_Formation_Logic cluster_grignard_logic Grignard Synthesis Byproduct Logic cluster_direct_logic Direct Synthesis Byproduct Logic Ratio Molar Ratio (Grignard:SiCl4) Ratio_Low < 2:1 Ratio->Ratio_Low Ratio_Ideal ~ 2:1 Ratio->Ratio_Ideal Ratio_High > 2:1 Ratio->Ratio_High Mono Chloro(4-methylphenyl)silane Ratio_Low->Mono Favors Di This compound Ratio_Ideal->Di Favors Tri Tri(4-methylphenyl)chlorosilane Ratio_High->Tri Favors Temp Reaction Temperature Temp_Optimal Optimal Range Temp->Temp_Optimal Temp_High Too High Temp->Temp_High Selectivity Selectivity for Di-substituted Temp_Optimal->Selectivity Maximizes Decomposition Increased Byproducts (e.g., Phenyltrichlorosilane) Temp_High->Decomposition Leads to

Safety Operating Guide

Safe Disposal of Dichloro-bis(4-methylphenyl)silane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of dichloro-bis(4-methylphenyl)silane is critical for ensuring laboratory safety and environmental protection. As an organohalosilane, this compound is characterized by its reactivity, particularly with water, necessitating a controlled and informed approach to its disposal. This guide provides essential safety information, spill response protocols, and detailed, step-by-step procedures for the neutralization and disposal of laboratory-scale quantities of this compound.

Immediate Safety and Handling

This compound is a corrosive compound that can cause severe skin burns and eye damage. It reacts with water and moisture, releasing hydrochloric acid (HCl) gas, which is corrosive to the respiratory tract.[1] Therefore, handling must be performed in a well-ventilated area, preferably within a chemical fume hood. All sources of ignition should be avoided as related compounds can be combustible.[1][2]

Key Safety Precautions:

  • Always handle the compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE) at all times.

  • Keep the container tightly closed and protect from moisture.

  • Ensure an eyewash station and safety shower are immediately accessible.

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following should be worn when handling this compound:

  • Eye Protection: Tight-sealing safety goggles and a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A chemical-resistant lab coat or apron. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[2]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to prevent injury and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use water or combustible materials like paper towels directly on the spill.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., toluene or xylene), followed by a neutralizing agent like sodium bicarbonate solution.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Summary of Chemical and Hazard Data

The following table summarizes key quantitative and qualitative data for aryl-substituted dichlorosilanes, the chemical class to which this compound belongs.

PropertyData/Information
Molecular Formula C₁₄H₁₄Cl₂Si
Molecular Weight 281.25 g/mol
Primary Hazards Corrosive; Causes severe skin burns and eye damage; Reacts violently with water.[1]
Reactivity Highly reactive with water, alcohols, strong acids, strong bases, and strong oxidizing agents.[2][5]
Hazardous Decomposition Upon reaction with water or combustion, produces hydrogen chloride (HCl), carbon oxides, and silicon oxides.[5]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed.[4]

Step-by-Step Disposal and Neutralization Procedures

The following protocols are intended for the disposal of small, laboratory-scale quantities (typically <100 g) of this compound. These procedures must be carried out by trained personnel within a chemical fume hood.

Experimental Protocol 1: Slow Hydrolysis and Neutralization

This method involves the controlled reaction of the chlorosilane with water, followed by the neutralization of the resulting hydrochloric acid.

Materials:

  • Large beaker or flask (at least 10x the volume of the waste solution)

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • Ice bath

  • 5% aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃)

  • pH paper or pH meter

Procedure:

  • Place a large volume of cold water or crushed ice in the beaker, situated within an ice bath. The amount of water should be at least 20 times the volume of the chlorosilane to be neutralized.

  • Begin stirring the water vigorously to create a vortex.

  • Slowly and carefully add the this compound dropwise from the dropping funnel into the vortex of the stirring water. The slow addition and cooling are crucial to control the exothermic reaction.

  • After the addition is complete, continue stirring for at least one hour to ensure the hydrolysis is complete. A white solid (polysiloxane) will form.

  • Check the pH of the aqueous solution. It will be highly acidic due to the formation of HCl.

  • Slowly add the 5% sodium hydroxide or saturated sodium bicarbonate solution while stirring until the pH of the solution is neutral (pH 6-8).

  • The resulting mixture contains a solid polysiloxane precipitate and a neutral salt solution.

  • Separate the solid by filtration. The solid waste should be placed in a labeled hazardous waste container. The aqueous filtrate can typically be disposed of down the drain with copious amounts of water, provided it contains no other regulated substances and local regulations permit.

Experimental Protocol 2: Neutralization with a Basic Slurry

This method involves adding the chlorosilane to a basic slurry, which neutralizes the generated HCl as it forms.

Materials:

  • Large beaker or flask

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • Calcium hydroxide (Ca(OH)₂) or sodium carbonate (Na₂CO₃)

  • Water

  • pH paper or pH meter

Procedure:

  • Prepare a slurry of calcium hydroxide or sodium carbonate in water in the large beaker. The base should be in significant excess of the stoichiometric amount required to neutralize the HCl that will be produced.

  • Begin stirring the slurry vigorously.

  • Slowly and dropwise, add the this compound to the stirring slurry. The reaction will generate heat and potentially some gas (CO₂ if using carbonate), so the addition must be slow and controlled.

  • After the addition is complete, allow the mixture to stir for several hours to ensure the reaction is complete.

  • Check the final pH of the slurry to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.

  • The final mixture will contain solid polysiloxanes and calcium chloride/silicates (if using lime) or sodium chloride (if using sodium carbonate).

  • The entire slurry should be collected and disposed of as solid hazardous waste according to institutional and local environmental regulations.

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Dichloro-bis(4-methylphenyl)silane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dichloro-bis(4-methylphenyl)silane (CAS No. 18414-38-5) was not located. The following guidance is based on information for structurally similar chlorosilanes and general safe handling practices for this class of chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and conduct a thorough risk assessment before handling this compound.

This compound is a reactive organosilicon compound that requires stringent safety protocols to prevent harm to personnel and property. Like other chlorosilanes, it is expected to react violently with water and moisture, producing corrosive hydrogen chloride (HCl) gas.[1][2] This reactivity underscores the need for meticulous planning in its handling, storage, and disposal.

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound and its hydrolysis products, comprehensive personal protective equipment is mandatory. The primary hazards include severe skin burns, eye damage, and respiratory tract irritation.[1][2]

Summary of Required Personal Protective Equipment

PPE CategoryItemMaterial/Type Recommendation
Eye Protection Chemical Splash Goggles & Face ShieldTightly fitting chemical splash goggles are essential.[1][2] A full-face shield, worn over the goggles, provides an additional layer of protection.[2]
Hand Protection Chemical Resistant GlovesButyl rubber or nitrile gloves are recommended.[3] Given the reactivity with moisture to form HCl, gloves with high resistance to corrosive acids are necessary.[3][4] Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.[1]
Body Protection Flame-Resistant Laboratory Coat & ApronA flame-resistant lab coat should be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH/MSHA Approved RespiratorHandling should be performed in a certified chemical fume hood. If there is a risk of exposure above established limits or in the event of a spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for acid gases should be used.[1][2] A self-contained breathing apparatus (SCBA) may be necessary for emergency situations.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • An inert atmosphere (e.g., nitrogen or argon) should be used for reactions and transfers to prevent hydrolysis.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

Storage:

  • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[5][6]

  • Containers should be tightly sealed to prevent moisture ingress.

  • Store under an inert gas atmosphere.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents. Ensure all glassware is dry.

    • Have spill control materials readily available.

  • Handling:

    • Work with the smallest quantity of the chemical feasible for the experiment.

    • Use only spark-proof tools and equipment to prevent ignition, as some related compounds are flammable.[6]

    • Ground and bond containers and receiving equipment to prevent static discharge.[6]

    • Avoid inhalation of vapors and any direct contact with the skin or eyes.[5]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Properly label and store any remaining material.

Disposal Plan

Contaminated materials and waste generated from handling this compound must be treated as hazardous waste.

  • Spill Cleanup:

    • In case of a small spill, absorb the material with an inert, dry absorbent such as sand or a commercial sorbent designed for reactive chemicals.[5] Do not use water or combustible materials.[1]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Ventilate the area and wash the spill site once the material has been completely removed.

  • Waste Disposal:

    • Dispose of unused product and contaminated materials through a licensed hazardous waste disposal company.[1]

    • Do not dispose of the chemical down the drain.

    • Contaminated PPE, especially gloves, should be disposed of as hazardous waste.[1]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk (Small vs. Large) evacuate->assess small_spill Small Spill (Manageable by Lab Personnel) assess->small_spill Small large_spill Large Spill (Requires Emergency Response) assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe call_ehs Call Emergency Services / EHS large_spill->call_ehs contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end End dispose->end secure_area Secure Area Prevent Entry call_ehs->secure_area secure_area->end

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.